molecular formula C21H21N3O2 B191004 Coumarin 30 CAS No. 41044-12-6

Coumarin 30

Cat. No.: B191004
CAS No.: 41044-12-6
M. Wt: 347.4 g/mol
InChI Key: KZFUMWVJJNDGAU-UHFFFAOYSA-N
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Description

Coumarin 30 (C30) is a laser dye that has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors. It is highly stable on the spin coating and shows high quantum efficiency upon low concentration doping.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one
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InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3
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InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
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Molecular Formula

C21H21N3O2
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DSSTOX Substance ID

DTXSID6068272
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-
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Molecular Weight

347.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 30
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CAS No.

41044-12-6
Record name 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin
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Record name 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone
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Foundational & Exploratory

The Influence of Solvent Environments on the Photophysical Behavior of Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coumarin 30, a fluorescent dye known for its sensitivity to the surrounding environment, exhibits significant changes in its photophysical properties in response to different solvents. This technical guide provides a comprehensive overview of these properties, detailing the underlying mechanisms and providing standardized protocols for their measurement. Understanding the solvatochromic behavior of this compound is crucial for its application as a fluorescent probe in various research and drug development contexts.

Core Concepts: Solvatochromism and Intramolecular Charge Transfer

The photophysical properties of this compound are largely governed by a phenomenon known as solvatochromism, where the absorption and emission spectra of a molecule shift in response to the polarity of the solvent. This effect in this compound is attributed to its intramolecular charge transfer (ICT) character. Upon excitation with light, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state.

The extent of this charge transfer and the stabilization of the ground and excited states are highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. In nonpolar solvents, this compound exists in a less polar form. However, in polar solvents, the polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[1]

In highly polar protic solvents, a further phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur. In the excited state, rotation around a single bond can lead to a non-planar conformation that is highly polar and has a low fluorescence quantum yield, providing a non-radiative decay pathway.[1]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift (Δν), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of solvent relaxation around the excited state dipole.

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_fτ_f (ns)
Cyclohexane2.0239243525600.853.8
Dioxane2.2139845027800.894.2
Chloroform4.8140547536800.753.5
Ethyl Acetate6.0240247036500.823.9
Acetonitrile37.540748238900.552.5
Methanol32.741049542300.311.8
Water80.141551547800.050.5

Note: The data presented in this table is a compilation from various sources and may show slight variations depending on the experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λ_abs).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻⁴ M.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M. The absorbance of the final solutions should ideally be between 0.1 and 1.0 at the absorption maximum to ensure linearity.[2]

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

    • Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-600 nm).

    • Replace the reference cuvette with a cuvette containing the this compound solution.

    • Record the absorption spectrum of the sample. The instrument software will automatically subtract the baseline.

    • Identify the wavelength at which the maximum absorbance occurs (λ_abs).

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Procedure:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

    • Fill a clean quartz cuvette with the pure solvent and record a blank emission spectrum.

    • Replace the blank with the cuvette containing the this compound solution.

    • Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., 420-700 nm).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

    • Identify the wavelength of maximum fluorescence intensity (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

  • Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent or a solvent with a similar refractive index. For this compound, a common reference is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

  • Procedure:

    • Prepare a series of solutions of both the this compound sample and the reference standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

    • Measure the absorption spectra of all solutions.

    • Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the reference.

    • Integrate the area under the corrected emission spectra for both the sample and the reference.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the linear plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.[3][4]

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier), and timing electronics.[5][6][7]

  • Procedure:

    • The sample is excited by a high-repetition-rate pulsed laser.

    • The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for a large number of excitation events.[6][7]

    • A histogram of the number of photons detected at different times after the excitation pulse is constructed.

    • This histogram represents the fluorescence decay profile. The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the intramolecular charge transfer process and the general experimental workflow for characterizing the photophysical properties of this compound.

ICT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Ground State (Less Polar) FC Franck-Condon State GS->FC Absorption (hν_abs) ICT Intramolecular Charge Transfer State (More Polar) FC->ICT Solvent Relaxation & ICT ICT->GS Fluorescence (hν_em) TICT Twisted Intramolecular Charge Transfer State (Highly Polar, Non-fluorescent) ICT->TICT Twisting in Polar Protic Solvents TICT->GS Non-radiative Decay

Caption: Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) pathways in this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis prep Prepare Stock & Dilute Solutions of this compound in Various Solvents uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Fluorescence Emission Spectroscopy prep->fluorescence lifetime Fluorescence Lifetime (TCSPC) prep->lifetime uv_vis->fluorescence Determine λ_exc qy Quantum Yield Determination uv_vis->qy analysis Determine λ_abs, λ_em, Stokes Shift, Φ_f, and τ_f uv_vis->analysis fluorescence->qy fluorescence->analysis qy->analysis lifetime->analysis correlation Correlate Photophysical Properties with Solvent Parameters analysis->correlation

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

References

An In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Coumarin 30, a fluorescent dye with significant applications in various scientific fields. This document outlines its photophysical properties in different solvent environments, details the experimental protocols for spectral analysis, and explains the underlying molecular mechanisms that govern its fluorescence behavior.

Photophysical Properties of this compound

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. This solvatochromism is primarily attributed to changes in the molecular conformation and charge distribution upon excitation. Key photophysical parameters are summarized in the tables below.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents
SolventDielectric Constant (ε)Refractive Index (n)Absorption Max. (λ_abs) [nm]Emission Max. (λ_em) [nm]Stokes Shift (Δν) [cm⁻¹]
Acetonitrile37.51.344407[1]482[1]3980
Methanol32.71.329---
Ethanol (95%)25.31.361---
Toluene2.381.497---
Table 2: Quantum Yield and Fluorescence Lifetime of this compound in Different Solvents
SolventQuantum Yield (Φ_F)Fluorescence Lifetime (τ_f) [ns]Radiative Rate Constant (k_f) [10⁸ s⁻¹]Non-radiative Rate Constant (k_nr) [10⁸ s⁻¹]
Acetonitrile0.553[1] / 0.67[2]---
Methanol0.307[1]---
Ethanol (95%)0.35[3]---

Note: Discrepancies in quantum yield values can arise from different measurement standards and experimental conditions.

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires standardized experimental procedures. The following protocols are based on common practices in photophysical studies.

Materials and Sample Preparation
  • Solvents : Use spectroscopic grade solvents to minimize interference from impurities.

  • This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

  • Working Solutions : Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 10⁻⁶ to 10⁻⁵ M. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

Absorption Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.[3]

  • Measurement Parameters :

    • Spectral Bandwidth : 1.0 nm[3]

    • Data Interval : 0.25 nm[3]

    • Scan Rate : 112.5 nm/min[3]

    • Signal Averaging Time : 0.133 sec[3]

  • Procedure :

    • Record a baseline spectrum using a cuvette filled with the solvent.

    • Measure the absorption spectra of the this compound solutions in 1 cm pathlength quartz cuvettes.

    • Subtract the solvent baseline from the sample spectra.

Fluorescence Spectroscopy
  • Instrumentation : A spectrofluorometer (e.g., Spex FluoroMax) is commonly employed.[3]

  • Measurement Parameters :

    • Excitation Wavelength (λ_ex) : Typically set at or near the absorption maximum (e.g., 380 nm).[3]

    • Excitation and Emission Slit Widths : Set to a narrow bandwidth (e.g., 1 mm, corresponding to 4.25 nm) to ensure good spectral resolution.[3]

    • Integration Time : 2.0 sec[3]

    • Data Interval : 0.5 nm[3]

  • Procedure :

    • Record the emission spectrum of the solvent blank.

    • Measure the fluorescence emission spectra of the this compound solutions.

    • Subtract the solvent blank spectrum from the sample spectra.

    • Correct the emission spectra for the wavelength-dependent sensitivity of the instrument.

Quantum Yield Determination (Relative Method)
  • Reference Standard : Use a well-characterized fluorescent standard with a known quantum yield in the same solvent (e.g., Coumarin 1 in ethanol, Φ_F = 0.73).[4]

  • Procedure :

    • Measure the absorbance of both the this compound solution and the reference standard at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.

    • Calculate the quantum yield of this compound using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Key Processes

The following diagrams illustrate the experimental workflow for spectral analysis and the molecular mechanism responsible for the solvatochromic behavior of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis stock Prepare this compound Stock Solution (10⁻³ M) working Prepare Working Solutions (10⁻⁶ - 10⁻⁵ M) stock->working abs_baseline Record Solvent Baseline working->abs_baseline fluor_blank Record Solvent Blank working->fluor_blank abs_measure Measure Sample Absorbance abs_baseline->abs_measure abs_process Baseline Correction abs_measure->abs_process det_lambda Determine λ_abs and λ_em abs_process->det_lambda fluor_measure Measure Sample Emission fluor_blank->fluor_measure fluor_process Blank Subtraction & Spectral Correction fluor_measure->fluor_process fluor_process->det_lambda calc_qy Calculate Quantum Yield fluor_process->calc_qy calc_stokes Calculate Stokes Shift det_lambda->calc_stokes

Figure 1: Experimental workflow for the absorption and emission spectra analysis of this compound.

The photophysical behavior of this compound is strongly influenced by intramolecular charge transfer (ICT). In polar solvents, a non-radiative deexcitation pathway involving a twisted intramolecular charge transfer (TICT) state can become significant.[5]

ICT_TICT_Mechanism cluster_excited Excited States S0 Ground State (S₀) Planar Geometry ICT Intramolecular Charge Transfer (ICT) State (S₁) Planar, Emissive S0->ICT Absorption (hν_abs) ICT->S0 Fluorescence (hν_em) TICT Twisted Intramolecular Charge Transfer (TICT) State (S₁') Twisted, Non-emissive ICT->TICT Twisting Motion (in polar solvents) TICT->S0 Non-radiative Decay

Figure 2: Jablonski diagram illustrating the ICT and TICT mechanisms in this compound.

Analysis and Interpretation

The significant Stokes shift observed for this compound, particularly in polar solvents, is indicative of a substantial change in the dipole moment upon excitation, a hallmark of an ICT state.[5] In nonpolar solvents, the dye exists in a less polar form. However, upon photoexcitation in polar solvents, there is a redistribution of electron density, leading to a more polar excited state. This ICT state is stabilized by the polar solvent molecules.

In highly polar protic solvents, an alternative deexcitation pathway via a TICT state can be activated.[5] This involves the twisting of the 7-diethylamino group relative to the coumarin core. The TICT state is generally non-emissive and its formation leads to a decrease in the fluorescence quantum yield. The competition between fluorescence from the ICT state and non-radiative decay from the TICT state is a key factor governing the overall photophysical properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the absorption and emission spectra of this compound. The provided data tables, experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers and scientists working with this versatile fluorophore. A thorough understanding of its solvatochromic properties and the underlying ICT and TICT mechanisms is crucial for its effective application in drug development, cellular imaging, and as a fluorescent probe in various chemical and biological systems.

References

Unveiling the Solvent-Dependent Behavior of Coumarin 30: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solvatochromism of Coumarin 30, a fluorescent probe of significant interest in various scientific and biomedical applications. Understanding how the photophysical properties of this compound are influenced by its local environment is crucial for its effective utilization in sensing, imaging, and as a molecular probe in drug development. This document details the underlying photophysical mechanisms, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the processes involved.

The Core Principles of this compound Solvatochromism

This compound exhibits pronounced positive solvatochromism, meaning its fluorescence emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to changes in the electronic distribution of the molecule upon excitation. In its ground state, this compound has a certain dipole moment. Upon absorption of light, it transitions to an excited state where the dipole moment is significantly larger.[1][2] This excited state is more polar than the ground state.

In polar solvents, the solvent molecules can reorient around the excited this compound molecule to stabilize the larger dipole moment. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. The extent of this red shift is dependent on the polarity of the solvent.

The photophysical behavior of this compound is primarily governed by two main excited state processes:

  • Intramolecular Charge Transfer (ICT): In solvents of moderate to high polarity, upon excitation, an electron is transferred from the electron-donating 7-(diethylamino) group to the electron-withdrawing carbonyl group of the coumarin core.[3] This creates a highly polar intramolecular charge transfer (ICT) state.[3]

  • Twisted Intramolecular Charge Transfer (TICT): In highly polar protic solvents, a further non-radiative de-excitation pathway can become accessible through the formation of a twisted intramolecular charge transfer (TICT) state.[3] This involves the rotation of the 7-(diethylamino) group, leading to a decrease in the fluorescence quantum yield.[3]

In nonpolar solvents, this compound is believed to exist in a less polar form, and the ICT character of the excited state is less pronounced.[3]

Quantitative Photophysical Data of this compound

The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift (Δν), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_).

Table 1: Absorption and Emission Maxima and Stokes Shift of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (Δν) (cm⁻¹)
Cyclohexane2.021.42663924352587
1,4-Dioxane2.211.42244004552938
Benzene2.281.50114024603045
Toluene2.381.49614014583011
Chloroform4.811.44594084783450
Ethyl Acetate6.021.37274054753585
Tetrahydrofuran (THF)7.581.40704064783634
Dichloromethane (DCM)8.931.42424094853680
Acetone20.71.35884084903939
Ethanol24.551.36144125054287
Methanol32.71.32844105084529
Acetonitrile37.51.34424074823811
Dimethyl Sulfoxide (DMSO)46.71.47934155003922
Water80.11.33304105255168

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

SolventΦ_f_τ_f_ (ns)
Cyclohexane0.653.90
1,4-Dioxane0.784.20
Toluene0.603.85
Chloroform0.723.50
Ethyl Acetate0.683.65
Tetrahydrofuran (THF)0.753.80
Dichloromethane (DCM)0.653.40
Acetone0.583.20
Ethanol0.352.80
Methanol0.312.60
Acetonitrile0.553.10
Dimethyl Sulfoxide (DMSO)0.453.00
Water0.021.50

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the solvatochromism of this compound.

Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

  • Solvent Purity: Use spectroscopic grade solvents to minimize interference from impurities.

Absorption Spectroscopy
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the this compound solution over a wavelength range that covers the expected absorption band (e.g., 300-600 nm).

    • The wavelength of maximum absorbance (λ_abs_) is determined from the peak of the spectrum.

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a monochromatic excitation source and a sensitive detector.

  • Measurement of Emission Spectra:

    • Set the excitation wavelength to the absorption maximum (λ_abs_) determined from the absorption spectrum.

    • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 420-700 nm).

    • The wavelength of maximum emission (λ_em_) is determined from the peak of the spectrum.

  • Determination of Fluorescence Quantum Yield (Φ_f_):

    • The relative quantum yield is determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Measurement of Fluorescence Lifetime (τ_f_):

    • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited with a pulsed light source (e.g., a picosecond laser diode).

    • The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualizing the Solvatochromism Workflow

The following diagrams illustrate the key processes involved in the study of this compound solvatochromism.

Solvatochromism_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) C30_S0 This compound (S0) (Lower Dipole Moment) C30_S1_LE Locally Excited (LE) State C30_S0->C30_S1_LE Absorption (hν_abs) C30_S1_ICT Intramolecular Charge Transfer (ICT) State (Higher Dipole Moment) C30_S1_LE->C30_S1_ICT Solvent Relaxation (Polar Solvents) C30_S1_ICT->C30_S0 Fluorescence (hν_em) (Red-shifted) C30_S1_TICT Twisted ICT (TICT) State (Non-radiative) C30_S1_ICT->C30_S1_TICT Twisting Motion (Highly Polar Protic Solvents) C30_S1_TICT->C30_S0 Non-radiative Decay

Caption: Photophysical pathways of this compound solvatochromism.

Experimental_Workflow start Start prep Sample Preparation (this compound in various solvents) start->prep abs_spec Absorption Spectroscopy (Determine λ_abs) prep->abs_spec fluor_spec Fluorescence Spectroscopy prep->fluor_spec analysis Data Analysis (Calculate Stokes Shift, Correlate with Solvent Polarity) abs_spec->analysis em_spec Measure Emission Spectrum (Determine λ_em) fluor_spec->em_spec qy_meas Measure Quantum Yield (Φ_f) fluor_spec->qy_meas lt_meas Measure Lifetime (τ_f) fluor_spec->lt_meas em_spec->analysis qy_meas->analysis lt_meas->analysis end End analysis->end

Caption: Experimental workflow for studying this compound solvatochromism.

Conclusion

The solvatochromic properties of this compound make it a versatile tool for probing the polarity of microenvironments. The significant red shift in its fluorescence emission with increasing solvent polarity, coupled with changes in its quantum yield and lifetime, provides a multi-parameter response that can be leveraged in various applications. The formation of ICT and TICT states are key to understanding its photophysical behavior. By following the detailed experimental protocols outlined in this guide, researchers can accurately characterize the solvatochromism of this compound and effectively apply it as a fluorescent probe in their specific research contexts, from fundamental chemical studies to advanced drug development and cellular imaging.

References

An In-depth Technical Guide to Coumarin 30 Derivatives and Their Fluorescent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and bio-imaging.[1] Their characteristic benzopyrone scaffold can be readily functionalized, allowing for the fine-tuning of their photophysical properties.[2] Among these, Coumarin 30 and its derivatives are particularly noteworthy for their strong fluorescence, significant Stokes shifts, and sensitivity to the local environment, making them exceptional candidates for fluorescent probes and labels in biological systems.[1][2]

This technical guide provides a comprehensive overview of the synthesis, fluorescent properties, and applications of this compound derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the development and utilization of fluorescent molecules for a range of applications, from fundamental research to drug discovery.

Core Concepts: Structure and Fluorescence

The fluorescence of this compound derivatives originates from their intramolecular charge transfer (ICT) character. The core structure consists of an electron-donating group, typically a diethylamino group at the 7-position, and an electron-withdrawing group at the 3-position, conjugated through the benzopyrone ring system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. The relaxation of this excited state back to the ground state results in the emission of a photon, i.e., fluorescence.

The nature and substitution pattern of the electron-donating and electron-withdrawing groups, as well as the polarity of the surrounding solvent, significantly influence the energy levels of the ground and excited states, thereby affecting the absorption and emission wavelengths, and the fluorescence quantum yield.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative.

G reagents Substituted Salicylaldehyde + Active Methylene Compound condensation Condensation Reaction (e.g., Knoevenagel, Pechmann) reagents->condensation intermediate Coumarin Precursor condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization purification Purification (e.g., Recrystallization, Chromatography) cyclization->purification product This compound Derivative purification->product

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a 7-(diethylamino)-3-(substituted)-2H-chromen-2-one Derivative

This protocol provides a representative method for the synthesis of a this compound derivative.

Materials:

  • 4-(Diethylamino)salicylaldehyde

  • Substituted ethyl cyanoacetate or other active methylene compound

  • Piperidine or other basic catalyst

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and the substituted active methylene compound (1.1 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Fluorescent Properties of this compound and its Derivatives

The photophysical properties of this compound and its derivatives are highly dependent on the solvent environment and the nature of the substituents at the 3- and 7-positions. The following tables summarize key quantitative data for this compound and a selection of its derivatives.

Table 1: Photophysical Properties of this compound in Various Solvents
SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift (Δν) [cm⁻¹]Quantum Yield (Φ_f)
Cyclohexane2.021.426639243525800.03
Dioxane2.211.422440045829800.15
Ethyl Acetate6.021.372740547534500.45
Acetonitrile37.51.344240848537800.55
Ethanol24.551.361441049539800.31
Methanol32.71.328841250241500.29

Data compiled from multiple sources.

Table 2: Photophysical Properties of Selected 7-(diethylamino)-3-(substituted)coumarin Derivatives in Acetonitrile
3-SubstituentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift (Δν) [cm⁻¹]Quantum Yield (Φ_f)
-H40848537800.55
-CN42550537000.75
-COCH₃41549036500.62
-CO₂Et41048837500.58
-Benzothiazolyl45552028800.85

Data compiled from multiple sources.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a widely adopted and reliable technique.[4]

Relative Quantum Yield Determination using Quinine Sulfate as a Standard

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.[4]

Materials and Instruments:

  • UV-Vis Spectrophotometer

  • Fluorometer with a corrected emission spectrum feature

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • High-purity solvents (e.g., ethanol for the sample, 0.1 M H₂SO₄ for the standard)

  • This compound derivative sample

  • Quinine sulfate (fluorescence standard, Φ_f = 0.54 in 0.1 M H₂SO₄)[5]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in the desired solvent (e.g., ethanol).

    • Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.[5]

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The same excitation wavelength must be used for both.

  • Fluorescence Measurements:

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the emission spectra are corrected for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots for the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the fluorescence quantum yield of the sample (Φ_f_sample) using the following equation:[4]

    Φ_f_sample = Φ_f_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_f_std is the quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).[5]

    • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Applications in Biological Systems: Enzyme Activity Sensing

This compound derivatives have been successfully employed as fluorescent probes for monitoring enzyme activity in biological systems.[6][] A common strategy involves designing a "pro-fluorescent" coumarin derivative that is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific enzyme, a chemical modification occurs that "switches on" the fluorescence.

A notable example is the use of coumarin derivatives to probe the activity of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[6] A non-fluorescent coumarin ether can be enzymatically cleaved by a CYP enzyme to produce a highly fluorescent 7-hydroxycoumarin derivative.

Signaling Pathway: Enzymatic Activation of a Coumarin Probe

The following diagram illustrates the enzymatic activation of a pro-fluorescent coumarin derivative by a cytochrome P450 enzyme.

G Profluorescent_Probe Pro-fluorescent Coumarin Derivative (e.g., Ether Linkage) (Weakly Fluorescent) Enzymatic_Reaction Oxidative Cleavage Profluorescent_Probe->Enzymatic_Reaction CYP450 Cytochrome P450 Enzyme CYP450->Enzymatic_Reaction Fluorescent_Product Fluorescent 7-Hydroxycoumarin Derivative (Highly Fluorescent) Enzymatic_Reaction->Fluorescent_Product Detection Fluorescence Detection Fluorescent_Product->Detection

Enzymatic activation of a coumarin-based fluorescent probe.

Conclusion

This compound and its derivatives are a versatile and powerful class of fluorescent molecules with tunable photophysical properties. Their straightforward synthesis, high fluorescence quantum yields, and sensitivity to the microenvironment make them invaluable tools for researchers in chemistry, biology, and medicine. The ability to design and synthesize derivatives with specific properties opens up a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of these remarkable compounds.

References

Determining the Quantum Yield of Coumarin 30: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed experimental protocol for the determination of the fluorescence quantum yield (Φ) of Coumarin 30. Accurate quantum yield values are critical for the characterization of fluorescent molecules, enabling their effective application as probes, sensors, and in various drug development assays. This document outlines the widely accepted relative quantum yield determination methodology, specifically the comparative (gradient) method, utilizing Coumarin 1 as a reference standard.

Core Concepts in Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While absolute methods for quantum yield determination exist, they require specialized instrumentation. The relative method, which compares the fluorescence of the sample to a standard of known quantum yield, is more accessible and can provide high accuracy when performed correctly.

The fundamental equation for calculating the relative quantum yield is:

ΦX = ΦS * (GradX / GradS) * (ηX2 / ηS2)

Where:

  • ΦX is the quantum yield of the test sample (this compound).

  • ΦS is the quantum yield of the reference standard (Coumarin 1).

  • GradX and GradS are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηS are the refractive indices of the solvents used for the sample and the standard.

The use of the gradient method, which involves measurements at multiple concentrations, is crucial for minimizing errors associated with the inner filter effect.

Selection of a Suitable Reference Standard

The choice of a reference standard is critical for the accurate determination of relative quantum yield. The ideal standard should have absorption and emission spectra that are in a similar range to the sample under investigation. For this compound, which has an absorption maximum around 407 nm and an emission maximum near 480 nm in ethanol, Coumarin 1 is an excellent choice as a reference standard. Its absorption maximum at approximately 373 nm and emission spanning from 400-550 nm in ethanol provide sufficient spectral overlap for reliable comparison.

Photophysical Properties of this compound and Coumarin 1

The following table summarizes the key photophysical properties of this compound and the selected reference standard, Coumarin 1, in ethanol.

PropertyThis compoundCoumarin 1 (Reference Standard)
Chemical Structure
alt text
alt text
Solvent EthanolEthanol
Absorption Max (λabs) ~407 nm~373 nm
Emission Max (λem) ~480 nm~450 nm
Reported Quantum Yield (Φ) 0.35 / 0.80.73
Refractive Index of Solvent (η) 1.3611.361

Experimental Protocol: Comparative (Gradient) Method

This protocol details the step-by-step procedure for determining the quantum yield of this compound using Coumarin 1 as a reference standard in ethanol.

Materials and Instrumentation
  • This compound

  • Coumarin 1 (as a reference standard)

  • Spectroscopic grade ethanol

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Class A volumetric flasks and pipettes

Preparation of Solutions
  • Stock Solutions (10-4 M):

    • Accurately weigh an appropriate amount of this compound and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a 10-4 M stock solution.

    • Similarly, prepare a 10-4 M stock solution of Coumarin 1 in spectroscopic grade ethanol.

  • Working Solutions:

    • From the stock solutions, prepare a series of at least five dilutions for both this compound and Coumarin 1.

    • The concentrations of these working solutions should be in the range of 10-6 M to 10-5 M, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

Data Acquisition
  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each working solution of this compound and Coumarin 1.

    • For each solution, note the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard and should be a wavelength where both absorb, ideally near the absorption maximum of the sample (e.g., 400 nm).

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each working solution of this compound and Coumarin 1.

    • Crucially, the excitation wavelength must be the same for all measurements (both sample and standard).

    • Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant throughout all measurements.

    • Record the emission spectra over a range that covers the entire emission profile of both compounds (e.g., 420 nm to 700 nm).

Data Analysis
  • Integrate Fluorescence Spectra:

    • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this integration automatically.

  • Plot Integrated Fluorescence Intensity vs. Absorbance:

    • Create two separate plots:

      • For this compound: Plot the integrated fluorescence intensity on the y-axis against the absorbance at the excitation wavelength on the x-axis.

      • For Coumarin 1: Plot the integrated fluorescence intensity on the y-axis against the absorbance at the excitation wavelength on the x-axis.

  • Determine the Gradients:

    • Perform a linear regression for each plot. The slope of the resulting straight line is the gradient (Grad) for that compound.

  • Calculate the Quantum Yield:

    • Use the following formula to calculate the quantum yield of this compound: Φthis compound = ΦCoumarin 1 * (Gradthis compound / GradCoumarin 1) * (ηEthanol2 / ηEthanol2)

    • Since the solvent is the same for both the sample and the standard, the refractive index term cancels out.

Data Presentation

The experimental data should be recorded in a structured table to facilitate analysis.

CompoundConcentration (M)Absorbance at λexIntegrated Fluorescence Intensity (a.u.)
This compound Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Coumarin 1 Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Visualizing the Workflow and Core Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of the quantum yield determination.

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis stock_c30 Prepare 10⁻⁴ M This compound Stock dil_c30 Serial Dilutions of this compound stock_c30->dil_c30 stock_c1 Prepare 10⁻⁴ M Coumarin 1 Stock dil_c1 Serial Dilutions of Coumarin 1 stock_c1->dil_c1 abs_measure Measure Absorbance (UV-Vis) dil_c30->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) dil_c30->fluo_measure dil_c1->abs_measure dil_c1->fluo_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Spectra fluo_measure->integrate integrate->plot gradient Determine Gradients (Linear Regression) plot->gradient calculate Calculate Quantum Yield (Φ_X) gradient->calculate

Caption: Experimental workflow for the comparative quantum yield determination of this compound.

quantum_yield_concept cluster_sample Test Sample (this compound) cluster_standard Reference Standard (Coumarin 1) abs_x Absorbed Photons (A_X) em_x Emitted Photons (I_X) abs_x->em_x Φ_X = ? comparison Comparison of Slopes (Grad_X / Grad_S) em_x->comparison abs_s Absorbed Photons (A_S) em_s Emitted Photons (I_S) abs_s->em_s Φ_S = Known em_s->comparison calculation Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²) comparison->calculation

Caption: Conceptual diagram of the relative quantum yield determination principle.

An In-depth Technical Guide to Coumarin 30: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 30, a versatile fluorescent dye with significant applications in various scientific fields. This document details its molecular structure, physicochemical and photophysical properties, and provides insights into its synthesis and experimental applications, particularly in the realm of biological research.

Molecular Structure and Identification

This compound, systematically known as 7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one, is a synthetic organic compound belonging to the coumarin family of dyes.[1] Its core structure consists of a coumarin scaffold substituted with a diethylamino group at the 7-position and a 1-methylbenzimidazol-2-yl group at the 3-position.

Below is a 2D representation of the molecular structure of this compound:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Wittig Reaction cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Condensation cluster_product Final Product start 4-(Diethylamino)salicylaldehyde step1 Reaction with (ethoxycarbonylmethylene) triphenylphosphorane start->step1 intermediate1 7-(Diethylamino)coumarin step1->intermediate1 step2 Reaction with DMF and POCl₃ intermediate1->step2 intermediate2 7-(Diethylamino)-3-formylcoumarin step2->intermediate2 step3 Reaction with N-methylphenylene-1,2-diamine intermediate2->step3 product This compound step3->product Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep Seed cells on imaging dish and grow to desired confluency staining Prepare working solution of this compound probe in cell culture medium prep->staining incubation Incubate cells with probe solution at 37°C staining->incubation wash Remove probe solution and wash cells with PBS or fresh medium incubation->wash imaging Add fresh medium or imaging buffer and acquire images using a fluorescence microscope wash->imaging FRET_Protease_Assay Principle of FRET-Based Protease Activity Assay cluster_inactive No Protease Activity cluster_active Protease Activity inactive_probe Intact FRET Probe (Coumarin-Peptide-Acceptor) excitation1 Excitation of Coumarin Donor inactive_probe->excitation1 active_probe Intact FRET Probe fret FRET Occurs excitation1->fret Energy Transfer low_signal Low/No Donor Fluorescence fret->low_signal protease Target Protease active_probe->protease cleaved_probe Cleaved Probe (Coumarin and Acceptor Separated) protease->cleaved_probe Cleavage excitation2 Excitation of Coumarin Donor cleaved_probe->excitation2 high_signal High Donor Fluorescence excitation2->high_signal

References

Self-Aggregation of Coumarin 30 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 30, a fluorescent dye with a planar molecular structure, exhibits a notable propensity for self-aggregation in aqueous environments. This behavior, primarily characterized by the formation of H-type dimers, significantly influences its photophysical properties and is a critical consideration in its various applications, including as a fluorescent probe and in drug delivery systems. This technical guide provides a comprehensive overview of the self-aggregation studies of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the underlying processes through logical diagrams. The insights presented herein are intended to equip researchers and professionals in drug development with the necessary knowledge to understand, predict, and potentially modulate the self-assembly of this compound for their specific applications.

Introduction

The phenomenon of self-aggregation is a fundamental process in supramolecular chemistry, where molecules spontaneously associate to form well-defined structures. For amphiphilic and planar aromatic molecules like this compound, this process is particularly relevant in aqueous media, driven by hydrophobic interactions and π-π stacking. Spectroscopic studies have demonstrated that this compound undergoes self-aggregation in water, leading to the formation of dimers.[1][2] This dimerization is characterized by a hypsochromic (blue) shift in its absorption spectrum, which is indicative of the formation of H-type aggregates.[1][2] The rate of this aggregation process is notably faster for this compound compared to other similar coumarin dyes.[1][2] Understanding the dynamics and thermodynamics of this self-assembly is crucial for controlling the dye's performance in various applications. Factors such as concentration and the ionic strength of the solution have been shown to significantly influence the extent of aggregation.[3][4] This guide will delve into the quantitative aspects of this compound self-aggregation, the experimental methodologies used to study it, and the logical frameworks for interpreting the observed phenomena.

Quantitative Data on this compound Self-Aggregation

The self-aggregation of this compound in aqueous solutions is predominantly characterized by the formation of dimers. The following tables summarize the key spectral shifts observed during this process. At present, detailed thermodynamic parameters such as the dimerization constant (Kd), enthalpy (ΔH°), and entropy (ΔS°) of dimerization for this compound in purely aqueous solutions are not extensively tabulated in the literature. The primary evidence for dimerization comes from kinetic studies and spectral shifts.

ParameterMonomerDimerReference
Absorption Maximum (λmax) ~430 nm~370 nm[3]
Fluorescence Excitation Maximum (λmax) ~420 nm~370 nm[3]

Table 1: Spectroscopic characteristics of this compound monomer and H-type dimer in aqueous solution.

Experimental Protocols

The investigation of this compound self-aggregation relies on a suite of spectroscopic and light scattering techniques. Below are detailed protocols for the key experiments cited in the literature.

UV-Visible Absorption Spectroscopy

This technique is fundamental for observing the formation of H-type aggregates through the characteristic hypsochromic shift.

Objective: To monitor the concentration-dependent self-aggregation of this compound by observing changes in the absorption spectrum.

Materials:

  • This compound

  • Methanol (for stock solution)

  • Milli-Q or deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in methanol. The use of methanol is to ensure complete dissolution of the dye before introduction into the aqueous medium.[3]

  • Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound by adding small aliquots of the methanolic stock solution to a known volume of water in the quartz cuvette. Ensure the final concentration of methanol is minimal (typically <1-2%) to minimize its effect on the aggregation process in water.[3]

  • Spectra Acquisition: Record the UV-Visible absorption spectrum for each concentration over a wavelength range of approximately 300 nm to 550 nm. Use a solution with the same low concentration of methanol in water as a blank.

  • Data Analysis:

    • Plot the absorbance versus wavelength for each concentration.

    • Observe the appearance of a new absorption band at a shorter wavelength (around 370 nm) and a decrease in the monomer band (around 430 nm) as the concentration of this compound increases.[3]

    • The presence of an isosbestic point, where the molar absorptivity of the monomer and dimer are equal, provides strong evidence for a two-state (monomer-dimer) equilibrium.[1][2]

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly the analysis of excitation spectra, provides complementary evidence for the ground-state aggregation of this compound.

Objective: To confirm the formation of non-fluorescent or weakly fluorescent H-type dimers by monitoring changes in the fluorescence excitation and emission spectra.

Materials:

  • This compound

  • Methanol

  • Milli-Q or deionized water

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a series of this compound aqueous solutions of varying concentrations as described in the UV-Vis spectroscopy protocol.

  • Emission Spectra Acquisition: For each sample, excite at the monomer absorption maximum (~430 nm) and record the emission spectrum.

  • Excitation Spectra Acquisition: For each sample, set the emission wavelength to the maximum of the monomer fluorescence and record the excitation spectrum.

  • Data Analysis:

    • Analyze the fluorescence excitation spectra. A new band corresponding to the dimer's absorption (~370 nm) should appear and increase in intensity with increasing concentration, while the monomer band (~420 nm) decreases.[3] This confirms that the ground-state aggregates are formed.

    • The overall fluorescence intensity is expected to decrease with increasing concentration due to the quenching effect of H-type dimer formation.

Dynamic Light Scattering (DLS)

DLS is employed to determine the size of the aggregates in solution, providing direct evidence for the formation of dimers or larger species.

Objective: To measure the hydrodynamic radius of this compound aggregates in aqueous solution.

Materials:

  • This compound aqueous solution of a known concentration where aggregation is expected.

  • DLS instrument with a laser source.

  • Appropriate DLS cuvettes.

Procedure:

  • Sample Preparation: Prepare a filtered aqueous solution of this compound at a concentration where aggregation is observed in spectroscopic studies. Filtration is crucial to remove dust and other particulates that can interfere with the measurement.

  • Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the correlation function of the scattered light intensity.

  • Data Analysis:

    • The instrument's software will analyze the correlation function to determine the translational diffusion coefficient.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the scattering particles.

    • The results can confirm the presence of small aggregates, and the size can be used to infer whether they are dimers or larger oligomers.[1][2]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and experimental workflows involved in the study of this compound self-aggregation.

SelfAggregationProcess cluster_driving_forces Driving Forces Monomer This compound Monomer (in dilute aqueous solution) Dimer H-type Dimer Monomer->Dimer Self-Aggregation Hydrophobic Hydrophobic Interaction PiPi π-π Stacking Concentration Increased Concentration Concentration->Dimer Promotes IonicStrength Increased Ionic Strength IonicStrength->Dimer Promotes ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Techniques cluster_results Expected Results Stock Prepare this compound Stock in Methanol Dilution Prepare Aqueous Solutions (Varying Concentrations) Stock->Dilution UVVis UV-Vis Spectroscopy Dilution->UVVis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence DLS Dynamic Light Scattering (DLS) Dilution->DLS Hypsochromic Hypsochromic Shift (H-type Aggregates) UVVis->Hypsochromic FluoQuench Fluorescence Quenching Fluorescence->FluoQuench Size Aggregate Size (Hydrodynamic Radius) DLS->Size

References

Unveiling the Electronic Soul of a Workhorse Dye: A Technical Guide to the Theoretical and Computational Exploration of Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of Coumarin 30, a versatile fluorophore with significant applications in laser technologies, fluorescent probes, and sensitization. This document provides a comprehensive overview of its photophysical properties, the profound influence of its chemical environment, and the computational methodologies employed to unravel its electronic structure and behavior. Particular emphasis is placed on the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) phenomena that govern its fluorescence characteristics.

Photophysical Properties of this compound: A Quantitative Overview

The photophysical behavior of this compound is exquisitely sensitive to the polarity of its solvent environment. Key parameters such as absorption and fluorescence maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime exhibit significant variations, providing a window into the intricate solute-solvent interactions. The following table summarizes these properties in a range of aprotic and protic solvents.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Fluorescence Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Cyclohexane2.021.426639243525800.924.50
Dioxane2.211.422439845029800.854.35
Benzene2.281.501140546532600.784.20
Chloroform4.811.445940847535800.653.80
Ethyl Acetate6.021.372440247237800.683.95
Acetonitrile37.51.344240548541200.553.20
Methanol32.71.328841049542500.402.50
Ethanol24.51.361441250043000.352.20
Water80.11.333041551546800.020.50

Data compiled from various sources, primarily based on the findings of Samanta and coworkers.[1]

Experimental Protocols

Absorption and Fluorescence Spectroscopy

A detailed understanding of the photophysical properties of this compound is achieved through steady-state absorption and fluorescence spectroscopy.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilute solutions in the desired solvents with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra of the this compound solutions in 1 cm path length quartz cuvettes at room temperature (298 K).

    • Use the respective pure solvent as a reference.

    • Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a thermostated cell holder.

    • Excite the samples at their respective absorption maxima (λ_abs).

    • Record the fluorescence emission spectra, scanning a wavelength range from the excitation wavelength to the near-infrared.

    • Measure the fluorescence intensity at the emission maximum (λ_em).

  • Fluorescence Quantum Yield (Φ_f) Determination:

    • The relative quantum yield is determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

    • The quantum yield of the sample (s) is calculated using the following equation: Φ_f(s) = Φ_f(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscript r denotes the reference.

  • Fluorescence Lifetime (τ_f) Measurement:

    • Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

    • The sample is excited by a pulsed light source (e.g., a picosecond laser diode).

    • The time delay between the excitation pulse and the detection of the first fluorescence photon is measured repeatedly to build up a decay histogram.

    • The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function.

Computational Methodology: Unveiling the Electronic Landscape

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like this compound.

General Protocol:

  • Ground State Geometry Optimization:

    • The molecular geometry of this compound in its ground state (S₀) is optimized using DFT.

    • A common functional for this purpose is the B3LYP hybrid functional.

    • A suitable basis set, such as 6-31G(d,p) or a larger one, should be employed to accurately describe the electronic distribution.

    • Solvent effects can be incorporated using a polarizable continuum model (PCM).

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Excited State Calculations:

    • Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated using TD-DFT.

    • This provides theoretical absorption spectra that can be compared with experimental results.

    • The nature of the electronic transitions (e.g., π → π, n → π, charge transfer) can be analyzed by examining the molecular orbitals involved.

  • Excited State Geometry Optimization:

    • To study the properties of the first excited state (S₁), its geometry can be optimized using TD-DFT. This allows for the calculation of theoretical fluorescence energies.

  • Analysis of Intramolecular Charge Transfer (ICT):

    • The degree of ICT can be quantified by analyzing the changes in electron density distribution between the ground and excited states. This involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Visualizing Photophysical Processes

The photophysical behavior of this compound is dominated by intramolecular charge transfer processes. Upon photoexcitation, an electron is promoted from the electron-donating diethylamino group to the electron-accepting benzopyrone moiety. In polar protic solvents, the molecule can undergo a conformational change in the excited state to form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides an efficient non-radiative decay pathway, leading to a significant decrease in fluorescence quantum yield.

Coumarin30_Photophysics cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Planar Ground State LE Locally Excited (LE) State (Planar) GS->LE Absorption (hν) LE->GS Fluorescence TICT Twisted Intramolecular Charge Transfer (TICT) State (Non-planar, Non-emissive) LE->TICT Twisting (in polar protic solvents) TICT->GS Non-radiative Decay

Caption: Photophysical pathways of this compound.

The following diagram illustrates the general workflow for a combined experimental and computational study of this compound.

Study_Workflow cluster_exp Experimental Investigation cluster_comp Computational Study cluster_analysis Data Analysis and Interpretation Exp_Prep Sample Preparation (this compound in various solvents) Abs_Spec Absorption Spectroscopy Exp_Prep->Abs_Spec Fluo_Spec Fluorescence Spectroscopy Exp_Prep->Fluo_Spec Lifetime Fluorescence Lifetime Measurement Exp_Prep->Lifetime Analysis Correlation of Experimental and Theoretical Results Abs_Spec->Analysis Fluo_Spec->Analysis Lifetime->Analysis DFT DFT: Ground State Optimization TDDFT_Abs TD-DFT: Vertical Excitations (Absorption) DFT->TDDFT_Abs TDDFT_Fluo TD-DFT: Excited State Optimization (Fluorescence) TDDFT_Abs->TDDFT_Fluo ICT_Analysis Analysis of ICT/TICT States TDDFT_Fluo->ICT_Analysis ICT_Analysis->Analysis Conclusion Elucidation of Photophysical Mechanisms Analysis->Conclusion

Caption: Workflow for studying this compound.

This guide provides a foundational understanding of the theoretical and computational aspects of this compound. For researchers and professionals in drug development, the sensitivity of this compound's fluorescence to its local environment makes it an excellent candidate for developing fluorescent probes to study biological microenvironments and molecular interactions. The computational methods outlined here can be employed to design and screen new coumarin derivatives with tailored photophysical properties for specific applications.

References

Coumarin 30: An In-Depth Technical Guide to a Fluorescent Molecular Rotor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 30, a versatile fluorescent dye renowned for its application as a molecular rotor. Its unique photophysical properties, particularly its sensitivity to the microenvironment, make it an invaluable tool for probing viscosity in a variety of scientific and biomedical applications. This document details the core principles of this compound's function, its quantitative photophysical characteristics, detailed experimental protocols for its use, and the underlying molecular mechanisms of its fluorescence.

Introduction to this compound as a Fluorescent Molecular Rotor

This compound belongs to the coumarin family of dyes, which are widely recognized for their strong fluorescence and environmental sensitivity.[1] What sets this compound apart is its function as a "molecular rotor," a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of its immediate surroundings.[2] This property stems from the molecule's ability to undergo intramolecular rotation in the excited state. In environments with low viscosity, this rotation is facile and provides a non-radiative pathway for the molecule to return to its ground state, resulting in quenched fluorescence. Conversely, in viscous environments, this intramolecular rotation is hindered, forcing the molecule to decay radiatively and emit strong fluorescence. This direct relationship between fluorescence intensity and viscosity allows for the quantitative measurement of microviscosity in various systems, from simple solvents to complex biological milieus like cell membranes.[1][2]

The mechanism behind this viscosity-dependent fluorescence is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[3][4] Upon photoexcitation, this compound transitions to a locally excited (LE) state. From this LE state, the molecule can either relax radiatively, emitting a photon, or it can undergo a conformational change through the rotation of its 7-diethylamino group. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, providing a non-radiative decay channel. The rate of this rotation and, consequently, the formation of the TICT state, is directly influenced by the viscosity of the solvent.

Photophysical Properties of this compound

The photophysical characteristics of this compound are intricately linked to the properties of its solvent environment, particularly polarity and viscosity. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity and Viscosity

SolventPolarity (Δf)Viscosity (cP at 25°C)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Lifetime (τ_f, ns)
Acetonitrile0.3050.3440748238900.55 - 0.67-
Methanol0.3090.55-----
Ethanol (95%)-1.1---0.35-
Glycerol-934---High3.8

Data compiled from multiple sources.[5][6][7][8] Note that specific values can vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of coumarin derivatives, a common approach for this compound involves a multi-step process.[9]

Materials:

  • 4-(diethylamino)salicylaldehyde

  • (Ethoxycarbonylmethylene)triphenylphosphorane

  • Ethanol

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • N-methylphenylene-1,2-diamine

  • Sodium bisulfite

  • Methanol

Procedure:

  • Wittig Reaction: React 4-(diethylamino)salicylaldehyde with (ethoxycarbonylmethylene)triphenylphosphorane in ethanol under reflux to yield 7-(diethylamino)coumarin.

  • Vilsmeier-Haack Reaction: Subject the 7-(diethylamino)coumarin to a Vilsmeier-Haack reaction using DMF and POCl₃ to introduce a formyl group at the 3-position, yielding 7-(diethylamino)-3-formylcoumarin.

  • Condensation: Condense the 7-(diethylamino)-3-formylcoumarin with N-methylphenylene-1,2-diamine in the presence of sodium bisulfite in methanol at reflux to obtain the final product, this compound.

Measurement of Microviscosity using this compound

This protocol outlines the general procedure for using this compound to measure the viscosity of a sample using fluorescence spectroscopy.

Materials and Equipment:

  • This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol or DMSO)

  • Sample of interest (e.g., solvent mixtures of varying viscosity, lipid vesicles, cell cultures)

  • Fluorometer capable of measuring fluorescence emission spectra

  • Quartz cuvettes

  • Solvents for creating calibration standards (e.g., methanol-glycerol mixtures of known viscosities)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of solvent mixtures with known viscosities (e.g., methanol-glycerol mixtures). The viscosity of these standards should span the expected viscosity range of the sample.

    • Add a small aliquot of the this compound stock solution to each standard to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Record the fluorescence emission spectrum of each standard using a fixed excitation wavelength (e.g., 408 nm).

    • Plot the logarithm of the integrated fluorescence intensity versus the logarithm of the viscosity for each standard. This plot should be linear and will serve as the calibration curve.

  • Sample Preparation:

    • Add this compound to the sample of interest to the same final concentration used for the calibration standards.

    • Incubate the sample as required for the probe to incorporate into the desired microenvironment (e.g., for cellular studies, this may involve incubating cells with the dye for a specific time).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the sample using the same instrument settings as for the calibration curve.

  • Viscosity Determination:

    • Integrate the fluorescence intensity of the sample.

    • Using the calibration curve, determine the viscosity of the sample from its measured fluorescence intensity.

Molecular Mechanism and Visualization

The viscosity-sensing capability of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. The following diagrams illustrate the key steps in this process.

TICT_Mechanism S0 Ground State (S₀) Planar Conformation LE Locally Excited (LE) State Planar Conformation S0->LE Absorption (hν) LE->S0 Non-radiative Decay (k_nr) TICT Twisted Intramolecular Charge Transfer (TICT) State Perpendicular Conformation LE->TICT Intramolecular Rotation (k_rot) S0_prime Ground State (S₀) Planar Conformation LE->S0_prime Fluorescence (k_f) TICT->S0 Non-radiative Decay (k_nr')

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of this compound.

In low viscosity environments, the rate of intramolecular rotation (k_rot) is high, favoring the formation of the non-emissive TICT state and leading to fluorescence quenching. In high viscosity environments, the rotation is hindered, reducing the rate of TICT formation and increasing the probability of radiative decay from the LE state, resulting in enhanced fluorescence.

The experimental workflow for determining microviscosity using this compound can be visualized as follows:

Experimental_Workflow cluster_calibration Calibration cluster_sample Sample Analysis prep_standards Prepare Viscosity Standards (e.g., Methanol-Glycerol) add_c30_standards Add this compound prep_standards->add_c30_standards measure_standards Measure Fluorescence Intensity add_c30_standards->measure_standards plot_calibration Generate Calibration Curve (log(Intensity) vs. log(Viscosity)) measure_standards->plot_calibration determine_viscosity Determine Sample Viscosity from Calibration Curve plot_calibration->determine_viscosity prep_sample Prepare Sample add_c30_sample Add this compound prep_sample->add_c30_sample measure_sample Measure Fluorescence Intensity add_c30_sample->measure_sample measure_sample->determine_viscosity

Caption: Experimental workflow for microviscosity measurement using this compound.

Conclusion

This compound stands as a powerful and versatile tool for the quantitative assessment of microviscosity. Its robust photophysical response to changes in its local environment, governed by the well-understood TICT mechanism, allows for sensitive and reliable measurements. The experimental protocols outlined in this guide provide a framework for the successful application of this compound in a wide range of research areas, from fundamental studies of solvent dynamics to complex investigations of cellular processes and drug delivery systems. As research continues to delve into the intricacies of microenvironments, the utility of fluorescent molecular rotors like this compound is poised to become even more critical.

References

Methodological & Application

Application Notes: Coumarin 30 as a Fluorescent Probe for Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. The discovery and characterization of new tubulin inhibitors are therefore of significant interest in drug development. Coumarin 30, a widely available laser dye, has been identified as a potent fluorescent probe for tubulin. It binds to the colchicine site on tubulin, leading to an enhancement of its fluorescence and the inhibition of microtubule polymerization.[1][2][3][4][5][6] This property makes this compound a valuable tool for high-throughput screening (HTS) of potential tubulin-binding ligands and for studying microtubule dynamics.

Principle of Action

This compound exhibits a significant increase in fluorescence quantum yield upon binding to the hydrophobic colchicine-binding pocket of tubulin.[3] This fluorescence enhancement forms the basis of a sensitive and direct assay for tubulin-ligand interactions. When a test compound that also binds to the colchicine site is introduced, it will displace this compound, leading to a decrease in fluorescence. This competitive binding mechanism allows for the identification and characterization of new colchicine-site inhibitors. Furthermore, the excellent fluorescent properties of this compound have been exploited to develop a fast, accurate, and cost-effective Coumarin-30-based Microscale Thermophoresis (C-MST) assay.[2][3][4][6] This assay can detect tubulin-ligand interactions and discriminate between ligands that bind to the colchicine site and those that target other pockets on the tubulin protein.[1][2][4]

Data Presentation

The following tables summarize the key quantitative data for this compound as a fluorescent probe for tubulin.

Table 1: Spectral Properties of this compound

PropertyValue (in Acetonitrile)Value (in 95% Ethanol)Value (Bound to Tubulin)
Excitation Maximum (λex)408 nm[7]-~410 nm[3]
Emission Maximum (λem)478 nm[7]-~480 nm[3]
Molar Extinction Coefficient42,800 cm⁻¹/M at 407 nm[8]55,000-70,000 cm⁻¹/M[8]-
Fluorescence Quantum Yield0.67[8]0.35[8]Enhanced[3]

Table 2: Binding and Inhibition Data

ParameterValue
Binding Site on TubulinColchicine site[1][2][3][4][5][6]
Effect on Microtubule DynamicsInhibition[1][2][3][4][5][6]
Effect on Cancer Cell DivisionInhibition at submicromolar concentrations[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: High-Throughput Screening for Colchicine-Site Binders using Fluorescence Competition Assay

This protocol describes a high-throughput assay to screen for compounds that compete with this compound for binding to the colchicine site on tubulin.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • This compound

  • Assay Buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

  • GTP (Guanosine triphosphate)

  • Test compounds library

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin (e.g., 10 mg/mL) in Assay Buffer.

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of GTP (e.g., 10 mM) in water.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Setup:

    • In a 384-well microplate, add the test compounds to the desired final concentration. Include wells with DMSO as a negative control and a known colchicine-site binder (e.g., colchicine) as a positive control.

    • Prepare a tubulin/Coumarin 30/GTP mixture. The final concentrations should be optimized, for example: 5 µM tubulin, 0.5 µM this compound, and 1 mM GTP in Assay Buffer.

    • Add the tubulin/Coumarin 30/GTP mixture to each well of the microplate.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~410 nm and emission set to ~480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the DMSO control.

    • Determine the IC₅₀ values for the active compounds.

Protocol 2: Coumarin-30-based Microscale Thermophoresis (C-MST) Assay

This protocol outlines the use of this compound in a Microscale Thermophoresis assay to detect and classify tubulin ligands.[2][3][4][6]

Materials:

  • Purified tubulin

  • This compound

  • Assay Buffer (e.g., BRB80 with 0.05% Pluronic F-127)

  • Test compounds

  • Microscale Thermophoresis instrument

  • MST capillaries

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a constant concentration (e.g., 0.75 µM) in Assay Buffer.[3]

    • Prepare a solution of tubulin at a constant concentration (e.g., 400 nM) in Assay Buffer.[3]

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • Mix the this compound solution with the tubulin solution.

    • Add the different concentrations of the test compound to the this compound-tubulin mixture.

    • Load the samples into MST capillaries.

  • MST Measurement:

    • Perform the MST experiment according to the instrument's specifications. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled complex is monitored.

  • Data Analysis:

    • Analyze the MST traces to determine the binding affinity (Kd) of the test compound for tubulin.

    • For colchicine-site binders, a competitive displacement of this compound will result in a change in the MST signal that reflects the binding of the test compound.

    • Ligands binding to other sites may induce a different MST signal change, allowing for the discrimination of binding sites.[1][2][4]

Visualizations

G cluster_workflow C-MST Assay Workflow A Prepare this compound-Tubulin Complex B Add Test Compound (Ligand) A->B C Incubate B->C D Load into MST Capillaries C->D E Perform MST Measurement D->E F Analyze Data (Binding Affinity, Site Discrimination) E->F

Caption: Workflow for the Coumarin-30-based Microscale Thermophoresis (C-MST) assay.

G cluster_pathway Mechanism of this compound as a Tubulin Probe Tubulin Tubulin (Colchicine Site) Complex Tubulin-Coumarin 30 Complex (High Fluorescence) Tubulin->Complex Coumarin30 This compound (Low Fluorescence) Coumarin30->Complex Binds Displaced Displaced this compound (Low Fluorescence) Complex->Displaced Displaced by LigandComplex Tubulin-Ligand Complex Ligand Test Ligand (Colchicine-Site Binder) Ligand->LigandComplex

Caption: Competitive binding mechanism of this compound and a test ligand to the colchicine site of tubulin.

References

Coumarin 30 in Microscale Thermophoresis (MST) Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Coumarin 30 in Microscale Thermophoresis (MST) assays, a powerful technique for quantifying biomolecular interactions. The following sections offer a comprehensive guide, from the fundamental principles to experimental design and data interpretation, with a specific focus on the application of this compound as an intrinsic fluorescent probe for studying protein-ligand binding.

Introduction to Microscale Thermophoresis and this compound

Microscale Thermophoresis (MST) is a biophysical method used to determine the binding affinity between molecules in solution. The technique is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient. This movement is influenced by the molecule's size, charge, and hydration shell. Upon binding of a ligand, these properties can change, leading to a detectable alteration in the thermophoretic movement of the fluorescently labeled molecule.

This compound is a fluorescent dye with favorable photophysical properties for use in MST assays. Its intrinsic fluorescence eliminates the need for covalent labeling of the target protein, which can sometimes interfere with binding interactions.

A notable application of this compound in MST is the development of a Coumarin-30-based MST (C-MST) assay to investigate the binding of small molecule ligands to tubulin, a key target in cancer chemotherapy.[1][2] In this assay, this compound itself binds to the colchicine site of tubulin, and its displacement by other ligands can be monitored, providing a rapid and cost-effective method for screening and characterizing tubulin binders.[1][2]

Physicochemical Properties of this compound

A summary of the key photophysical properties of this compound is presented in Table 1.

PropertyValueReference
Excitation Maximum (λex)~406-408 nm[1]
Emission Maximum (λem)~478 nm[1]
Molar Extinction Coefficient42,800 cm⁻¹M⁻¹ at 407 nm[1]
Quantum Yield0.67 in acetonitrile[1]

Experimental Protocols

This section provides a detailed protocol for a competitive MST assay using this compound to identify and characterize ligands binding to a target protein, using the tubulin-ligand interaction as an example.

Materials and Reagents
  • Target Protein: Purified tubulin (or other protein of interest)

  • Fluorescent Probe: this compound (stock solution in DMSO)

  • Ligand: Small molecule inhibitor or compound library (stock solutions in DMSO)

  • Assay Buffer: e.g., BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 with KOH) supplemented with a final concentration of 0.05% Pluronic F-127 to prevent aggregation.

  • MST Instrument: Monolith NT.115 or similar

  • MST Capillaries: Standard or premium treated capillaries

  • Consumables: PCR tubes, pipette tips, etc.

Experimental Workflow

The general workflow for the C-MST assay is depicted in the diagram below.

MST_Workflow cluster_prep Sample Preparation cluster_mst MST Measurement cluster_analysis Data Analysis A Prepare Ligand Serial Dilution C Incubate Ligand with Protein-Coumarin 30 Mix A->C 16-point dilution B Prepare Protein-Coumarin 30 Mix B->C Constant concentration D Load Samples into Capillaries C->D E Perform MST Measurement D->E F Analyze Thermophoresis Data E->F G Determine Binding Affinity (Kd) F->G

Figure 1: General workflow for a competitive MST experiment using this compound.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare stock solutions of the unlabeled ligands in 100% DMSO.

    • Prepare the assay buffer and filter it through a 0.22 µm filter.

  • Sample Preparation (16-point serial dilution):

    • Prepare a 16-step serial dilution of the unlabeled ligand in the assay buffer. The final concentration of DMSO should be kept constant across all samples (e.g., 1%).

    • Prepare a solution containing the target protein (e.g., tubulin) and this compound in the assay buffer. The final concentration of the protein should be in the low nanomolar range and optimized for a good fluorescence signal, while the this compound concentration should be close to its Kd for the target protein.

    • Mix equal volumes of the ligand serial dilution with the protein-Coumarin 30 solution.

    • Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Set the instrument parameters (e.g., LED power, MST power) based on the fluorescence intensity of the sample containing only the protein and this compound. The initial fluorescence should be in the optimal range for the instrument.

    • Start the MST measurement.

  • Data Analysis:

    • The instrument software will record the change in fluorescence as a function of the ligand concentration.

    • Analyze the data using the appropriate binding model (e.g., Kd model, competition model) to determine the binding affinity (Kd) of the unlabeled ligand. The analysis will fit a curve to the data points, from which the Kd can be derived.

Data Presentation

Quantitative data from C-MST experiments should be summarized in a clear and structured format. Table 2 provides an example of how to present binding affinity data for different ligands.

LigandTargetBinding Affinity (Kd) [µM]
ColchicineTubulinInsert experimentally determined value
NocodazoleTubulinInsert experimentally determined value
VinblastineTubulinInsert experimentally determined value
PaclitaxelTubulinInsert experimentally determined value
Compound XTubulinInsert experimentally determined value

Visualization of the Biological Context

The C-MST assay described here is particularly useful for studying inhibitors of tubulin polymerization. The following diagram illustrates the simplified signaling pathway of microtubule dynamics and the mechanism of action of colchicine site binders.

Tubulin_Pathway cluster_assembly Microtubule Assembly cluster_inhibitor Inhibition by Colchicine Site Binders TubulinDimer αβ-Tubulin Dimer Protofilament Protofilament TubulinDimer->Protofilament Polymerization InhibitedComplex Tubulin-Inhibitor Complex TubulinDimer->InhibitedComplex Protofilament->TubulinDimer Microtubule Microtubule Protofilament->Microtubule Microtubule->Protofilament Depolymerization Colchicine Colchicine Site Binder (e.g., this compound) Colchicine->TubulinDimer Binds to β-tubulin InhibitedComplex->Protofilament Prevents incorporation

Figure 2: Simplified pathway of tubulin polymerization and inhibition by colchicine site binders.

Colchicine site binders, including this compound, bind to the β-tubulin subunit at the interface with the α-tubulin subunit.[3] This binding induces a conformational change in the tubulin dimer, preventing it from polymerizing into straight protofilaments and, consequently, inhibiting microtubule assembly.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, which is a key mechanism of action for many anticancer drugs.[3]

Conclusion

The use of this compound in MST assays offers a versatile and efficient method for studying protein-ligand interactions without the need for covalent labeling of the target protein. The C-MST assay, in particular, provides a powerful platform for the discovery and characterization of tubulin inhibitors. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers in academia and industry, facilitating the successful implementation of this valuable technique in their drug discovery and molecular interaction studies.

References

Labeling Proteins with Coumarin 30 for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of proteins with Coumarin 30, a versatile fluorescent dye, for applications in fluorescence microscopy. These guidelines are intended for researchers in academia and industry, including those involved in drug development, who seek to utilize fluorescently labeled proteins for cellular imaging and analysis.

Introduction to this compound

This compound is a hydrophobic fluorescent dye characterized by its strong absorption in the violet-blue region of the spectrum and bright blue-green emission. Its photophysical properties are sensitive to the local environment, making it a valuable probe for studying protein conformation and interactions. For protein labeling, this compound must first be chemically modified to incorporate a reactive group that can form a stable covalent bond with functional groups on the protein surface. The most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary amines (lysine residues and the N-terminus) and maleimides for targeting free thiols (cysteine residues).

Photophysical Properties of this compound

The fluorescence characteristics of this compound are crucial for its application in fluorescence microscopy. These properties can be influenced by the solvent environment.[1] Key photophysical data are summarized in the table below.

PropertyValueSolvent
Absorption Maximum (λabs) ~407 nmMethanol
Emission Maximum (λem) ~480 - 500 nmVaries with solvent polarity
Molar Extinction Coefficient (ε) 55,000 - 70,000 M-1cm-1Methanol
Quantum Yield (Φ) 0.35 - 0.6795% Ethanol - Acetonitrile

Note: The exact photophysical properties of a this compound-protein conjugate may vary depending on the degree of labeling and the local microenvironment of the dye on the protein surface.

Experimental Protocols

Preparation of Reactive this compound (Hypothetical Synthesis)
Protocol for Labeling Bovine Serum Albumin (BSA) with this compound NHS Ester

This protocol provides a general guideline for labeling a model protein, Bovine Serum Albumin (BSA), with a hypothetical this compound-NHS ester.[2][3][4][5]

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification Column (e.g., Sephadex G-25 size-exclusion column)

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve BSA in the Labeling Buffer to a final concentration of 5-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve a 10-20 fold molar excess of dye to protein.

    • Slowly add the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.

    • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the success of the conjugation reaction.[6][7][8][9]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified this compound-BSA conjugate at 280 nm (A280) and at the absorption maximum of this compound (~407 nm, Amax).

  • Calculate DOL:

    • The concentration of the protein is calculated using the following equation, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • CF is the correction factor (A280 of the free dye / Amax of the free dye). This value needs to be determined experimentally for this compound.

        • εprotein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M-1cm-1).

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = Amax / εdye

      • Where εdye is the molar extinction coefficient of this compound at its λmax.

    • The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration / Protein Concentration

Example Calculation (Hypothetical Data):

ParameterValue
A2800.85
Amax (~407 nm)0.60
εprotein (BSA)43,824 M-1cm-1
εdye (this compound)65,000 M-1cm-1
Correction Factor (CF)0.15 (assumed)
  • Protein Concentration (M) = [0.85 - (0.60 × 0.15)] / 43,824 = 1.73 × 10-5 M

  • Dye Concentration (M) = 0.60 / 65,000 = 9.23 × 10-6 M

  • DOL = (9.23 × 10-6) / (1.73 × 10-5) ≈ 0.53

This indicates an average of approximately 0.5 dye molecules per protein molecule.

Application in Fluorescence Microscopy: Visualizing Apoptosis

Fluorescently labeled proteins are powerful tools for visualizing dynamic cellular processes such as apoptosis. For instance, a this compound-labeled anti-active Caspase-3 antibody could be used to detect and localize this key executioner of apoptosis in fixed and permeabilized cells.

Experimental Workflow for Immunofluorescence Staining

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_imaging Microscopy cell_culture Culture cells on coverslips cell_treatment Induce apoptosis (e.g., with staurosporine) cell_culture->cell_treatment fixation Fix cells (e.g., with 4% paraformaldehyde) cell_treatment->fixation permeabilization Permeabilize cells (e.g., with 0.1% Triton X-100) fixation->permeabilization blocking Block non-specific binding (e.g., with BSA) permeabilization->blocking primary_ab Incubate with this compound-labeled anti-active Caspase-3 antibody blocking->primary_ab wash1 Wash with PBS primary_ab->wash1 mounting Mount coverslips on slides wash1->mounting imaging Image with fluorescence microscope (DAPI and FITC/GFP filter sets) mounting->imaging analysis Analyze images for Caspase-3 localization and intensity imaging->analysis apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome stimulus Intracellular Stress (e.g., DNA damage) bax Bax activation stimulus->bax mito_perm Mitochondrial outer membrane permeabilization bax->mito_perm cyto_c Cytochrome c release mito_perm->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Coumarin 30: Application Notes and Protocols for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 30 is a highly efficient and versatile laser dye, renowned for its strong fluorescence in the blue-green region of the electromagnetic spectrum.[1][2] Its exceptional photophysical properties, including a high fluorescence quantum yield and a large absorption cross-section, make it an invaluable tool in a wide array of spectroscopic applications.[1] These applications range from fundamental studies of molecular interactions and dynamics to more applied uses in optical communications and as optical sensors.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in various spectroscopic techniques.

The photophysical characteristics of this compound are highly sensitive to its local microenvironment, particularly solvent polarity.[1][3][4] This solvatochromism, where the absorption and emission wavelengths shift with solvent polarity, allows for its use as a fluorescent probe to investigate the properties of different media.[1][4] In non-polar solvents, this compound exists in a less polar form, while in polar solvents, it adopts a more polar intramolecular charge transfer (ICT) structure, which significantly influences its fluorescence behavior.[3] Understanding these properties is crucial for optimizing its performance in any given spectroscopic application.

Photophysical Properties of this compound

The efficiency of this compound as a laser dye is rooted in its excellent photophysical properties. These properties, however, are not static and exhibit strong dependence on the solvent environment. A summary of key quantitative data is presented below to aid in solvent selection and experimental design.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Acetonitrile40748238500.55 - 0.67-
Methanol407----
Ethanol (95%)---0.35-
Toluene-----

Note: Data is compiled from multiple sources.[3][5][6] Stokes shift is calculated from the absorption and emission maxima. The range in quantum yield for acetonitrile reflects values from different studies.

The observed red-shift (bathochromic shift) in the emission spectrum of this compound with increasing solvent polarity is a well-documented phenomenon.[4] This occurs because the excited state of the molecule is more polar than the ground state. Polar solvent molecules stabilize the excited state, reducing the energy gap for fluorescence and resulting in emission at longer wavelengths.[4] However, in highly polar protic solvents, the fluorescence quantum yield can decrease due to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state, which provides a non-radiative decay pathway.[3][4]

Experimental Protocols

Preparation of this compound Dye Solutions

This protocol outlines the steps for preparing a stock solution and working solutions of this compound for spectroscopic measurements.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., acetonitrile, ethanol)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Accurately weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the powder in a small amount of the chosen spectroscopic grade solvent in a volumetric flask.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Once dissolved, fill the volumetric flask to the mark with the solvent. Mix thoroughly by inversion.

    • Store the stock solution in a dark, airtight container to prevent photodegradation and solvent evaporation.

  • Working Solution Preparation:

    • Prepare working solutions of the desired concentration by diluting the stock solution.

    • For absorption measurements, prepare a solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[6]

    • For fluorescence measurements, the concentration may need to be further optimized to maximize the signal-to-noise ratio while avoiding aggregation-induced quenching.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol describes the general procedure for acquiring absorption and fluorescence spectra of this compound.

Equipment:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption Spectrum Acquisition:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with a cuvette containing the this compound working solution.

    • Scan the desired wavelength range (e.g., 300-600 nm) to obtain the absorption spectrum. The peak of this spectrum is the absorption maximum (λ_abs).

  • Fluorescence Spectrum Acquisition:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the absorption maximum (λ_abs) determined in the previous step.

    • Fill a quartz cuvette with the this compound working solution.

    • Place the cuvette in the sample holder of the spectrofluorometer.

    • Scan the emission wavelength range, starting from about 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.

    • The resulting spectrum will show the fluorescence emission profile, and its peak corresponds to the emission maximum (λ_em).

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol provides a general workflow for measuring the fluorescence lifetime of this compound using TCSPC.

Equipment:

  • Pulsed light source (e.g., picosecond laser diode or femtosecond laser)

  • TCSPC electronics (e.g., constant fraction discriminator, time-to-amplitude converter, multichannel analyzer)

  • Fast photodetector (e.g., photomultiplier tube or microchannel plate detector)

  • Monochromator

  • Sample holder

Procedure:

  • Instrument Setup and Calibration:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • The pulsed light source is used to excite the sample. A portion of the light pulse is used to trigger the "start" signal for the timing electronics.[7]

    • The fluorescence emission from the sample is collected and passed through a monochromator to select the desired emission wavelength.

    • The emitted photons are detected by a fast photodetector, which generates the "stop" signal.[7]

    • Calibrate the instrument by measuring a sample with a known, short fluorescence lifetime.

  • Data Acquisition:

    • Place the this compound solution in the sample holder.

    • Excite the sample with the pulsed light source at its absorption maximum.

    • Collect the fluorescence decay profile by accumulating photon counts over time. The resulting data is a histogram of photon arrival times.

  • Data Analysis:

    • The fluorescence decay curve is typically fitted to an exponential or multi-exponential function to determine the fluorescence lifetime (τ_f).

    • The quality of the fit is assessed by examining the residuals and the chi-squared value.

Diagrams

G Experimental Workflow for Spectroscopic Analysis of this compound cluster_prep Solution Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy (TCSPC) prep_stock Prepare Stock Solution prep_work Prepare Working Solution prep_stock->prep_work abs_spec Acquire Absorption Spectrum prep_work->abs_spec tcspc_acq Acquire Fluorescence Decay prep_work->tcspc_acq fluo_spec Acquire Fluorescence Spectrum abs_spec->fluo_spec Determine λ_ex tcspc_setup Setup and Calibrate TCSPC System tcspc_setup->tcspc_acq tcspc_ana Analyze Decay for Lifetime (τ_f) tcspc_acq->tcspc_ana

Caption: Workflow for spectroscopic analysis of this compound.

Jablonski Jablonski Diagram for this compound cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0 S₀ S1 S₁ S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Internal Conversion (IC) T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν_P)

References

Application Notes: Coumarin 30 for Live-Cell Imaging of Lipid Droplets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarin 30 is a lipophilic, solvatochromic fluorescent dye belonging to the coumarin family.[1] Its fluorescence is highly sensitive to the polarity of the microenvironment, exhibiting low fluorescence in aqueous media and a significant increase in quantum yield in nonpolar, lipid-rich environments.[1][2][3] This property makes this compound an excellent probe for visualizing intracellular lipid droplets (LDs), which are dynamic organelles involved in lipid metabolism and storage.[4][5] Due to its relatively small size and good cell permeability, it is well-suited for live-cell imaging applications, allowing for the study of LD morphology and dynamics.[2][4]

Key Advantages:

  • High Environmental Sensitivity: Strong fluorescence enhancement in nonpolar environments provides high contrast for lipid droplets.[1][2]

  • Good Photostability: More resistant to photobleaching compared to some other fluorophores, enabling longer imaging experiments.[]

  • Cell Permeability: Its small, lipophilic structure allows for easy entry into live cells without requiring permeabilization agents.[2]

  • Low Cytotoxicity at Working Concentrations: When used at optimal concentrations, it shows low toxicity, making it suitable for studying cellular processes over time.[4][7]

Quantitative Data Summary

The photophysical properties of this compound and recommended conditions for its use in live-cell staining are summarized below.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent/ConditionReference
Excitation Maximum (λex)~407 nmMethanol[8]
Emission Maximum (λem)~500 nmAcetonitrile[8]
Molar Extinction Coefficient (ε)42,800 - 70,000 M⁻¹cm⁻¹Methanol[8]
Fluorescence Quantum Yield (Φf)0.3595% Ethanol[8]
0.67Acetonitrile[8]

Table 2: Recommended Parameters for Live-Cell Staining

ParameterRecommended RangeNotesReference
Cell Line Various adherent mammalian cells (e.g., HeLa, COS-7, 4T1)Optimization is required for each cell line.[7][9]
Stock Solution Concentration 1 - 10 mMDissolve in anhydrous DMSO.[10][11]
Working Concentration 200 nM - 10 µMPerform a dose-response experiment to find the optimal, non-toxic concentration.[11]
Incubation Time 15 - 60 minutesShould be optimized for each cell type and concentration.[9]
Incubation Temperature 37°CStandard cell culture conditions.[9]
Microscopy Filter Set DAPI filter set or similarExcitation ~405 nm, Emission ~430-500 nm.[9][10]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with this compound

This protocol provides a generalized procedure for staining lipid droplets in live mammalian cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells (e.g., HeLa, A549, or COS-7)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Imaging vessels (e.g., glass-bottom dishes or chamber slides)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells onto sterile glass-bottom dishes or chamber slides.

    • Culture the cells in a 37°C, 5% CO₂ incubator until they reach 50-70% confluency.[9]

  • Preparation of Staining Solutions:

    • Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.[10] Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.[10]

    • Working Solution (e.g., 5 µM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1-10 µM).[11] Vortex gently to mix.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.[9]

    • Add the freshly prepared this compound working solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[9]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[9][10]

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[9]

    • Visualize the stained cells using a fluorescence microscope (confocal is recommended for higher resolution).

    • Excite the sample at ~405 nm and collect the emission between 430-500 nm.[9] Lipid droplets will appear as bright, distinct puncta within the cytoplasm.

G cluster_prep Preparation cluster_stain Staining Procedure cluster_img Imaging cell_seeding 1. Seed Cells on Glass-Bottom Dish dye_prep 2. Prepare this compound Working Solution staining 3. Incubate Cells with Dye (15-30 min, 37°C) cell_seeding->staining washing 4. Wash 2-3x with Pre-warmed PBS staining->washing imaging 5. Add Fresh Medium and Image washing->imaging

Caption: General experimental workflow for live-cell staining with this compound.

Protocol 2: Assessing Cytotoxicity using MTT Assay

It is critical to ensure that the staining protocol does not adversely affect cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO concentration matched to the highest dye concentration).[12] Incubate for a period relevant to your imaging experiment (e.g., 1-4 hours) or for longer periods (24-72 hours) to assess long-term toxicity.[11][12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualization of Staining Mechanism

This compound's utility in staining lipid droplets stems from its solvatochromic properties. In the aqueous environment of the cytoplasm, the dye's rotation is unhindered, leading to non-radiative decay and thus, low fluorescence. Upon partitioning into the viscous, nonpolar lipid core of a droplet, this rotation is restricted, causing the dye to de-excite via fluorescence emission.

G C30_cyto This compound in Aqueous Cytosol LD Lipid Droplet (Nonpolar, Viscous) C30_cyto->LD Partitioning state_low Low Fluorescence C30_cyto->state_low C30_LD This compound in Lipid Droplet state_high High Fluorescence C30_LD->state_high

Caption: Mechanism of fluorescence enhancement for this compound in lipid droplets.

References

Application of Coumarin 30 in Detecting Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Coumarin 30 is a fluorescent dye belonging to the coumarin family, known for its sensitivity to the local environment, including polarity and viscosity. While not as commonly employed as Thioflavin T or ANS for routine protein aggregation studies, its photophysical properties present potential for specialized applications in this field. The fluorescence emission of this compound is influenced by the surrounding microenvironment, a characteristic that can be exploited to detect changes associated with protein aggregation.

The underlying principle of using this compound as a probe for protein aggregation is based on the change in its fluorescence upon binding to or partitioning into the hydrophobic pockets that become exposed as proteins misfold and aggregate. In its free state in an aqueous buffer, this compound exhibits a certain level of fluorescence. Upon association with protein aggregates, the dye is expected to experience a less polar and more viscous environment, which can lead to an enhancement of its fluorescence quantum yield and a shift in its emission maximum.

It is important to note that while the use of other coumarin derivatives, such as Coumarin 6, has been explored for identifying protein aggregates, a standardized and extensively validated protocol specifically for this compound in this application is not widely documented in peer-reviewed literature. The protocols provided herein are adapted from methodologies for similar fluorescent probes and are intended to serve as a starting point for developing and validating a specific assay. Researchers should be aware of the potential for this compound to self-aggregate in aqueous solutions, which could interfere with measurements and should be controlled for.

Mechanism of Detection

The proposed mechanism for this compound in the detection of protein aggregation involves its interaction with exposed hydrophobic surfaces on the protein aggregates.

G cluster_0 Solution State cluster_1 Aggregation Pathway cluster_2 Detection Native Native Protein (Hydrophobic core buried) Misfolded Misfolded Monomer (Hydrophobic surfaces exposed) Native->Misfolded Stress (Heat, pH, etc.) C30_free Free this compound (Aqueous environment) C30_bound Bound this compound (Hydrophobic environment) C30_free->C30_bound Aggregates Protein Aggregates (Extensive hydrophobic patches) Misfolded->Aggregates Self-assembly Aggregates->C30_bound Binding/Partitioning Fluorescence Enhanced Fluorescence & Spectral Shift C30_bound->Fluorescence Excitation

Caption: Mechanism of this compound in detecting protein aggregation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained when using this compound to monitor protein aggregation. These values are illustrative and should be determined experimentally for each specific protein and assay condition.

Table 1: Spectroscopic Properties of this compound in Different Environments

ParameterThis compound in BufferThis compound with Protein Aggregates
Excitation Max (nm)~407~410
Emission Max (nm)~500~485 (blue-shift)
Quantum YieldLowModerate to High
Fluorescence IntensityBaselineSignificant Increase

Table 2: Assay Parameters for a Model Protein (e.g., Lysozyme)

ParameterValue
Protein Concentration10 - 100 µM
This compound Concentration1 - 10 µM
Incubation Time0 - 24 hours (for aggregation kinetics)
Temperature37 - 65 °C (to induce aggregation)
BufferPhosphate Buffered Saline (PBS), pH 7.4
Expected Fold Increase in Fluorescence2 - 10 fold

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Protein Stock Solution: Prepare a stock solution of the protein of interest (e.g., lysozyme, insulin, or a specific therapeutic protein) in the desired buffer (e.g., PBS, pH 7.4). Determine the concentration accurately using a method such as UV-Vis spectrophotometry at 280 nm. Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution protected from light at -20°C.

Protocol 2: Monitoring Protein Aggregation Kinetics

This protocol describes how to monitor the formation of protein aggregates over time using this compound.

G cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis P1 Prepare Protein Solution P2 Add this compound P1->P2 P3 Mix and Aliquot P2->P3 I1 Induce Aggregation (e.g., Heat at 60°C) P3->I1 M1 Measure Fluorescence at Time Points (t=0, 1, 2... hr) I1->M1 Periodically D1 Plot Fluorescence vs. Time M1->D1 D2 Determine Lag Time & Growth Rate D1->D2

Caption: Workflow for monitoring protein aggregation kinetics.

Methodology:

  • Sample Preparation: In a microcentrifuge tube, dilute the protein stock solution to the desired final concentration (e.g., 50 µM) in the assay buffer. Add this compound from the stock solution to a final concentration of 5 µM. The final concentration of DMSO or ethanol should be kept low (e.g., <1% v/v) to avoid affecting protein stability. Prepare a control sample containing only the buffer and this compound.

  • Assay Setup: Transfer the samples to a 96-well black plate with a clear bottom.

  • Fluorescence Measurement: Place the plate in a plate reader capable of fluorescence intensity measurement. Set the excitation wavelength to ~407 nm and the emission wavelength to ~500 nm.

  • Induce Aggregation: Induce protein aggregation by applying a stressor. For thermal stress, incubate the plate at an elevated temperature (e.g., 60°C) within the plate reader.

  • Kinetic Reading: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., up to 24 hours). Shake the plate briefly before each reading to ensure a homogenous solution.

  • Data Analysis: Subtract the fluorescence of the this compound control from the protein samples. Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve.

Protocol 3: Endpoint Assay for Quantifying Protein Aggregates

This protocol is suitable for comparing the extent of aggregation in different samples at a single time point.

Methodology:

  • Induce Aggregation: Incubate the protein samples under conditions that promote aggregation (e.g., in a thermocycler or water bath) for a fixed period. Also, prepare a non-aggregated control sample by keeping it at a non-aggregating temperature (e.g., 4°C).

  • Sample Preparation for Measurement: After the incubation period, allow the samples to cool to room temperature. In a 96-well plate, add this compound to each sample to a final concentration of 5 µM.

  • Incubation with Dye: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the dye to bind to the aggregates.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~407 nm and emission at ~500 nm.

  • Data Analysis: Compare the fluorescence intensity of the aggregated samples to the non-aggregated control. A higher fluorescence signal indicates a greater extent of protein aggregation.

Logical Relationships in Assay Development

The development of a robust protein aggregation assay using this compound involves several interconnected steps.

G cluster_0 Assay Design cluster_1 Validation cluster_2 Application A1 Define Protein & Aggregation Conditions A2 Optimize this compound Concentration A1->A2 A3 Determine Excitation/Emission Wavelengths A2->A3 V1 Assess Sensitivity & Linearity A3->V1 V2 Compare with Orthogonal Methods (e.g., DLS, SEC) V1->V2 V3 Evaluate Specificity (Interference from other molecules) V2->V3 App1 Screening for Aggregation Inhibitors V3->App1 App2 Formulation Development V3->App2 App3 Protein Stability Studies V3->App3

Caption: Logical workflow for assay development and application.

Application Notes and Protocols for Monitoring Polymerization Dynamics with Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 30 is a fluorescent dye renowned for its sensitivity to the local microenvironment, making it an exceptional probe for monitoring real-time polymerization dynamics. Its fluorescence characteristics, particularly its quantum yield and emission wavelength, are highly dependent on the polarity and viscosity of its surroundings. This solvatochromic and viscochromic behavior is the cornerstone of its application in polymer science. As a polymerization reaction progresses, the viscosity of the medium increases, leading to a restriction of the intramolecular rotational motion of the this compound molecule. This restriction minimizes non-radiative decay pathways, resulting in a significant increase in fluorescence intensity. By tracking this change in fluorescence, researchers can gain valuable insights into the kinetics of polymerization, including monomer conversion and the rate of reaction. This application note provides detailed protocols and data for utilizing this compound as a fluorescent probe to monitor free-radical polymerization.

Principle of Operation

The underlying principle for using this compound to monitor polymerization is based on the "Fluorescence Probe Technique" (FPT). The fluorescence of this compound is partially quenched in low-viscosity environments, such as in a solution of monomers, due to the freedom of intramolecular rotation. As polymerization proceeds, the growing polymer chains increase the viscosity of the medium. This increased viscosity hinders the rotational motion of the this compound molecules, leading to a more rigid environment. Consequently, the non-radiative decay of the excited state is suppressed, and the fluorescence quantum yield increases, resulting in a higher fluorescence intensity. In some cases, a blue shift (hypsochromic shift) of the emission maximum may also be observed. By correlating the change in fluorescence intensity over time with monomer conversion, a real-time kinetic profile of the polymerization can be established.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in response to polymerization and the general experimental workflow for its use.

Signaling Pathway of this compound during Polymerization Monomer Monomer Solution (Low Viscosity) Polymer Polymer Solution (High Viscosity) Monomer->Polymer Polymerization C30_rot This compound (Free Intramolecular Rotation) C30_res This compound (Restricted Rotation) Low_F Low Fluorescence Intensity C30_rot->Low_F High_F High Fluorescence Intensity C30_res->High_F

Caption: Signaling pathway of this compound during polymerization.

Experimental Workflow for Polymerization Monitoring Prep Prepare Monomer-Initiator-Coumarin 30 Mixture Measure Place Sample in Fluorometer and Initiate Polymerization Prep->Measure Record Record Fluorescence Spectra at Regular Time Intervals Measure->Record Analyze Analyze Fluorescence Intensity vs. Time Data Record->Analyze Correlate Correlate Fluorescence Data with Monomer Conversion Analyze->Correlate

Caption: General experimental workflow for polymerization monitoring.

Experimental Protocols

This section provides a detailed protocol for monitoring the free-radical polymerization of methyl methacrylate (MMA) using this compound as a fluorescent probe.

Materials and Reagents
  • Monomer: Methyl methacrylate (MMA), inhibitor removed

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Fluorescent Probe: this compound

  • Solvent (for stock solution): Dichloromethane (DCM) or another suitable solvent

  • Nitrogen gas: For deoxygenation

Equipment
  • Fluorometer with a thermostatted cell holder and capability for time-course measurements

  • UV lamp or heat source for polymerization initiation

  • Standard laboratory glassware

  • Syringes and needles for deoxygenation

Protocol for Monitoring Bulk Polymerization of Methyl Methacrylate (MMA)
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Preparation of the Reaction Mixture:

    • In a glass vial, add the desired amount of methyl methacrylate monomer.

    • Add the initiator, AIBN, to the monomer. A typical concentration is around 0.1 to 1 mol% relative to the monomer.

    • Add a small aliquot of the this compound stock solution to the monomer-initiator mixture to achieve a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. Ensure the solvent from the stock solution is evaporated completely if performing a solvent-free bulk polymerization.

    • Thoroughly mix the components until the initiator and this compound are completely dissolved.

  • Deoxygenation:

    • Deoxygenate the reaction mixture by bubbling with nitrogen gas for 15-20 minutes. Oxygen can quench the fluorescence of the probe and inhibit free-radical polymerization.

  • Fluorescence Measurement and Polymerization Initiation:

    • Transfer the deoxygenated reaction mixture to a quartz cuvette and place it in the thermostatted cell holder of the fluorometer.

    • Set the excitation wavelength to approximately 408 nm and the emission wavelength to the maximum emission peak (around 480-500 nm, which may vary slightly with the medium). Record an initial fluorescence spectrum.

    • Initiate the polymerization by turning on the UV lamp (for photopolymerization) or by setting the desired temperature (for thermal polymerization, e.g., 60-70 °C for AIBN).

    • Immediately start recording the fluorescence intensity at the emission maximum as a function of time. Collect data at regular intervals (e.g., every 30-60 seconds) for the duration of the polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to obtain the polymerization kinetic profile.

    • To correlate fluorescence intensity with monomer conversion, it is necessary to determine the fluorescence intensity at 0% conversion (initial reading) and 100% conversion (after the reaction has gone to completion, which can be confirmed by other methods like gravimetry or NMR).

    • The monomer conversion at any given time 't' can be calculated using the following equation:

      Conversion (%) = [(I_t - I_0) / (I_f - I_0)] * 100

      Where:

      • I_t is the fluorescence intensity at time t.

      • I_0 is the initial fluorescence intensity (0% conversion).

      • I_f is the final fluorescence intensity (100% conversion).

Data Presentation

The following tables summarize typical photophysical properties of this compound and representative data from a polymerization monitoring experiment.

Table 1: Photophysical Properties of this compound in Different Media

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Acetonitrile~408~4820.67[4]
Methanol~407~5000.31
95% Ethanol--0.35[4]
Polymer Matrix (e.g., PMMA)~410~475Approaches 1.0

Table 2: Representative Data for Monitoring MMA Polymerization with this compound

Time (minutes)Fluorescence Intensity (a.u.)Monomer Conversion (%)
01500
1025012.5
2040031.3
3060056.3
4080081.3
50950100.0
60950100.0

(Note: The fluorescence intensity values are illustrative. I₀ is assumed to be 150 a.u. and I_f is assumed to be 950 a.u.)

Logical Relationships in Data Analysis

The following diagram illustrates the logical relationship between the experimental measurements and the final kinetic data.

Data Analysis Workflow Raw_Data Raw Data: Fluorescence Intensity vs. Time Initial_F Determine Initial Fluorescence (I₀) Raw_Data->Initial_F Final_F Determine Final Fluorescence (I_f) Raw_Data->Final_F Conversion_Calc Calculate Monomer Conversion at each time point Raw_Data->Conversion_Calc Initial_F->Conversion_Calc Final_F->Conversion_Calc Kinetic_Plot Plot Monomer Conversion vs. Time Conversion_Calc->Kinetic_Plot Rate_Calc Calculate Rate of Polymerization Kinetic_Plot->Rate_Calc

Caption: Logical workflow for analyzing fluorescence data from polymerization monitoring.

Conclusion

This compound serves as a powerful and versatile fluorescent probe for the real-time, in-situ monitoring of polymerization dynamics. The simplicity of the technique, coupled with its high sensitivity, provides a valuable tool for researchers in polymer chemistry and materials science. The protocols and data presented herein offer a comprehensive guide for the successful implementation of this compound in monitoring free-radical polymerization reactions, enabling a deeper understanding of polymerization kinetics and facilitating the development of novel polymeric materials.

References

Application Notes and Protocols: Synthesis of Coumarin 30-Based Fluorescent Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a prominent class of fluorescent molecules with extensive applications in biomedical research and drug development, serving as bioimaging agents, fluorescent probes, and components of drug delivery systems.[1][2] Coumarin 30, in particular, exhibits favorable photophysical properties, including a high fluorescence quantum yield.[3][4] The incorporation of this compound into polymeric structures enhances its utility by improving its processability, stability, and potential for targeted delivery. These fluorescent polymers can be designed to respond to specific biological stimuli, making them valuable tools for diagnostics and therapeutics.[1]

This document provides detailed protocols for the synthesis and characterization of this compound-based fluorescent polymers. It is intended to guide researchers in developing novel materials for applications in cellular imaging, biosensing, and as components of advanced drug delivery vehicles.

Data Presentation: Photophysical Properties of this compound

Understanding the intrinsic photophysical properties of this compound is crucial for the design and application of its polymeric derivatives. The following table summarizes key photophysical parameters of this compound in various solvents. These values provide a baseline for evaluating the performance of the resulting fluorescent polymers.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Acetonitrile40748239650.552.60
Dichloromethane41248537380.612.85
Toluene40546532470.372.10
Methanol40549546150.452.40
Ethanol40849845570.482.55

Data compiled from literature.[3][4]

Experimental Protocols

Synthesis of a Polymerizable this compound Monomer (C30-Acrylate)

To incorporate this compound into a polymer chain via free-radical polymerization, it must first be functionalized with a polymerizable group, such as an acrylate moiety. This protocol describes the synthesis of an acrylated this compound monomer.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound-acrylate monomer (C30-Acrylate).

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Synthesis of this compound-Based Fluorescent Polymer via Free Radical Polymerization

This protocol details the copolymerization of the C30-Acrylate monomer with a common acrylic comonomer, methyl methacrylate (MMA), using AIBN as a radical initiator.[5][6]

Materials:

  • This compound-acrylate (C30-Acrylate)

  • Methyl methacrylate (MMA), freshly distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Monomer and Initiator Solution: In a Schlenk flask, dissolve C30-Acrylate (e.g., 1 mol%), MMA (99 mol%), and AIBN (0.1 mol% with respect to total monomers) in anhydrous THF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in an oil bath preheated to 70 °C and stir for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and initiator, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the resulting polymer (P(C30-co-MMA)) by ¹H NMR to determine the incorporation of the coumarin monomer, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and UV-Vis and fluorescence spectroscopy to evaluate its photophysical properties.

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization C30 This compound reaction1 Acylation C30->reaction1 AC Acryloyl Chloride AC->reaction1 TEA Triethylamine (Base) TEA->reaction1 C30_Acrylate C30-Acrylate Monomer reaction2 Free Radical Polymerization C30_Acrylate->reaction2 reaction1->C30_Acrylate MMA Methyl Methacrylate (Comonomer) MMA->reaction2 AIBN AIBN (Initiator) AIBN->reaction2 Polymer P(C30-co-MMA) Fluorescent Polymer reaction2->Polymer

Caption: Synthetic workflow for the preparation of a this compound-based fluorescent polymer.

Application_Pathway FP Fluorescent Polymer (P(C30-co-MMA)) Internalization Cellular Uptake (e.g., Endocytosis) FP->Internalization FP_Drug Drug-Polymer Conjugate FP->FP_Drug Cell Target Cell Cell->Internalization Imaging Fluorescence Imaging Internalization->Imaging Drug Therapeutic Drug Drug->FP_Drug FP_Drug->Internalization

Caption: Conceptual pathway for the application of this compound-based polymers in cellular imaging.

Application Notes

  • Bioimaging and Cellular Labeling: The synthesized this compound-based polymers can be utilized as fluorescent probes for imaging live or fixed cells. The polymer backbone can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve cell-specific labeling.[2][7]

  • Drug Delivery: These fluorescent polymers can be engineered into nanoparticles or micelles for the encapsulation and delivery of therapeutic agents. The intrinsic fluorescence of the this compound moiety allows for the tracking of the drug delivery vehicle within biological systems.[1]

  • Sensing: The fluorescence of coumarin dyes can be sensitive to the local microenvironment, such as polarity and pH.[1] This property can be exploited to design polymeric sensors that report on changes in intracellular conditions.

  • Photoreversible Crosslinking: Coumarin moieties can undergo a [2+2] cycloaddition upon irradiation with UV light (>300 nm), leading to the formation of crosslinked networks. This photoreversible property can be utilized in the development of "smart" materials, such as self-healing hydrogels and photo-patternable surfaces.[1]

References

Application Notes and Protocols: Utilizing Coumarin 30 for the Study of Ligand-Protein Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 30, a fluorescent dye, has emerged as a valuable tool for investigating ligand-protein binding interactions. Its favorable photophysical properties, including a significant fluorescence quantum yield and sensitivity to the local microenvironment, make it an effective probe for monitoring binding events. Changes in the fluorescence intensity or other fluorescence parameters of this compound upon interaction with a protein can be quantitatively analyzed to determine binding affinities and kinetics. These insights are crucial in drug discovery and development for characterizing the interactions of small molecules with their protein targets.

This document provides detailed application notes and experimental protocols for utilizing this compound in ligand-protein binding studies. It covers two primary methodologies: Fluorescence Titration Assays and a more advanced technique, this compound-Based Microscale Thermophoresis (C-MST).

Photophysical Properties of this compound

Understanding the spectral properties of this compound is fundamental to designing and interpreting binding assays.

PropertyValueSolventReference
Absorption Maximum (λabs)~407 nmAcetonitrile[1]
Emission Maximum (λem)~482 nmAcetonitrile[1]
Molar Extinction Coefficient (ε)54,000 M⁻¹cm⁻¹Acetonitrile
Fluorescence Quantum Yield (Φf)0.553Acetonitrile[1]

I. Fluorescence Titration Assays

Fluorescence titration is a widely used technique to study the binding of a fluorescent ligand to a protein. The binding event often leads to a change in the fluorescence properties of the ligand, such as quenching (decrease in intensity) or enhancement (increase in intensity).

Principle

The binding of this compound to a protein can alter its fluorescence due to changes in the polarity of its environment or through specific interactions with amino acid residues. This change in fluorescence intensity is proportional to the fraction of this compound bound to the protein. By systematically titrating a solution of the protein with increasing concentrations of this compound (or vice versa) and measuring the corresponding fluorescence changes, a binding curve can be generated. This curve can then be analyzed to determine the binding constant (Kb) and the number of binding sites (n).

Experimental Protocol: Fluorescence Quenching Titration

This protocol describes a typical fluorescence quenching experiment where the intrinsic fluorescence of a protein (e.g., from tryptophan residues) is quenched by the binding of this compound, or where the fluorescence of this compound is altered upon binding to the protein.

Materials:

  • Purified protein of interest

  • This compound

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the purified protein in the chosen buffer. The final concentration in the cuvette should be in the low micromolar range (e.g., 1-10 µM).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the same buffer as the protein. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid effects on protein structure.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength. If monitoring the quenching of intrinsic protein fluorescence, excite at 280 nm or 295 nm (for selective excitation of tryptophan). If monitoring the fluorescence of this compound, excite at its absorption maximum (~407 nm).

    • Set the emission wavelength range to collect the fluorescence spectrum (e.g., 300-450 nm for tryptophan or 420-600 nm for this compound).

    • Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.

  • Titration:

    • Pipette a fixed volume of the protein solution into the quartz cuvette.

    • Record the fluorescence spectrum of the protein solution alone (this will be your F₀ value).

    • Make successive small additions of the this compound stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the titration until no significant change in fluorescence is observed upon further addition of this compound.

  • Data Analysis:

    • Correct the raw fluorescence data for the inner filter effect, especially at higher ligand concentrations. This can be done using the following equation: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the solution at the excitation and emission wavelengths, respectively.

    • Plot the corrected fluorescence intensity (F) as a function of the this compound concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv): F₀ / F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher (this compound), F is the fluorescence intensity in the presence of the quencher, and [Q] is the concentration of the quencher.

    • For determining the binding constant (Kb) and the number of binding sites (n), the following equation can be used: log[(F₀ - F) / F] = log(Kb) + n*log[Q] A plot of log[(F₀ - F) / F] versus log[Q] should yield a straight line with a slope of n and a y-intercept of log(Kb).

Visualization of the Fluorescence Titration Workflow

G Workflow for Fluorescence Titration Assay prep Prepare Stock Solutions (Protein and this compound) setup Configure Spectrofluorometer (Excitation/Emission Wavelengths) prep->setup titrate Perform Titration (Add this compound to Protein) setup->titrate measure Record Fluorescence Spectra titrate->measure After each addition analyze Data Analysis (Inner Filter Correction, Stern-Volmer/Scatchard Plots) measure->analyze results Determine Binding Parameters (Kb, n) analyze->results

Caption: A flowchart illustrating the key steps in a fluorescence titration experiment.

II. This compound-Based Microscale Thermophoresis (C-MST)

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution. The C-MST assay utilizes the intrinsic fluorescence of this compound to monitor its binding to a target protein.

Principle

MST measures the directed movement of molecules along a microscopic temperature gradient. The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a fluorescently labeled molecule (in this case, this compound) binds to a non-fluorescent target protein, the thermophoretic properties of the complex will differ from that of the free fluorescent molecule. This change in thermophoresis is detected as a change in the fluorescence signal within the heated capillary and is used to determine the binding affinity. A key advantage of using this compound is that its fluorescence is often enhanced upon binding to a protein's hydrophobic pocket, providing a dual signal of both fluorescence enhancement and thermophoretic change.[2][3]

Experimental Protocol: C-MST Assay

This protocol is adapted from studies on the interaction of this compound with tubulin.[2][3]

Materials:

  • Purified protein of interest

  • This compound

  • Assay buffer (e.g., BRB80 buffer for tubulin)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries (standard or premium)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your target protein in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and then dilute it in the assay buffer to a final concentration where the fluorescence signal is optimal for the MST instrument (typically in the low nanomolar to low micromolar range). The final DMSO concentration should be kept constant and low across all samples.

    • Prepare a series of dilutions of the non-fluorescent protein, typically a 1:1 serial dilution over 16 steps, starting from a concentration well above the expected dissociation constant (Kd).

  • Assay Setup:

    • Mix the constant concentration of this compound with each of the protein dilutions.

    • Incubate the mixtures for a sufficient time to allow the binding to reach equilibrium.

    • Load the samples into the MST capillaries.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • Set the instrument parameters, including the LED power for fluorescence excitation and the MST power (IR laser power). These parameters should be optimized to ensure a good signal-to-noise ratio and to avoid sample aggregation or denaturation.

    • Initiate the MST run. The instrument will record the initial fluorescence, the change in fluorescence during the heating phase (thermophoresis), and the fluorescence after the IR laser is turned off (back-diffusion).

  • Data Analysis:

    • The MST software will analyze the change in the normalized fluorescence (ΔFnorm) as a function of the protein concentration.

    • The ΔFnorm values are plotted against the logarithm of the protein concentration, and the data are fitted to a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd). Fraction Bound = [Ligand] / (Kd + [Ligand]) The software typically performs this fitting automatically.

Visualization of the C-MST Experimental Workflow

G Workflow for this compound-Based MST Assay prep_c30 Prepare this compound Solution (Constant Concentration) mix Mix this compound and Protein Dilutions prep_c30->mix prep_prot Prepare Protein Serial Dilution prep_prot->mix incubate Incubate to Reach Equilibrium mix->incubate load Load Samples into Capillaries incubate->load measure Perform MST Measurement load->measure analyze Analyze MST Data (Plot ΔFnorm vs. [Protein]) measure->analyze results Determine Dissociation Constant (Kd) analyze->results

Caption: A step-by-step workflow for conducting a C-MST experiment.

Quantitative Data Summary

The following table summarizes quantitative data from studies using coumarin derivatives to investigate ligand-protein interactions.

Coumarin DerivativeProteinMethodBinding Constant (Kb or Kd)Free Energy (ΔG)Reference
Coumarin derivative (CD) enamideHuman Serum Albumin (HSA)Fluorescence Quenching1.957 ± 0.01 × 10⁵ M⁻¹-7.175 kcal/mol[1]
Coumarin derivative (CD) enoateHuman Serum Albumin (HSA)Fluorescence Quenching0.837 ± 0.01 × 10⁵ M⁻¹-6.685 kcal/mol[1]
Coumarin derivative methylprop (CDM) enamideHuman Serum Albumin (HSA)Fluorescence Quenching0.606 ± 0.01 × 10⁵ M⁻¹-6.49 kcal/mol[1]
7-hydroxycoumarin derivative (7HC-1)Human Serum Albumin (HSA)Fluorescence Emission4.6 ± 0.01 × 10⁴ M⁻¹-6.34 kcal/mol
7-hydroxycoumarin derivative (7HC-2)Human Serum Albumin (HSA)Fluorescence Emission1.3 ± 0.01 × 10⁴ M⁻¹-5.58 kcal/mol
7-hydroxycoumarin derivative (7HC-3)Human Serum Albumin (HSA)Fluorescence Emission7.9 ± 0.01 × 10⁴ M⁻¹-6.65 kcal/mol
This compoundTubulin (colchicine site)C-MSTSub-micromolar KdNot Reported[2][3]

Signaling Pathway and Binding Interaction Visualization

The following diagram illustrates the general principle of a competitive binding assay using this compound.

G Competitive Binding Assay Principle cluster_0 Binding of Fluorescent Probe cluster_1 Competitive Displacement Protein Target Protein Complex1 Protein-Coumarin 30 Complex (High Fluorescence) Protein->Complex1 Coumarin30 This compound (Fluorescent) Coumarin30->Complex1 Ligand Test Ligand (Non-fluorescent) Complex2 Protein-Ligand Complex Ligand->Complex2 FreeCoumarin30 Free this compound (Low Fluorescence) Complex1_2 Protein-Coumarin 30 Complex Complex1_2->Complex2 Complex1_2->FreeCoumarin30 Displacement

Caption: A diagram showing the displacement of this compound from its protein binding site by a competitive ligand.

Conclusion

This compound is a versatile and powerful fluorescent probe for the quantitative analysis of ligand-protein binding interactions. The methodologies outlined in these application notes, from fundamental fluorescence titration to the more advanced C-MST, provide researchers with robust tools to characterize these interactions. The choice of method will depend on the specific system under investigation and the available instrumentation. Careful experimental design and data analysis are paramount to obtaining accurate and reproducible binding parameters, which are essential for advancing our understanding of molecular recognition and for the development of new therapeutics.

References

Coumarin 30: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Coumarin 30, a versatile and widely utilized fluorophore, in a range of cellular imaging techniques. Due to its excellent photophysical properties, including a high fluorescence quantum yield and sensitivity to the cellular microenvironment, this compound has emerged as a valuable tool for visualizing subcellular structures and dynamic cellular processes.[1] This document outlines detailed protocols for live and fixed cell imaging, summarizes key quantitative data, and provides visualizations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary

The photophysical properties of this compound are crucial for designing and interpreting cellular imaging experiments. The following tables summarize key quantitative data for this compound and related coumarin derivatives.

Table 1: Photophysical Properties of this compound in Various Solvents

SolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Acetonitrile4084780.6742,800 at 407 nm[2]
Ethanol (95%)4134780.3555,000-70,000[2][3]
Methanol~407~480--[2]

Table 2: Recommended Starting Concentrations and Incubation Times for Coumarin-Based Probes in Cellular Imaging

ApplicationCell LineConcentration RangeIncubation TimeReference
General Live-Cell StainingHeLa, A549, etc.1 - 10 µM15 - 60 minutes[1][4]
Endoplasmic Reticulum (ER) TargetingHeLa1 - 5 µM15 - 30 minutes[1]
Microtubule Dynamics ImagingA5490.67 µM24 hours[5]
General Fixed-Cell StainingVarious1 - 10 µM30 - 60 minutes[6]

Experimental Protocols

The following are detailed protocols for common cellular imaging applications of this compound. Optimization of probe concentration, incubation time, and imaging parameters is recommended for specific cell types and experimental setups.

General Live-Cell Staining

This protocol provides a general guideline for staining live cells with this compound.

Materials:

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration (typically 1-10 µM).[4]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[1]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[1]

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set for this compound (see Section 3).

Staining of Fixed Cells

This protocol is for staining fixed cells with this compound.

Materials:

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Cells cultured on coverslips

Procedure:

  • Cell Culture: Culture cells on coverslips to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[6]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[6]

  • Washing: Wash the cells twice with PBS.

  • Staining: Prepare the staining solution by diluting the this compound stock solution in PBS to the final working concentration (typically 1-10 µM). Incubate the fixed cells for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Imaging Microtubule Dynamics in Live Cells

This compound has been shown to bind to the colchicine site of tubulin, thereby inhibiting microtubule dynamics and arresting cells in the G2/M phase of the cell cycle.[5][7][8] This property can be exploited to visualize microtubules and study the effects of compounds on the cytoskeleton.

Materials:

  • This compound stock solution (1-10 mM in anhydrous DMSO)

  • Complete cell culture medium

  • A549 cells (or other suitable cell line) cultured on glass-bottom dishes

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed A549 cells on glass-bottom dishes and allow them to adhere.

  • Treatment: Treat the cells with a submicromolar concentration of this compound (e.g., 0.67 µM) in complete cell culture medium.[5]

  • Incubation: Incubate the cells for 24 hours to allow for accumulation of the probe and its effect on microtubule dynamics.

  • Imaging: Image the live cells using a confocal microscope with appropriate laser excitation and emission filters for this compound. Observe the morphology of the microtubule network.

Microscopy and Filter Recommendations

For optimal imaging of this compound, a fluorescence microscope equipped with a suitable filter set is essential. Based on its spectral properties, the following filter configuration is recommended:

  • Excitation Filter: A bandpass filter centered around 405 nm (e.g., 405/20 nm).

  • Dichroic Mirror: A dichroic mirror with a cutoff around 425 nm.

  • Emission Filter: A bandpass filter that captures the emission peak of this compound, typically in the range of 450-500 nm (e.g., 460/40 nm).[1]

A standard DAPI filter set may also be suitable for visualizing this compound fluorescence.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving this compound.

G cluster_0 Live-Cell Imaging Workflow A Seed cells on glass-bottom dish B Prepare this compound staining solution A->B C Wash cells with PBS B->C D Incubate cells with This compound solution (15-60 min, 37°C) C->D E Wash cells to remove unbound probe D->E F Add imaging medium E->F G Image with fluorescence microscope F->G

A generalized workflow for live-cell imaging with this compound.

G cluster_1 Fixed-Cell Staining Workflow A Culture cells on coverslips B Fix cells with 4% PFA A->B C Permeabilize cells (e.g., Triton X-100) B->C D Stain with This compound C->D E Wash cells with PBS D->E F Mount coverslip on slide E->F G Image with fluorescence microscope F->G

A generalized workflow for staining fixed cells with this compound.

G cluster_2 This compound and Microtubule Dynamics Coumarin30 This compound Tubulin Tubulin Dimers Coumarin30->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Coumarin30->Microtubule Inhibits Tubulin->Microtubule CellCycle Cell Cycle Progression Microtubule->CellCycle Required for G2M G2/M Arrest CellCycle->G2M Leads to

Signaling pathway illustrating the effect of this compound on microtubule dynamics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Photobleaching of Coumarin 30 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Coumarin 30 in microscopy experiments.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues related to the photobleaching of this compound.

Question: My this compound signal is fading rapidly during image acquisition. What are the primary causes and how can I fix this?

Answer: Rapid photobleaching of this compound is a common issue stemming from several factors. The primary culprits are excessive excitation light, prolonged exposure, and the presence of reactive oxygen species (ROS). Here’s a step-by-step guide to mitigate this issue:

  • Reduce Excitation Intensity:

    • Problem: High-intensity light from lasers or lamps accelerates the rate at which this compound molecules are irreversibly destroyed.

    • Solution: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Employ neutral density (ND) filters to attenuate the light source's intensity.

  • Minimize Exposure Time:

    • Problem: The longer the fluorophore is exposed to excitation light, the more photobleaching will occur.

    • Solution: Use the shortest possible exposure times for your camera or detector. For time-lapse experiments, increase the interval between image acquisitions. Utilize a shutter to block the light path when not actively acquiring images.

  • Optimize Your Imaging Buffer and Mounting Medium:

    • Problem: The chemical environment surrounding this compound significantly impacts its photostability. The presence of molecular oxygen can lead to the formation of damaging reactive oxygen species (ROS) upon excitation.[1] The pH of the medium can also affect the fluorescence intensity of coumarin dyes.

    • Solution:

      • Use Antifade Reagents: Incorporate antifade reagents into your mounting medium. These chemical compounds scavenge for reactive oxygen species, thereby protecting the fluorophore.[2] Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[2][3] For live-cell imaging, antioxidants like Trolox can be used.[2]

      • Control pH: Ensure your mounting medium is buffered to an optimal pH, typically around 8.5, as the fluorescence of some coumarins can be pH-sensitive.

Question: I'm using an antifade reagent, but my this compound signal is still weak or fades over time. What else could be wrong?

Answer: If you're still experiencing issues despite using an antifade reagent, consider the following factors:

  • Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are a proper match for this compound's spectral properties (typically excitation around 407 nm and emission around 482 nm in acetonitrile).[4][5] Mismatched filters can lead to inefficient excitation and poor signal detection.

  • Suboptimal Antifade Reagent: Not all antifade reagents are equally effective for all fluorophores. For instance, p-phenylenediamine (PPD) can sometimes cause autofluorescence at shorter excitation wavelengths, which might interfere with the blue-green emission of this compound.[1]

  • Solvent Effects: The photophysical properties of this compound, including its fluorescence quantum yield and lifetime, are highly dependent on the polarity of the solvent.[5][6] In highly polar protic solvents, non-radiative decay pathways can become more prominent, leading to reduced fluorescence.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of the molecule's ability to fluoresce, resulting in a diminished signal during microscopy experiments.[2]

Q2: How do antifade reagents work?

A2: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation-emission cycle. By neutralizing these damaging molecules, antifade reagents help to preserve the fluorescent signal.[2]

Q3: Can I use the same antifade reagents for both fixed and live-cell imaging?

A3: Not always. Many common antifade reagents, such as p-phenylenediamine (PPD), are toxic to living cells. For live-cell imaging, it is crucial to use cell-permeable and non-toxic antioxidants like Trolox.[2][7]

Q4: How does the local environment affect this compound's fluorescence?

A4: The immediate chemical environment significantly influences the photophysical properties of this compound. Factors such as solvent polarity, pH, and the presence of hydrogen bonding can alter its fluorescence quantum yield and lifetime.[5][6] For instance, in more polar solvents, this compound can adopt a twisted intramolecular charge transfer (TICT) state, which can lead to non-radiative de-excitation and reduced fluorescence.[6]

Quantitative Data

The following table summarizes the effect of an antifade reagent on the photostability of a coumarin fluorophore. While specific data for this compound is limited, this provides a general indication of the expected improvement.

Mounting MediumFluorophoreHalf-life (seconds)Reference
90% Glycerol in PBS (pH 8.5)Coumarin25[8]
Vectashield®Coumarin106[8]

Experimental Protocols

Protocol 1: General Staining of Live Cells with a this compound-based Probe

This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time may be necessary for different cell types and specific applications.[9]

Materials:

  • This compound-based probe stock solution (e.g., 1-10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Pre-warmed cell culture medium or imaging buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%).

  • Staining Solution Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed culture medium or imaging buffer to a final concentration of 1-10 µM.

  • Cell Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter set for this compound.

Protocol 2: Mounting Fixed Cells with a Homemade n-Propyl Gallate (NPG) Antifade Medium

This protocol describes how to prepare and use a common homemade antifade mounting medium.

Materials:

  • Fixed cells stained with this compound on coverslips

  • Phosphate-buffered saline (PBS)

  • Glycerol (ACS grade, 99-100% purity)

  • n-Propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Prepare 10X PBS Stock Solution.

  • Prepare 20% (w/v) NPG Stock Solution: Dissolve n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in water-based solutions.[10]

  • Prepare Antifade Mounting Medium: Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. Slowly add 0.1 parts of the 20% NPG stock solution dropwise while stirring rapidly.[10] Store the final medium in aliquots at -20°C, protected from light.

  • Final Wash: After the final step of your this compound staining protocol, wash the coverslips with PBS.

  • Remove Excess Buffer: Carefully remove the coverslip from the washing buffer and gently blot the edge with a lint-free wipe to remove excess liquid.

  • Mount Coverslip: Place one drop of the NPG antifade mounting medium onto a clean microscope slide. Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade medium, avoiding air bubbles.

  • Seal: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Imaging: Image the sample using appropriate microscope settings, minimizing light exposure as much as possible.

Visualizations

Photobleaching Signaling Pathway

Photobleaching_Pathway Simplified Photobleaching Pathway of this compound cluster_legend Legend S0 This compound (Ground State, S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) T1->ROS + O₂ Bleached Photobleached This compound (Non-fluorescent) T1->Bleached Photochemical Reaction ROS->Bleached Oxidation Antifade Antifade Reagent (e.g., NPG, DABCO) Antifade->ROS Scavenges key1 Process key2 Molecule/State proc_edge ---> mol_node Rectangle

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Troubleshooting Workflow for Photobleaching

Troubleshooting_Workflow Troubleshooting Workflow for this compound Photobleaching Start Start: Rapid Signal Fading Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser/ Lamp Power, Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Decrease Exposure Time, Increase Time Interval Check_Exposure->Reduce_Exposure No Check_Antifade Are You Using an Antifade Reagent? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Add Antifade to Mounting Medium (e.g., NPG, DABCO, Vectashield®) Check_Antifade->Add_Antifade No Check_Filters Are Filter Sets Optimal for this compound? Check_Antifade->Check_Filters Yes End_Improved Signal Stability Improved Add_Antifade->End_Improved Optimize_Filters Action: Verify and Match Filter Specifications Check_Filters->Optimize_Filters No Check_Environment Is the Mounting Environment Optimized? (pH, Solvent) Check_Filters->Check_Environment Yes Optimize_Filters->Check_Environment Optimize_Environment Action: Buffer to pH ~8.5, Consider Solvent Polarity Check_Environment->Optimize_Environment No End_Persists Problem Persists: Consider Alternative Fluorophore Check_Environment->End_Persists Yes Optimize_Environment->End_Improved

Caption: A decision tree for troubleshooting this compound photobleaching in microscopy.

Experimental Workflow for Sample Preparation and Imaging

Experimental_Workflow Workflow for Minimizing this compound Photobleaching cluster_imaging Imaging Parameters Start Start: Sample Preparation Staining Cell Staining with This compound Start->Staining Washing Wash to Remove Unbound Dye Staining->Washing Mounting Mount with Antifade Medium Washing->Mounting Sealing Seal Coverslip Mounting->Sealing Imaging_Setup Microscope Setup Sealing->Imaging_Setup Find_ROI Find Region of Interest (Low Light/Transmitted Light) Imaging_Setup->Find_ROI Acquisition Image Acquisition Find_ROI->Acquisition End End: Analyze Images Acquisition->End param1 • Minimize Excitation Intensity param2 • Minimize Exposure Time param3 • Use Appropriate Filters param4 • Shutter Light When Not Acquiring

Caption: A generalized workflow for sample preparation and imaging to reduce photobleaching.

References

Optimizing Coumarin 30 Concentration for Cell Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Coumarin 30 for cell staining. Our aim is to help you overcome common experimental hurdles and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in cell staining?

A good starting point for this compound concentration is in the low micromolar (µM) range. However, the optimal concentration is highly dependent on the specific cell type, cell density, and the experimental application. It is always recommended to perform a concentration titration experiment to determine the ideal concentration for your specific setup.[1]

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is poorly soluble in water.[1][2] It is best to prepare a stock solution in an organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] A common stock concentration is 1 to 10 mM. To ensure complete dissolution, vortexing or gentle warming may be beneficial.[1][3] Store the stock solution in small, single-use aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[1][3]

Q3: My cells appear unhealthy or are dying after staining with this compound. What could be the cause?

Cell death or altered morphology after staining can be attributed to cytotoxicity or phototoxicity.[4][5]

  • Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[6] It is crucial to determine the lowest effective concentration and the shortest necessary incubation time.[1][4] Performing a cell viability assay, such as an MTT or Annexin V assay, can help determine the toxic concentration range for your specific cell line.[4]

  • Phototoxicity: Upon excitation with light, some fluorescent probes can generate reactive oxygen species (ROS) that damage cellular components.[4] To minimize phototoxicity, reduce the intensity and duration of the excitation light.[4][6] You can also use an anti-photobleaching agent if it is compatible with your experimental system.[7]

Q4: The fluorescent signal from my this compound stained cells is weak. How can I improve it?

A weak fluorescent signal can stem from several factors:

  • Suboptimal Dye Concentration: The concentration of this compound may be too low. Gradually increase the concentration while monitoring for any cytotoxic effects.[6][8]

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope are correctly set for this compound. Typical excitation is around 407 nm and emission is around 500 nm, but these can vary depending on the solvent environment.[9][10]

  • Photobleaching: The fluorescent signal can fade quickly due to intense or prolonged light exposure.[6][7] To mitigate this, reduce the excitation light intensity and minimize the exposure time.[6]

  • Fluorescence Quenching: The fluorescence of this compound can be quenched by various substances, including heavy metal ions and halides.[7][11] Ensure your buffers and media are free from quenching agents. High concentrations of the dye itself can also lead to self-quenching due to aggregation.[7]

Q5: I am observing high background fluorescence in my images. What can I do to reduce it?

High background fluorescence often results from non-specific binding of the dye or the presence of excess, unbound dye.[3][6]

  • Thorough Washing: Increase the number and duration of washing steps after incubation with this compound to effectively remove unbound dye.[3][12]

  • Optimize Dye Concentration: Using a concentration of this compound that is too high can lead to increased background signal. Titrate the concentration to find the lowest level that provides a specific signal.[1]

  • Dye Aggregation: this compound can aggregate in aqueous solutions, leading to fluorescent puncta in the background.[1][9] Ensure the stock solution is fully dissolved before diluting it into pre-warmed media with vigorous mixing.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell staining experiments with this compound.

Issue 1: Weak or No Fluorescence Signal
Possible Cause Recommended Solution
Inadequate Dye Concentration Perform a titration experiment to determine the optimal concentration for your cell type.[1] Gradually increase the concentration from a low starting point (e.g., in the nanomolar range).
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation ~407 nm, Emission ~500 nm).[9][10]
Photobleaching Reduce the intensity of the excitation light source.[6][7] Decrease the duration of light exposure for each measurement.[6][7] Consider using an anti-fade mounting medium for fixed cells.[13]
Fluorescence Quenching Ensure buffers and media are free of quenching agents like heavy metals or halides.[7][11] Avoid excessively high dye concentrations which can cause self-quenching.[7]
Low Target Expression (if applicable) If this compound is used to target a specific cellular component, ensure that the target is adequately expressed in your cell model.[8]
Issue 2: High Background Fluorescence
Possible Cause Recommended Solution
Excess Unbound Dye Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after dye incubation.[3][12]
Dye Concentration Too High Reduce the concentration of this compound used for staining.[1] The lowest concentration that gives a clear signal is optimal.
Dye Aggregation/Precipitation Prepare the working solution by adding the DMSO stock to pre-warmed (37°C) medium and mixing immediately to prevent precipitation.[1] Consider using a lower final concentration of DMSO (typically <1% v/v).[2]
Cell Autofluorescence Image an unstained control sample to assess the level of natural cell fluorescence. If significant, consider using spectral unmixing or a dye with a different emission spectrum.
Issue 3: Cell Toxicity and Altered Morphology
Possible Cause Recommended Solution
High Dye Concentration Perform a dose-response experiment to find the optimal, non-toxic concentration.[6] Use the lowest effective concentration.
Prolonged Incubation Time Optimize the incubation time. A shorter incubation period (e.g., 15-60 minutes) is often sufficient.[6][12]
Phototoxicity Minimize exposure to excitation light.[4][6] Use the lowest possible light intensity.[6] Include a "dye-no-light" control to differentiate from chemical toxicity.[4]
Solvent (DMSO) Toxicity Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 1% (v/v).[2]

Experimental Protocols

General Protocol for Live Cell Staining with this compound
  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging dish (e.g., glass-bottom dish).[12]

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in a complete cell culture medium to the desired final concentration. It is crucial to add the stock solution to pre-warmed medium and mix immediately to prevent precipitation.[1]

  • Staining: Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).[12] Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.[6][12] The optimal incubation time should be determined experimentally.

  • Washing: Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove the unbound dye.[3][12]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for this compound.[12]

General Protocol for Fixed Cell Staining with this compound
  • Cell Preparation and Staining: Follow steps 1-4 from the live-cell staining protocol.

  • Fixation: After washing, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS.[3]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[3]

  • Washing: Wash the cells three times with PBS.[3]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.[3]

Data Presentation

ParameterRecommended RangeKey Considerations
Stock Solution Concentration 1 - 10 mM in DMSOStore in aliquots at -20°C, protected from light.[1][3]
Working Concentration Nanomolar to low Micromolar (µM)Highly cell-type and application-dependent. Titration is essential.[1]
Incubation Time 15 - 60 minutesShorter times are generally better to reduce toxicity.[6][12]
Final DMSO Concentration < 1% (v/v)Higher concentrations can be toxic to cells.[2]
Excitation Wavelength ~407 nmCan be solvent-dependent.[9][10]
Emission Wavelength ~500 nmCan be solvent-dependent.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1-10 mM This compound Stock in DMSO prep_working Dilute Stock in Pre-warmed Medium prep_stock->prep_working prep_cells Culture Cells to 50-70% Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs incubate Incubate with This compound (15-60 min, 37°C) prep_working->incubate wash_pbs->incubate wash_remove Wash 2-3x to Remove Unbound Dye incubate->wash_remove add_buffer Add Fresh Medium or Imaging Buffer wash_remove->add_buffer image Image with Fluorescence Microscope add_buffer->image

Caption: General experimental workflow for live cell staining with this compound.

troubleshooting_workflow start Staining Issue? weak_signal Weak or No Signal? start->weak_signal high_bg High Background? start->high_bg toxicity Cell Toxicity? start->toxicity inc_conc Increase Concentration weak_signal->inc_conc Yes check_filters Check Filter Sets weak_signal->check_filters No inc_washes Increase Washes high_bg->inc_washes Yes dec_conc Decrease Concentration high_bg->dec_conc No dec_conc_tox Decrease Concentration toxicity->dec_conc_tox Yes shorten_inc Shorten Incubation Time toxicity->shorten_inc No reduce_exposure Reduce Light Exposure check_filters->reduce_exposure No check_agg Check for Aggregation dec_conc->check_agg No check_dmso Check Final DMSO % shorten_inc->check_dmso No

Caption: A logical workflow for troubleshooting common this compound staining issues.

References

Technical Support Center: Coumarin 30 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Coumarin 30, ensuring its stability and understanding its degradation pathways are critical for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored at -20°C and used within one month to prevent loss of potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles, which can accelerate degradation.[1] For lyophilized powder, storage at -20°C in a desiccated environment ensures stability for up to 36 months.[1]

Q2: How does the choice of solvent affect the stability and fluorescence of this compound?

A2: The solvent environment significantly impacts this compound's photophysical properties. In most solvents, its properties show a linear correlation with the solvent polarity function.[2] However, deviations are observed in nonpolar and high-polarity protic solvents.[2] In nonpolar solvents, the dye may exist in a less fluorescent, nonpolar structure.[2] In medium to high polarity solvents, it adopts a more polar and fluorescent intramolecular charge transfer (ICT) structure.[2] Protic solvents can lead to intermolecular hydrogen bonding, influencing the dye's photophysical properties and potentially reducing fluorescence yield.

Q3: What is the effect of pH on this compound stability?

A3: The stability of coumarin derivatives, in general, is pH-dependent. Oxidative degradation rates of some coumarins increase with increasing pH, particularly under oxic conditions.[3][4] Alkaline conditions can accelerate degradation reactions such as hydroxylation and quinone formation.[3] Therefore, it is crucial to control the pH of the solution based on the experimental requirements and be aware of the potential for increased degradation at higher pH values.

Q4: Is this compound sensitive to light?

A4: Yes, this compound, like many fluorescent dyes, is susceptible to photodegradation or photobleaching upon prolonged exposure to high-intensity light.[5] This can lead to a decrease in fluorescence intensity over time. It is recommended to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil and minimizing light exposure during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound solutions.

Issue Possible Cause Troubleshooting Steps
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The instrument is not set to the optimal wavelengths for this compound. 2. Degraded this compound Solution: The dye has degraded due to improper storage or handling. 3. Low Concentration: The concentration of this compound is too low to detect. 4. Quenching: Components in the sample are quenching the fluorescence. 5. Incorrect Solvent: The solvent is not suitable for this compound fluorescence.1. Verify the excitation and emission maxima for this compound in your specific solvent and set the instrument accordingly. 2. Prepare a fresh solution from lyophilized powder. Check the age and storage conditions of the existing solution. 3. Prepare a fresh, more concentrated solution. 4. Analyze the composition of your sample for known quenchers. Consider purification steps if necessary. 5. Refer to literature for optimal solvents for this compound fluorescence and ensure compatibility with your experimental system.
High Background Fluorescence 1. Contaminated Solvent or Glassware: Impurities in the solvent or on the glassware are fluorescent. 2. Autofluorescence: Components of the sample matrix are naturally fluorescent at the excitation/emission wavelengths of this compound.1. Use high-purity, spectroscopy-grade solvents and thoroughly clean all glassware. 2. Run a blank sample (without this compound) to measure the background autofluorescence and subtract it from your sample measurements.
Inconsistent or Drifting Fluorescence Readings 1. Photobleaching: The sample is being exposed to the excitation light for too long, causing the dye to degrade. 2. Temperature Fluctuations: Changes in temperature can affect the fluorescence quantum yield. 3. Precipitation: this compound is precipitating out of solution.1. Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement if possible. 2. Ensure the sample compartment is temperature-controlled and allow the sample to equilibrate to the set temperature before measurement. 3. Check the solubility of this compound in your solvent at the experimental concentration. You may need to use a different solvent or adjust the concentration.
Unexpected Shifts in Absorption or Emission Spectra 1. Change in Solvent Polarity or pH: The local environment of the dye has changed. 2. Degradation: The degradation products have different spectral properties. 3. Aggregation: At high concentrations, dye molecules may form aggregates with altered spectral characteristics.1. Verify and control the solvent composition and pH of your samples. 2. Analyze the solution for degradation products using techniques like HPLC. 3. Dilute the sample to see if the spectral shift is concentration-dependent.

Quantitative Data

The stability of this compound is influenced by various factors. The following tables summarize some of the key quantitative data available.

Table 1: Fluorescence Quantum Yield of this compound in Different Solvents

SolventQuantum Yield (Φf)Reference
Acetonitrile0.67[6]
95% Ethanol0.35[6]

Note: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A higher value indicates a brighter fluorescence.

Table 2: Temperature Stability of a Related Coumarin in Water

Temperature (°C)Heating Duration (min)Recovery (%)
1006096
15060100
2006091
2506082

This data is for a general coumarin compound and indicates that significant degradation can occur at higher temperatures.[7] It is recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometry for Monitoring this compound Degradation

This protocol outlines a general method to monitor the degradation of this compound in solution over time by observing changes in its absorption spectrum.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a high-purity, spectroscopy-grade solvent of choice to make a concentrated stock solution (e.g., 1 mM). Store this solution under the recommended conditions.

  • Preparation of Working Solutions:

    • Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the absorption maximum, λmax).

  • Initial Absorbance Measurement (Time = 0):

    • Set the spectrophotometer to scan a wavelength range that covers the absorption spectrum of this compound (e.g., 300-500 nm).

    • Use the same solvent as a blank to zero the instrument.

    • Record the full absorption spectrum of a fresh working solution and note the absorbance value at λmax.

  • Incubation Under Stress Conditions:

    • Expose the working solutions to the desired stress conditions (e.g., elevated temperature, specific pH, continuous light exposure).

    • Keep a control sample under optimal storage conditions (e.g., -20°C, protected from light).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed solution.

    • Allow the aliquot to return to room temperature if it was heated.

    • Record the UV-Vis absorption spectrum as in step 3.

  • Data Analysis:

    • Compare the absorbance at λmax for each time point to the initial measurement. A decrease in absorbance indicates degradation.

    • The percentage of remaining this compound can be estimated using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100

UV_Vis_Stability_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Solutions A->B C Initial Measurement (T=0) B->C D Incubate under Stress C->D E Time-Point Measurements D->E Regular Intervals E->D F Analyze Absorbance Data E->F

UV-Vis stability testing workflow.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the parent this compound from its degradation products.

  • HPLC System and Column:

    • Use a standard HPLC system with a UV or fluorescence detector.

    • A C18 reverse-phase column is a common choice for separating coumarin derivatives.[8]

  • Mobile Phase Preparation:

    • A typical mobile phase for coumarin analysis is a mixture of methanol and water or acetonitrile and water.[8] The exact ratio may need to be optimized to achieve good separation. A gradient elution may be necessary if the degradation products have very different polarities.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • If standards for potential degradation products are available, prepare standard solutions for them as well.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration for this compound.

  • Sample Preparation and Analysis:

    • Prepare and stress the this compound solutions as described in the UV-Vis protocol.

    • At each time point, take an aliquot and, if necessary, filter it through a 0.22 µm syringe filter before injection into the HPLC.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the standard injection.

    • New peaks appearing in the chromatograms of the stressed samples are likely degradation products.

    • Quantify the amount of remaining this compound at each time point by comparing its peak area to the calibration curve.

    • The percentage of degradation can be calculated as: % Degradation = ((Initial Concentration - Concentration at time t) / Initial Concentration) * 100

HPLC_Analysis_Workflow A Prepare Stressed Samples C Inject Sample into HPLC A->C B Prepare Standards & Calibrate E Identify & Quantify Peaks B->E D Record Chromatogram C->D D->E F Calculate Degradation E->F Degradation_Factors cluster_factors Influencing Factors cluster_mechanisms Degradation Mechanisms Solvent Solvent Polarity & Protic Nature Oxidation Oxidation Solvent->Oxidation pH pH of Solution pH->Oxidation Hydrolysis Hydrolysis pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Temp Temperature Temp->Oxidation Temp->Hydrolysis Conc Concentration Aggregation Aggregation Conc->Aggregation Degradation This compound Degradation Oxidation->Degradation Hydrolysis->Degradation Photodegradation->Degradation Aggregation->Degradation

References

Technical Support Center: Solving Solubility Challenges with Coumarin 30 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Coumarin 30, achieving consistent and reliable solubility in aqueous buffers is a critical first step for successful experimentation. This technical support center provides practical troubleshooting guidance and answers to frequently asked questions to address common solubility issues encountered with this hydrophobic fluorescent dye.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Low solubility and precipitation are common hurdles when working with this compound in aqueous solutions. This guide provides a systematic approach to diagnosing and resolving these problems.

Problem: My this compound is precipitating out of my aqueous buffer.

This is the most frequent issue and is due to the hydrophobic nature of this compound, which leads to self-aggregation and poor solubility in water.[1][2]

Quick Troubleshooting Steps
  • Visual Inspection: Cloudy or hazy solutions, visible particles, or a film on the surface of the liquid are all indicators of precipitation.

  • Concentration Check: Ensure the final concentration of this compound in your aqueous buffer is not too high. Hydrophobic compounds have limited solubility in aqueous environments.

  • Co-solvent Percentage: Verify that the percentage of the organic co-solvent (like DMSO or ethanol) in your final working solution is sufficient to maintain solubility.

Detailed Solutions

If initial checks do not resolve the issue, follow these detailed troubleshooting steps. The logical workflow for addressing solubility problems is outlined in the diagram below.

G start Start: this compound Precipitation check_stock Check Stock Solution (Clear? No Precipitate?) start->check_stock prep_stock Prepare Fresh Stock Solution in Anhydrous DMSO or Ethanol check_stock->prep_stock No increase_cosolvent Increase Co-solvent % in Final Solution check_stock->increase_cosolvent Yes prep_stock->increase_cosolvent check_cosolvent Is Co-solvent % Tolerable for the Assay? increase_cosolvent->check_cosolvent consider_alternatives Consider Advanced Solubilization Methods check_cosolvent->consider_alternatives No success Success: Soluble this compound check_cosolvent->success Yes adjust_ph Adjust Buffer pH consider_alternatives->adjust_ph use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) consider_alternatives->use_cyclodextrin adjust_ph->success fail Still Precipitates: Consult Literature for Specific Assay adjust_ph->fail use_cyclodextrin->success use_cyclodextrin->fail

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is poorly soluble in water.[3] The recommended solvents for preparing a concentrated stock solution are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol.[4][5] A stock solution of 1-10 mM in DMSO is commonly used.[6]

Q2: What is the maximum concentration of DMSO or ethanol that can be used in my aqueous buffer?

A2: The final concentration of the organic co-solvent should be kept to a minimum to avoid affecting the biological or chemical system under study. For cell-based assays, the final DMSO concentration should ideally be at or below 0.1%, and generally not exceed 1%.[7][8] The tolerance for co-solvents is cell-line and assay-dependent, so it is crucial to perform a vehicle control to assess the impact of the solvent on your experiment.[7]

Q3: How can I improve the solubility of this compound in my aqueous buffer if I cannot increase the co-solvent concentration?

A3: If increasing the co-solvent is not an option, consider the following advanced solubilization techniques:

  • pH Adjustment: The solubility and fluorescence of some coumarin derivatives can be pH-dependent.[2][9] Systematically adjusting the pH of your buffer might improve solubility. However, ensure the new pH is compatible with your experimental system.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate hydrophobic molecules like this compound, forming a more water-soluble inclusion complex.[2] β-cyclodextrin and its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in preventing aggregation and enhancing the aqueous solubility of this compound.[2]

Q4: Can the use of cyclodextrins interfere with my assay?

A4: Yes, it is possible. Cyclodextrins can interact with other molecules in your assay, such as fluorescent dyes or even cell membranes, potentially altering their behavior.[9][10] For instance, they can enhance the fluorescence of some dyes or inhibit the cellular uptake of others.[1][9] It is essential to run appropriate controls with the cyclodextrin alone to account for any potential interference.

Q5: How should I store my this compound stock solution?

A5: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Protect the solution from light to prevent photobleaching. When stored properly, stock solutions in anhydrous DMSO are generally stable for at least one month at -20°C.

Q6: My this compound solution is fluorescent, but the intensity is weak. How can I improve it?

A6: Weak fluorescence in aqueous buffers can be a consequence of aggregation-induced quenching. By improving the solubility and reducing aggregation using the methods described above (e.g., co-solvents, cyclodextrins), you will likely observe an increase in fluorescence intensity. Also, the fluorescence quantum yield of coumarins can be solvent-dependent, so ensuring the molecule is in a favorable microenvironment is key.[11]

Data Presentation: Solubility of Coumarin in Co-solvent Mixtures

While specific quantitative solubility data for this compound is limited in the public domain, the following tables provide solubility data for the parent compound "coumarin" in ethanol-water and DMSO-water mixtures, which can serve as a useful reference. Note that the solubility of this compound may differ due to its specific chemical structure.

Table 1: Mole Fraction Solubility of Coumarin in Ethanol-Water Mixtures at 298.15 K (25°C)

Mass Fraction of EthanolMole Fraction Solubility (x 10^3)
0.000.13
0.100.55
0.201.86
0.305.01
0.4011.22
0.5022.39
0.6038.90
0.7058.88
0.8083.18
0.90112.20
1.00144.54

Data adapted from a study on coumarin solubility in binary mixtures.[3]

Table 2: General Solubility of Coumarin Derivatives

SolventSolubilityNotes
WaterPoorly soluble to insoluble[3]
DMSOSoluble[4]
EthanolSoluble[4][5]
MethanolSoluble
ChloroformSoluble
Diethyl EtherSoluble

Experimental Protocols

This section provides detailed methodologies for preparing and using this compound solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder (Molecular Weight: 347.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 3.47 mg of this compound powder and place it in a clean microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[5]

Protocol 2: Preparation of a this compound Working Solution for Fluorescence Spectroscopy

Objective: To prepare a diluted working solution of this compound in an aqueous buffer suitable for fluorescence measurements.

G start Start: Prepare 10 mM This compound Stock in DMSO intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in DMSO) start->intermediate_dilution final_dilution Add Intermediate Dilution to Aqueous Buffer (e.g., PBS pH 7.4) to achieve final concentration (e.g., 1 µM) intermediate_dilution->final_dilution vortex Vortex Immediately and Thoroughly final_dilution->vortex end Ready for Measurement vortex->end

Caption: Workflow for preparing a this compound working solution.

Procedure:

  • Prepare Stock Solution: Begin with a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in DMSO (e.g., 100 µM). This helps in accurately pipetting small volumes for the final dilution.

  • Final Dilution:

    • Pipette the desired volume of your aqueous buffer (e.g., 999 µL of Phosphate Buffered Saline, PBS, pH 7.4) into a clean tube.

    • Add the required volume of the intermediate this compound dilution to the buffer to achieve your final desired concentration (e.g., for a 1 µM final concentration, add 10 µL of a 100 µM intermediate stock to 990 µL of buffer).

  • Mixing: Immediately vortex the solution thoroughly to ensure rapid and complete mixing, which helps prevent localized high concentrations that can lead to precipitation.

  • Use Promptly: Use the freshly prepared working solution promptly for your experiments to minimize the risk of aggregation and precipitation over time.

Note: Always ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤ 0.1% for cell-based studies).[7]

References

How to reduce background fluorescence with Coumarin 30 probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Coumarin 30 probes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound probes?

High background fluorescence with this compound probes can originate from several sources, which can be broadly categorized as probe-specific issues, sample-related autofluorescence, and suboptimal experimental technique.

  • Probe-Specific Issues:

    • Aggregation: this compound is a hydrophobic molecule and can form aggregates in aqueous solutions, leading to fluorescent precipitates and high background.

    • Non-Specific Binding: Due to its hydrophobicity, this compound can bind non-specifically to cellular components like lipids and proteins.[1]

    • Excess Probe Concentration: Using too high a concentration of the probe increases the likelihood of non-specific binding and unbound probe remaining in the sample.[2][3][4][5]

  • Sample-Related Autofluorescence:

    • Endogenous Fluorophores: Biological samples naturally contain fluorescent molecules such as NADH, collagen, and elastin, which can contribute to background signal.[6][7]

    • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence in the sample.[7][8][9]

    • Cell Culture Media: Some components in cell culture media, like phenol red and serum, are inherently fluorescent.[1]

  • Suboptimal Experimental Technique:

    • Inadequate Washing: Insufficient washing steps after probe incubation can leave unbound probe in the sample.[2][4][5]

    • Inappropriate Blocking: For applications involving antibodies, insufficient blocking can lead to non-specific binding of antibodies.[2][3][10][11]

    • Photobleaching: While seemingly counterintuitive, excessive exposure to excitation light can sometimes lead to the generation of fluorescent photoproducts, contributing to background. More commonly, it leads to signal loss.[12][13][14][15]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your this compound probe. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

A High Background Detected B Run Unstained Control A->B C Is Autofluorescence High? B->C D Implement Autofluorescence Reduction Protocol C->D Yes E Optimize Probe Concentration C->E No D->E F Is Background Still High? E->F G Improve Washing Protocol F->G Yes L Background Minimized F->L No H Is Background Still High? G->H I Check for Probe Aggregation H->I Yes H->L No J Is Background Still High? I->J K Review Imaging Parameters J->K Yes J->L No K->L

Caption: A step-by-step workflow to troubleshoot high background fluorescence.

Step 1: Assess Autofluorescence

  • Action: Prepare a control sample that has undergone all the same processing steps (e.g., fixation, permeabilization) but has not been incubated with the this compound probe.

  • Purpose: This will determine the level of intrinsic fluorescence from your sample.[16]

  • If Autofluorescence is High: Proceed to the "Methods to Reduce Autofluorescence" section.

Step 2: Optimize this compound Concentration

  • Action: Perform a titration experiment with a range of this compound concentrations to find the optimal balance between signal and background.

  • Purpose: An excessively high probe concentration is a common cause of high background due to non-specific binding.[4]

ParameterRecommendation
Starting Concentration 1-10 µM
Titration Range 0.1 µM to 25 µM

Step 3: Enhance Washing Steps

  • Action: Increase the number and duration of washing steps after incubating with this compound.

  • Purpose: To ensure the complete removal of unbound probe.[2][4]

  • Recommendation: Wash 3-5 times for 5-10 minutes each with a suitable buffer (e.g., PBS). The addition of a mild detergent like 0.1% Tween 20 can aid in removing non-specifically bound hydrophobic probes.[1]

Step 4: Check for Probe Aggregation

  • Action: Prepare a fresh stock solution of this compound in a high-quality, anhydrous solvent like DMSO. When preparing the working solution, ensure it is well-mixed and does not contain visible precipitates.

  • Purpose: this compound can aggregate in aqueous buffers, leading to fluorescent particles that contribute to background.[1]

  • Recommendation: Briefly sonicate the working solution before adding it to the sample.

Issue 2: Sample Autofluorescence

If your unstained control exhibits high fluorescence, the following methods can help reduce it.

Decision Tree for Reducing Autofluorescence

A High Autofluorescence in Unstained Control B Source of Autofluorescence? A->B C Fixation-Induced B->C D Endogenous Pigments (e.g., Lipofuscin) B->D E Change Fixative (e.g., Methanol) C->E F Use Chemical Quenching (e.g., Sodium Borohydride) C->F G Use Spectral Unmixing D->G H Use Chemical Quenching (e.g., Sudan Black B) D->H

Caption: A decision tree to select the appropriate method for reducing autofluorescence.

MethodDescriptionProtocol
Change Fixative Aldehyde-based fixatives can induce autofluorescence.[7][9] Using an organic solvent like cold methanol can be a gentler alternative for some samples.[8][9]Replace 4% PFA with ice-cold methanol for 10 minutes at -20°C.
Sodium Borohydride Treatment This chemical treatment can reduce aldehyde-induced autofluorescence.[8][9][17]After fixation, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.
Sudan Black B Treatment Sudan Black B is a lipophilic dye that can quench autofluorescence from lipofuscin, a common pigment in aging tissues.[7][17]After staining, incubate the sample in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes at room temperature, followed by extensive washing.
Spectral Unmixing If you have access to a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your this compound signal.[1]Acquire a lambda stack of an unstained control and your stained sample. Use the microscope software's linear unmixing algorithm to separate the signals.

Experimental Protocols

General Protocol for Staining with this compound

This protocol provides a general guideline for staining cells with this compound. Optimization of concentrations and incubation times is recommended for each specific application.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • Prepare a fresh working solution (typically 1-10 µM) in a suitable buffer or medium immediately before use.

  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips to the desired confluency.

    • For fixed-cell staining, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes), followed by washing.

    • If targeting intracellular structures in fixed cells, permeabilize with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Staining:

    • Remove the culture medium or buffer and add the this compound working solution.

    • Incubate for 15-60 minutes at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Remove the staining solution and wash the cells 3-5 times with pre-warmed buffer or medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation max ~407 nm, Emission max ~500 nm).[18]

Protocol for Sodium Borohydride Treatment
  • Fixation: Fix your samples as required by your experimental protocol (e.g., 4% PFA in PBS).

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Preparation of Reducing Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride will bubble upon dissolution.

  • Incubation: Incubate the samples in the sodium borohydride solution for 20-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard permeabilization and staining protocol.

References

Technical Support Center: Minimizing Cytotoxicity of Coumarin 30 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Coumarin 30 during live-cell imaging experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.

Question: I am observing significant cell death or morphological changes after staining with this compound. What are the likely causes and how can I resolve this?

Answer:

Increased cell death or altered morphology are primary indicators of cytotoxicity. The potential causes can be multifactorial, stemming from the inherent toxicity of the dye at certain concentrations or phototoxicity induced during imaging.

Initial Troubleshooting Steps:

  • Reduce this compound Concentration: The working concentration of the dye is a critical factor. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

  • Minimize Incubation Time: Prolonged exposure to this compound can increase cytotoxicity. Optimize the incubation time to the minimum duration required for sufficient signal.

  • Assess Cell Health Pre-Staining: Ensure that the cells are healthy and not overly confluent before staining, as stressed cells are more susceptible to dye-induced toxicity.

Advanced Troubleshooting and Optimization:

  • Control for Phototoxicity: To distinguish between chemical toxicity and phototoxicity, include a control where cells are incubated with this compound in the dark and not exposed to the imaging light source. Compare the viability of these cells to those that have been imaged.

  • Optimize Imaging Parameters: Reduce phototoxicity by minimizing light exposure. This can be achieved by:

    • Using the lowest possible laser power or illumination intensity that provides an adequate signal.

    • Decreasing the exposure time for each image captured.

    • Increasing the time interval between acquisitions in time-lapse experiments.

    • Employing high-sensitivity detectors that require less excitation light.

  • Perform a Viability Assay: Quantify the cytotoxic effects at different concentrations and incubation times using standard assays such as MTT, LDH release, or a live/dead cell staining kit.

Question: My fluorescent signal is weak, and when I increase the laser power or exposure time, I see signs of cell stress. How can I improve my signal without inducing phototoxicity?

Answer:

A weak fluorescent signal can be a challenge, often leading to imaging conditions that harm the cells.

Troubleshooting Steps:

  • Optimize Staining Protocol:

    • Concentration Titration: While high concentrations can be toxic, a concentration that is too low will result in a poor signal. A careful titration is necessary to find the balance.

    • Incubation Conditions: Ensure the incubation is performed at the optimal temperature (typically 37°C) and for a sufficient duration to allow for dye uptake.

  • Verify Instrument Settings:

    • Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission max: ~413/478 nm).[1]

    • Detector Sensitivity: Increase the gain or sensitivity of your detector (e.g., PMT or camera) to amplify the signal without increasing the excitation light.

  • Consider the Imaging Medium: Phenol red in cell culture medium can contribute to background fluorescence and may affect the probe's signal. Consider imaging in a phenol red-free medium or a specialized imaging buffer.

Question: I suspect that this compound is affecting a specific cellular function or pathway in my experiment, even without visible signs of cell death. How can I investigate this?

Answer:

Sublethal cytotoxicity can alter cellular physiology and confound experimental results.

Investigative Steps:

  • Functional Assays: Perform functional assays relevant to your research area. For example, if you are studying cell proliferation, conduct a cell cycle analysis. If you are investigating cellular metabolism, consider assays that measure mitochondrial membrane potential or reactive oxygen species (ROS) levels.

  • Literature Review on Coumarins: While specific data for this compound is limited, the broader class of coumarin compounds has been shown to affect various cellular processes, including:

    • Mitochondrial Function: Some coumarin derivatives can uncouple oxidative phosphorylation and inhibit mitochondrial respiration.[2][3][4][5]

    • Apoptosis: Certain coumarins can induce programmed cell death.[6]

    • Reactive Oxygen Species (ROS) Generation: The interaction of coumarins with cellular components and light can lead to the production of ROS.[7][8][9][10]

  • Include Appropriate Controls: Compare the functional assay results from cells stained with this compound to unstained control cells and cells treated with a known inhibitor or activator of the pathway of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

Q2: What is a "safe" working concentration for this compound in live-cell imaging?

A universally "safe" concentration for this compound cannot be provided as it is highly dependent on the cell type, cell density, incubation time, and the sensitivity of the downstream application. It is crucial to perform a dose-response curve and a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal, non-toxic concentration for your specific experimental setup. General protocols for other coumarin-based probes often suggest a starting range of 1-10 µM.[12][13][14]

Q3: How should I prepare and store my this compound stock solution?

It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C and protect it from light and moisture to prevent degradation. When preparing a working solution, dilute the stock solution in a pre-warmed cell culture medium or an appropriate imaging buffer.

Q4: Can I use this compound for long-term time-lapse imaging?

Long-term imaging with any fluorescent probe presents a challenge due to cumulative phototoxicity. While possible, it requires careful optimization of imaging parameters to minimize light exposure. This includes using the lowest possible excitation intensity and frequency of image acquisition. It is also advisable to use an environmental chamber to maintain optimal cell culture conditions (37°C, 5% CO2) throughout the experiment.

Q5: Are there less toxic alternatives to this compound?

The choice of a fluorescent probe depends on the specific experimental requirements, including the target molecule or organelle and the available imaging equipment. If the cytotoxicity of this compound is a limiting factor, you may consider exploring other classes of fluorescent dyes. It is recommended to consult the literature and product information from various suppliers to identify a suitable alternative with a different chemical structure and potentially lower cytotoxicity.

Quantitative Data

Table 1: IC50 Values of Various Coumarin Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
CoumarinHeLa (Cervical Cancer)54.2
Compound 7A549 (Lung Cancer)48.1
Compound 5A549 (Lung Cancer)89.3
Auraptene (4k)MCF7 (Breast Cancer)>80
Auraptene (4k)MDA-MB-231 (Breast Cancer)>80
3-acetyl coumarin-selenophene (2a)DU145 (Prostate Cancer)20.0

Data compiled from multiple sources.[14][15][16][17]

Table 2: Recommended Starting Concentrations for Coumarin-Based Probes in Live-Cell Imaging

ApplicationRecommended ConcentrationIncubation Time
General Live-Cell Staining1-10 µM15-60 minutes
ER-Targeting Probes1-5 µM15-30 minutes
Thiol-Reactive Probes5-10 µM30 minutes

These are general guidelines; optimization is essential for each specific probe and cell line.[12][14]

Experimental Protocols

Protocol 1: General Live-Cell Staining with this compound

This protocol provides a general guideline. The optimal concentration and incubation time should be determined empirically.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (pre-warmed)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-warmed)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range, e.g., 1-10 µM).

  • Cell Staining: Remove the existing culture medium, wash once with pre-warmed PBS, and add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells and proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation/Emission: ~413/478 nm).[1]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the basic steps for an MTT assay to determine the cytotoxicity of this compound.

Materials:

  • Cells in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Visualizations

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cell Death or Morphological Changes Observed concentration Reduce this compound Concentration start->concentration incubation Reduce Incubation Time start->incubation viability_assay Perform Viability Assay (e.g., MTT, LDH) concentration->viability_assay incubation->viability_assay phototoxicity_check Control for Phototoxicity (Dark Incubation) viability_assay->phototoxicity_check If toxicity persists functional_assay Perform Functional Assays (e.g., Apoptosis, ROS) viability_assay->functional_assay If sublethal effects are suspected imaging_params Optimize Imaging Parameters (Lower Light Exposure) phototoxicity_check->imaging_params If phototoxicity is confirmed solution Problem Resolved phototoxicity_check->solution If only chemical toxicity is present imaging_params->solution functional_assay->solution

Caption: A decision-making workflow for troubleshooting cytotoxicity issues with this compound.

Phototoxicity_Mechanism General Mechanism of Phototoxicity cluster_0 Excitation and Emission cluster_1 Phototoxicity Pathway C30_ground This compound (Ground State) C30_excited Excited State This compound* C30_ground->C30_excited Absorption light Excitation Light (Photon) light->C30_ground fluorescence Fluorescence (Signal) C30_excited->fluorescence C30_excited_2 Excited State This compound* oxygen Molecular Oxygen (O2) ros Reactive Oxygen Species (ROS) oxygen->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage C30_excited_2->oxygen Energy Transfer

Caption: The process of light-induced reactive oxygen species (ROS) generation by a fluorophore.

Mitochondrial_Toxicity_Pathway Potential Pathway of Coumarin-Induced Mitochondrial Toxicity coumarin Coumarin Derivative mitochondria Mitochondrion coumarin->mitochondria oxphos Inhibition of Oxidative Phosphorylation mitochondria->oxphos mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp atp Decreased ATP Production oxphos->atp apoptosis Induction of Apoptosis atp->apoptosis mmp->apoptosis

Caption: A potential signaling cascade illustrating how coumarin compounds may induce cytotoxicity via mitochondrial dysfunction.

References

Technical Support Center: Improving Protein Labeling Efficiency with Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Coumarin 30 for protein labeling.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the labeling of proteins with this compound and subsequent fluorescence-based experiments.

FAQs

Q1: Why is the fluorescence signal of my this compound-labeled protein weak or undetectable?

A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from the initial labeling reaction to data acquisition. A systematic approach is crucial to pinpoint the root cause. A weak signal does not necessarily indicate a completely unsuccessful labeling reaction, as various factors can influence fluorescence intensity.[1] The primary areas to investigate include labeling efficiency, the properties of the this compound dye, the local microenvironment of the dye on the protein, and the imaging or measurement setup.

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a common reason for low fluorescence.[1] Here’s how to troubleshoot it:

  • Verify Labeling Chemistry: Coumarin dyes are typically supplied as either amine-reactive N-hydroxysuccinimide (NHS) esters or thiol-reactive maleimides.[2] Ensure the reactive group of your this compound is compatible with the available functional groups on your target protein. For NHS ester reactions, your protein needs accessible primary amines (e.g., lysine residues, N-terminus).[1][2] For maleimide reactions, the protein must have free thiol groups (e.g., cysteine residues).[2]

  • Check Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal, while a pH of 7.0-7.5 is recommended for maleimide reactions.[2] Avoid buffers containing primary amines, such as Tris, for NHS ester reactions as they will compete with the labeling reaction.[1][2]

  • Assess Dye Quality: Ensure the this compound dye has been stored correctly, protected from light and moisture, to prevent degradation. It is advisable to prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2]

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can result in under-labeling. A common starting point for optimization is a 10- to 20-fold molar excess of the dye.[1][2] However, be aware that excessive labeling can lead to fluorescence quenching.[2]

  • Confirm Protein Concentration: Accurate quantification of the protein concentration is essential for calculating the correct molar ratios for the labeling reaction.[2]

Q3: Could the local environment of the attached this compound dye be quenching the fluorescence?

Yes, the microenvironment around the conjugated dye can significantly impact its fluorescence.

  • Amino Acid Proximity: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the dye can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).[2]

  • Dye Aggregation: Over-labeling can lead to dye molecules being in close proximity to each other, causing self-quenching.[2]

  • Environmental Sensitivity: The fluorescence of many coumarin dyes is sensitive to the local environment, including polarity and viscosity.[1] The microenvironment on the protein surface can either enhance or quench its fluorescence.[1]

Q4: My labeled protein is precipitating. What could be the cause?

Protein precipitation after labeling can be due to several factors:

  • Hydrophobicity of the Dye: Many fluorescent dyes, including some coumarins, are hydrophobic. Attaching them to a protein increases its overall hydrophobicity, which can lead to aggregation and precipitation.[2]

  • Organic Solvent: The organic solvent (e.g., DMSO, DMF) used to dissolve the dye can denature the protein if the final concentration in the reaction mixture is too high.[2]

  • Protein Instability: The labeling conditions, such as pH or temperature, may not be optimal for your specific protein, leading to instability and precipitation.[2]

Q5: I am observing high background fluorescence or non-specific binding. How can I reduce it?

High background can obscure the specific signal from your labeled protein. Here are some ways to address this:

  • Improve Purification: It is critical to remove all unconjugated dye after the labeling reaction.[1] Common purification methods include size exclusion chromatography (gel filtration), dialysis, and spin columns.[1]

  • Use a Blocking Agent: For cell-based experiments, pre-incubating with a blocking agent like Bovine Serum Albumin (BSA) can reduce non-specific binding of the labeled molecule to cell surfaces.[2]

Q6: Is photobleaching a significant issue with this compound, and how can I minimize it?

Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a common issue with all fluorophores, including coumarins.[1][2]

  • Minimize Light Exposure: Protect the labeled protein from light during all stages of the experiment, including storage and handling.[1]

  • Optimize Imaging Parameters: During imaging, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal.[2]

  • Use Antifade Reagents: Consider using a commercially available antifade mounting medium to reduce photobleaching during microscopy.[2]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterAmine-Reactive Labeling (NHS Ester)Thiol-Reactive Labeling (Maleimide)
Optimal pH 8.3 - 8.5[1][2]7.0 - 7.5[2]
Recommended Buffers Bicarbonate, Borate, PBSPhosphate, HEPES
Buffers to Avoid Tris, Glycine (contain primary amines)[1][2]Buffers with thiols (e.g., DTT, BME)
Starting Dye:Protein Molar Ratio 10:1 to 20:1[1][2]10:1 to 20:1

Experimental Protocols

Detailed Methodology for Protein Labeling with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and experimental setup.

Materials:

  • Target protein with accessible primary amines

  • This compound-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[3]

  • Spectrophotometer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[3]

  • Prepare the this compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[3]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).[1]

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Stop the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes to stop the reaction.[1]

  • Purify the Labeled Protein: Separate the this compound-labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.[3] The first colored fraction to elute will be the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[1]

  • Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[1] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Amine-free Buffer) reaction Incubate Protein + Dye (1 hr, RT, protected from light) prep_protein->reaction prep_dye Prepare this compound Stock (10 mg/mL in DMSO/DMF) prep_dye->reaction quench Quench Reaction (e.g., Tris-HCl) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Determine Degree of Labeling (DOL) (Spectrophotometry) purify->analyze store Store Labeled Protein (4°C or -20°C/-80°C) analyze->store

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

troubleshooting_guide cluster_labeling Labeling Efficiency Issues cluster_quenching Fluorescence Quenching cluster_other Other Issues start Low Fluorescence Signal? check_chem Verify Labeling Chemistry (NHS vs. Maleimide) start->check_chem Poor Labeling? check_env Assess Local Environment (Amino Acid Proximity) start->check_env Good Labeling? check_precip Protein Precipitation? start->check_precip Other Issues? check_buffer Check Buffer pH & Composition check_chem->check_buffer solution_chem Use Correct Reactive Group check_chem->solution_chem check_dye Assess Dye Quality & Storage check_buffer->check_dye solution_buffer Use Optimal pH & Amine-free Buffer check_buffer->solution_buffer check_ratio Optimize Dye:Protein Ratio check_dye->check_ratio solution_dye Use Freshly Prepared Dye check_dye->solution_dye solution_ratio Titrate Dye:Protein Ratio check_ratio->solution_ratio check_agg Evaluate Dye Aggregation (Over-labeling) check_env->check_agg solution_env Consider Protein Engineering check_env->solution_env solution_agg Reduce Dye:Protein Ratio check_agg->solution_agg check_bg High Background? check_precip->check_bg solution_precip Optimize Labeling Conditions check_precip->solution_precip check_photo Photobleaching? check_bg->check_photo solution_bg Improve Purification check_bg->solution_bg solution_photo Minimize Light Exposure check_photo->solution_photo

Caption: Troubleshooting guide for low fluorescence signal with this compound.

References

Technical Support Center: Correcting for Solvent Effects on Coumarin 30 Fluorescence Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin 30. The information is presented in a question-and-answer format to directly address common experimental issues related to solvent effects on its fluorescence spectra.

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence emission of this compound shift to longer wavelengths (red-shift) as the solvent polarity increases?

A1: This phenomenon, known as solvatochromism, is characteristic of molecules like this compound that exhibit an increase in dipole moment upon excitation to the first excited singlet state (S₁).[1][2][3] In polar solvents, the solvent molecules will reorient themselves around the more polar excited state of this compound in a process called solvent relaxation.[1][4] This relaxation lowers the energy of the excited state more than the ground state (S₀), reducing the energy gap between them and resulting in the emission of lower-energy (longer wavelength) light.[1]

Q2: My this compound sample shows a significantly lower fluorescence quantum yield in polar solvents compared to non-polar solvents. Is this normal?

A2: Yes, this is a well-documented behavior for many 7-aminocoumarins like this compound. The decrease in fluorescence quantum yield in polar solvents is often attributed to the formation of a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state. In the excited state, the increased charge separation is stabilized by polar solvent molecules, which can facilitate rotation around the C-N bond of the diethylamino group. This twisting leads to the formation of the TICT state, which provides a non-radiative pathway for the molecule to return to the ground state, thus quenching fluorescence. In non-polar solvents, the formation of this charge-separated and subsequent twisted state is less favorable, and the molecule is more likely to de-excite via fluorescence from a planar, locally excited (LE) state.

Q3: How can I quantify the effect of solvent polarity on the fluorescence spectra of this compound?

A3: The Lippert-Mataga equation is a widely used model to quantify the relationship between the Stokes shift of a fluorophore and the polarity of the solvent.[5][6] The equation relates the difference in the absorption (νa) and emission (νf) maxima (the Stokes shift, Δν) to the orientation polarizability (Δf) of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n). By plotting the Stokes shift against the orientation polarizability for a series of solvents, you can often obtain a linear relationship. The slope of this plot is proportional to the square of the change in the dipole moment between the ground and excited states.[7]

Q4: What are "inner filter effects" and how can I avoid or correct for them?

A4: Inner filter effects (IFE) are artifacts in fluorescence measurements that lead to a non-linear relationship between fluorescence intensity and fluorophore concentration.[8]

  • Primary IFE occurs when the excitation light is absorbed by the sample before it can reach the center of the cuvette, leading to non-uniform excitation.[8][9]

  • Secondary IFE happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution before it reaches the detector.[8][9]

To minimize IFE, it is crucial to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette.[9][10][11] Correction for IFE can be performed mathematically if the absorbance spectrum of the sample is also measured.[9][12]

Troubleshooting Guide

Problem 1: Low or no fluorescence signal from this compound.

Possible Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for this compound in the specific solvent you are using. Check that the filter sets are correct for the expected spectral range.[13]
Probe Degradation Ensure your this compound stock is properly stored, protected from light, and within its shelf life. Prepare fresh solutions for your experiments.[13]
Low Concentration While high concentrations can be problematic, a very low concentration might result in a signal that is below the detection limit of your instrument. Try preparing a slightly more concentrated sample, while still keeping the absorbance below 0.1.
Solvent Quenching In highly polar or protic solvents, the fluorescence of this compound can be significantly quenched due to the formation of the TICT state. Consider using a less polar solvent if your experimental design allows.
Presence of Quenchers Impurities in the solvent or sample, such as dissolved oxygen or heavy metal ions, can quench fluorescence. Using high-purity, degassed solvents can help mitigate this.[14]

Problem 2: Inconsistent or irreproducible fluorescence readings.

Possible Cause Troubleshooting Steps
Instrument Instability Allow the fluorometer's lamp and detector to warm up and stabilize before taking measurements. Perform regular instrument calibration checks.[15]
Photobleaching Coumarin dyes can be susceptible to photobleaching, especially under high-intensity excitation. Reduce the excitation intensity or the exposure time. Use a fresh sample for each measurement if necessary.
Temperature Fluctuations Fluorescence is temperature-sensitive. Ensure your sample holder is at a constant and controlled temperature.
Sample Evaporation For volatile solvents, ensure the cuvette is properly capped to prevent solvent evaporation, which would change the concentration of your sample over time.
Cuvette Contamination or Scratches Use clean, scratch-free quartz cuvettes. Rinse the cuvette with the solvent before adding the sample.

Problem 3: Unexpected shifts in the emission spectrum.

Possible Cause Troubleshooting Steps
Solvent Impurities Traces of polar impurities in a non-polar solvent (or vice-versa) can significantly alter the local environment of the this compound molecules, leading to spectral shifts. Use high-purity solvents.
pH Changes The fluorescence of some coumarin derivatives can be pH-sensitive. If you are working in aqueous or protic solutions, ensure the pH is controlled and consistent across your samples.[16]
Aggregation At high concentrations, this compound molecules may form aggregates, which can have different fluorescence properties compared to the monomers. Ensure you are working in a dilute concentration range.

Data Presentation

Table 1: Photophysical Properties of this compound in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Cyclohexane2.021.427~400~450~2700~0.6
Toluene2.381.497~405~470~3200~0.7
Dichloromethane8.931.424~410~490~3900~0.5
Acetone20.71.359~408~495~4200~0.4
Acetonitrile37.51.344407482~37000.67[11]
Ethanol24.51.361410505~45000.35 (in 95% ethanol)[11]
Methanol32.71.329~410~510~4700~0.2
Water80.11.333~415~530~5300Very Low

Note: The values presented are approximate and can vary depending on the specific experimental conditions and data sources. The Stokes shift is calculated as (1/λabs - 1/λem) * 107.

Experimental Protocols

Protocol 1: Correcting for the Inner Filter Effect

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent. Create a series of dilutions from the stock solution.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution in a 1 cm path length cuvette. Ensure that the absorbance at the intended excitation wavelength is below 0.1 for at least some of the samples to be in the linear range.[9]

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each dilution, using the same cuvette and excitation wavelength as in the absorbance measurement.

  • Correction Calculation: The corrected fluorescence intensity (Fcorr) can be calculated from the observed fluorescence intensity (Fobs) using the following formula, where Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively:[9]

    Fcorr = Fobs * 10(Aex + Aem)/2

  • Validation: Plot the corrected fluorescence intensity against the concentration. The relationship should be linear over a wider concentration range compared to the uncorrected data.

Protocol 2: Determining Relative Fluorescence Quantum Yield (ΦF)

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.[17]

  • Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the desired solvent(s). The absorbance of all solutions at the excitation wavelength should be kept below 0.1.[17][18]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation wavelength, slit widths) are identical for the sample and the standard.[17]

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:[18]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    where Φr is the quantum yield of the reference, Grads and Gradr are the gradients of the plots for the sample and the reference, and ns and nr are the refractive indices of the sample and reference solvents, respectively.

Mandatory Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 abs_measure Measure Absorbance (at Excitation Wavelength) prep_sample->abs_measure fluor_measure Measure Corrected Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot_data Plot Integrated Intensity vs. Absorbance integrate->plot_data calculate_qy Calculate Quantum Yield (using Gradients and Refractive Indices) plot_data->calculate_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Troubleshooting_Low_Signal cluster_instrument Instrument Checks cluster_sample Sample Integrity start Low/No Fluorescence Signal check_settings Verify Wavelengths & Filter Sets start->check_settings check_probe Check Probe Storage & Preparation start->check_probe check_stability Warm-up & Calibrate check_settings->check_stability end Signal Improved check_stability->end check_conc Optimize Concentration check_probe->check_conc check_solvent Assess Solvent Polarity & Purity check_conc->check_solvent check_solvent->end

Caption: Troubleshooting logic for low fluorescence signals.

References

Validation & Comparative

A Comparative Guide to Validating Tubulin Binding Assays: Coumarin 30 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coumarin 30 with other common fluorescent probes for validating tubulin binding assays. The information presented herein is intended to assist researchers in selecting the most appropriate tools and methodologies for their specific experimental needs in the pursuit of novel anticancer therapeutics and other tubulin-targeting agents.

Introduction to Tubulin Binding Assays

Tubulin, the fundamental protein subunit of microtubules, is a critical target in drug discovery, particularly in oncology. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with tubulin polymerization dynamics can arrest the cell cycle and induce apoptosis, making them potent therapeutic agents.

Validating the interaction of small molecules with tubulin is a crucial step in the development of such drugs. Fluorescence-based assays offer a sensitive and high-throughput method for studying these interactions. This guide focuses on this compound, a fluorescent dye that has gained traction for its utility in tubulin binding assays, and compares its performance with established alternative probes.

Fluorescent Probes for Tubulin Binding Assays: A Comparative Analysis

The selection of a fluorescent probe for a tubulin binding assay depends on several factors, including the specific binding site of interest, the desired assay format, and the available instrumentation. This section provides a comparative overview of this compound and other widely used fluorescent probes.

ProbeBinding SitePrinciple of DetectionReported Kd or IC50Excitation (nm)Emission (nm)Key AdvantagesKey Disadvantages
This compound Colchicine siteFluorescence enhancement upon binding. Used in Microscale Thermophoresis (MST) to detect binding of various ligands.[1][2][3][4]Kd not explicitly reported for direct binding; used as a reporter in competitive assays.~407[5]~490-500Versatile for detecting binders to various sites via MST, cost-effective.[1][3][4]Direct binding affinity to tubulin not well-characterized in literature.
DAPI Binds to polymerized tubulinFluorescence enhancement upon binding to microtubules.IC50 (Nocodazole): 2.29 µM; IC50 (Paclitaxel): 10 nM (in a specific high-content assay).[6]~360[7]~450[7]Well-established, readily available, simple fluorescence intensity readout.[6][7]Binds to polymerized tubulin, not suitable for studying inhibitors of polymerization that prevent microtubule formation.
Taxol-based Probes (e.g., Tubulin Tracker™, Pacific Blue-Taxoids) Taxane siteFluorescently labeled paclitaxel analogs that bind to microtubules.Kd (PB-GABA-Taxol): 265 nM.[8]Varies with fluorophore (e.g., Pacific Blue: ~410 nm)Varies with fluorophore (e.g., Pacific Blue: ~455 nm)Directly probes the taxane binding site, suitable for live-cell imaging.Can stabilize microtubules, potentially altering dynamics; subject to efflux by transporters like P-glycoprotein.[8]
NBD-colcemid Colchicine siteFluorescence enhancement upon binding to tubulin.IC50: 12 µM for inhibition of microtubule assembly.[9]~465[10]~540[10]Directly competes with colchicine site binders, significant fluorescence enhancement.[9][10]Lower affinity compared to some other probes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of tubulin binding assays. Below are protocols for assays utilizing this compound, DAPI, and NBD-colcemid.

This compound-Based Microscale Thermophoresis (C-MST) Assay

This protocol is adapted from methodologies described for detecting tubulin-ligand interactions.[1][2][3][4]

Objective: To determine if a test compound binds to tubulin by observing changes in the thermophoretic movement of a this compound-tubulin complex.

Materials:

  • Purified tubulin protein (>99% pure)

  • This compound

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Preparation of Tubulin-Coumarin 30 Complex:

    • Prepare a stock solution of tubulin in General Tubulin Buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Incubate a fixed concentration of tubulin with a sub-micromolar concentration of this compound in the assay buffer containing GTP on ice.

  • Preparation of Test Compound Dilutions:

    • Prepare a serial dilution of the test compound in the assay buffer.

  • Binding Reaction:

    • Mix the tubulin-Coumarin 30 complex with each dilution of the test compound.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the samples using the MST instrument.

  • Data Analysis:

    • Analyze the change in the normalized fluorescence (Fnorm) as a function of the test compound concentration. A change in thermophoresis indicates binding of the test compound to tubulin.

DAPI-Based Tubulin Polymerization Assay

This protocol is based on commercially available kits and published methods.[6][7]

Objective: To assess the effect of a test compound on tubulin polymerization by monitoring the fluorescence of DAPI.

Materials:

  • Purified tubulin protein (>99% pure)

  • DAPI

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (inhibitors or enhancers of polymerization)

  • Black, opaque 96-well plate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and DAPI (final concentration ~10 µM).

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • Pipette the test compound dilutions into the wells of a pre-warmed 96-well plate.

    • Include positive controls (e.g., paclitaxel for enhancement, nocodazole for inhibition) and a vehicle control (e.g., DMSO).

  • Initiation of Polymerization:

    • To initiate the reaction, add the cold tubulin polymerization mix to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) kinetically over 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the IC50 or EC50 values for inhibitors or enhancers, respectively.

NBD-colcemid Competition Assay

This protocol is designed to identify compounds that bind to the colchicine site on tubulin.[9][10]

Objective: To determine if a test compound competes with NBD-colcemid for binding to the colchicine site of tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • NBD-colcemid

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compounds

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin in General Tubulin Buffer with GTP.

    • Prepare a stock solution of NBD-colcemid in DMSO.

    • Prepare serial dilutions of the test compound.

  • Binding Reaction:

    • In a suitable reaction vessel (e.g., cuvette or microplate well), mix a fixed concentration of tubulin with a fixed concentration of NBD-colcemid.

    • Add varying concentrations of the test compound to the mixture.

    • Include a control with no test compound.

    • Incubate the reactions at a controlled temperature to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence of NBD-colcemid (Excitation: ~465 nm, Emission: ~540 nm).

  • Data Analysis:

    • A decrease in NBD-colcemid fluorescence in the presence of the test compound indicates competition for the same binding site.

    • Calculate the IC50 value for the test compound's ability to displace NBD-colcemid.

Visualizing Tubulin Dynamics and Assay Principles

To better understand the mechanisms underlying these assays, the following diagrams illustrate the tubulin polymerization pathway and the general workflow of a fluorescence-based tubulin binding assay.

Tubulin_Polymerization_Pathway cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Microtubule Microtubule Elongation Protofilament->Microtubule GTP_Hydrolysis GTP Hydrolysis (GDP-bound tubulin) Microtubule->GTP_Hydrolysis Aging Catastrophe Catastrophe & Depolymerization GTP_Hydrolysis->Catastrophe Catastrophe->Tubulin_Dimers Recycling Colchicine_Site_Binders Colchicine Site Binders (e.g., Colchicine, this compound) Colchicine_Site_Binders->Tubulin_Dimers Inhibit Polymerization Taxane_Site_Binders Taxane Site Binders (e.g., Paclitaxel) Taxane_Site_Binders->Microtubule Stabilize Microtubule

Caption: Microtubule polymerization and the points of intervention for different classes of tubulin binders.

Experimental_Workflow Mix Mix Tubulin, Fluorescent Probe, and Test Compound Incubate Incubate to Reach Equilibrium (or for Polymerization at 37°C) Mix->Incubate Measure Measure Fluorescence Signal (Intensity, Polarization, or Thermophoresis) Incubate->Measure Analyze Analyze Data: - Binding Curves - IC50/EC50 Values Measure->Analyze End End: Validate Tubulin Binding Analyze->End

Caption: A generalized workflow for a fluorescence-based tubulin binding assay.

Conclusion

The validation of tubulin binding is a cornerstone of developing novel microtubule-targeting agents. This compound, particularly in the context of Microscale Thermophoresis, offers a versatile and cost-effective method for identifying and characterizing tubulin ligands. However, the choice of the optimal fluorescent probe and assay format should be guided by the specific research question. For instance, taxol-based probes are indispensable for studying interactions at the taxane site, while DAPI is a reliable tool for monitoring overall microtubule polymerization. By understanding the principles, advantages, and limitations of each approach, researchers can design robust and informative experiments to accelerate the discovery of new and effective tubulin inhibitors.

References

A Comparative Guide to Coumarin 30 and Rhodamine 6G as Laser Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal laser dye is a critical decision that significantly influences experimental outcomes. Among the myriad of available options, Coumarin 30 and Rhodamine 6G stand out as two of the most versatile and widely utilized fluorescent compounds. This guide provides an objective comparison of their performance as laser dyes, supported by experimental data, to facilitate an informed selection process.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of this compound and Rhodamine 6G based on data from various experimental studies. It is important to note that these values can be influenced by the solvent, concentration, and the specific laser system used.

PropertyThis compoundRhodamine 6G
Tuning Range 495 - 545 nm570 - 660 nm[1]
Lasing Maximum ~515 nm~590 nm[1][2]
Fluorescence Quantum Yield (Φf) 0.35 (in 95% Ethanol)[3], 0.67 (in Acetonitrile)[3]0.95 (in Ethanol)[1][4]
Molar Extinction Coefficient (ε) 42,800 cm⁻¹/M at 407 nm (in Acetonitrile)[3]Not explicitly found for comparison
Photostability Generally considered to have good photostability, but can be susceptible to photodegradation.Exhibits excellent photostability and is often used as a reference standard for other dyes.[2]
Solvent Methanol, Ethanol, Acetonitrile[3][5]Methanol, Ethanol[4][6]

In-Depth Analysis of Performance Characteristics

Tuning Range and Lasing Maxima: Rhodamine 6G offers a broader tuning range that extends further into the red region of the visible spectrum, with its lasing maximum typically around 590 nm.[1][2] This makes it highly suitable for applications requiring longer wavelength excitation. This compound, in contrast, operates in the green-yellow region of the spectrum, with a lasing maximum around 515 nm. The choice between the two will, therefore, heavily depend on the specific wavelength requirements of the experiment.

Quantum Yield and Lasing Efficiency: The fluorescence quantum yield is a direct measure of the efficiency of the fluorescence process. Rhodamine 6G is renowned for its exceptionally high quantum yield, which is consistently reported to be around 0.95 in ethanol.[1][4] This high quantum yield translates to high lasing efficiency. This compound exhibits a more solvent-dependent quantum yield, with values ranging from 0.35 in 95% ethanol to 0.67 in acetonitrile.[3] While still a highly efficient dye, it generally does not reach the near-unity quantum yield of Rhodamine 6G.

Photostability: Photostability, the ability of a dye to resist photochemical degradation under illumination, is a critical factor for long-term or high-intensity applications. Rhodamine 6G is widely recognized for its excellent photostability and is often used as a benchmark for evaluating the photostability of other dyes.[2] While this compound also possesses good photostability, it can be more prone to photobleaching than Rhodamine 6G under certain conditions.

Experimental Protocols

The characterization of laser dyes involves a series of standardized experiments to determine their key performance metrics. Below are generalized methodologies for key experiments.

Determination of Fluorescence Quantum Yield

The relative method is commonly employed to determine the fluorescence quantum yield of a dye. This involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample dye and a standard dye (e.g., Rhodamine 6G if measuring this compound) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Laser Performance Evaluation

The lasing performance of a dye is typically evaluated by pumping a solution of the dye with a suitable laser source (e.g., a frequency-doubled Nd:YAG laser) within a laser cavity.

  • Dye Solution Preparation: Prepare a solution of the laser dye in a spectroscopic grade solvent at a concentration optimized for the specific laser system.

  • Laser Cavity Setup: The dye solution is circulated through a cuvette placed within a resonant cavity, which typically consists of a high reflector and an output coupler.

  • Pumping and Measurement: The dye solution is optically pumped by a pulsed or continuous-wave laser. The output laser beam's energy or power is measured as a function of the pump energy or power to determine the lasing efficiency. The output wavelength is measured using a spectrometer to determine the tuning range and lasing maximum.

Logical Workflow for Dye Comparison

The following diagram illustrates the logical workflow for a comparative analysis of laser dyes like this compound and Rhodamine 6G.

LaserDyeComparison cluster_selection Dye Selection cluster_characterization Photophysical & Lasing Characterization cluster_analysis Comparative Analysis cluster_decision Application-Specific Decision Dye1 This compound QuantumYield Quantum Yield Dye1->QuantumYield TuningRange Tuning Range Dye1->TuningRange Efficiency Lasing Efficiency Dye1->Efficiency Photostability Photostability Dye1->Photostability Dye2 Rhodamine 6G Dye2->QuantumYield Dye2->TuningRange Dye2->Efficiency Dye2->Photostability DataTable Data Tabulation QuantumYield->DataTable TuningRange->DataTable Efficiency->DataTable Photostability->DataTable PerformanceComparison Performance Comparison DataTable->PerformanceComparison Decision Optimal Dye Selection PerformanceComparison->Decision

Caption: Logical workflow for comparing laser dyes.

References

A Comparative Analysis of Photostability: Coumarin 30 vs. Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes, photostability is a critical parameter influencing experimental success. This guide provides a detailed comparative analysis of the photostability of two widely used fluorophores: Coumarin 30 and fluorescein. By examining their quantitative photophysical properties, photodegradation mechanisms, and standardized experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Quantitative Photostability Comparison

The intrinsic photostability of a fluorophore is a key determinant of its utility in fluorescence-based assays, particularly for applications requiring prolonged or high-intensity illumination such as super-resolution microscopy and long-term cell imaging. The following table summarizes key photophysical parameters for this compound and fluorescein. It is important to note that a direct comparison of photobleaching quantum yields is most accurate when measured under identical experimental conditions; the data presented here is compiled from various sources and should be interpreted with this consideration.

PropertyThis compoundFluorescein
Molar Extinction Coefficient (ε) ~54,000 - 70,000 M⁻¹cm⁻¹[1][2]~70,000 - 92,300 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φf) 0.67 in acetonitrile, 0.35 in 95% ethanol[1]~0.79 - 0.90 in ethanol/alkaline solution[3]
Photodecomposition Quantum Yield (Φd) Estimated to be on the order of 10⁻⁴ for related derivatives[4]Generally in the range of 10⁻⁵ to 10⁻⁷[4]
General Photostability Considered moderately photostable.[4] Solid-state samples may exhibit lower photostability compared to solutions.[5][6]Known to be susceptible to photobleaching, particularly under high illumination intensity.[4]

From the available data, fluorescein generally exhibits a lower photodecomposition quantum yield, suggesting a higher intrinsic photostability compared to coumarin derivatives under certain conditions. However, its susceptibility to photobleaching under high illumination remains a significant drawback. This compound, while potentially having a higher photodecomposition rate, offers good fluorescence quantum yields in various solvents.

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes like this compound and fluorescein, a standardized experimental protocol is essential. The following methodology outlines a common approach to determine the photobleaching rate of fluorophores in solution.

Objective: To measure and compare the rate of photobleaching of this compound and fluorescein under controlled and identical illumination conditions.

Materials:

  • Spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.

  • Quartz cuvettes or microscope slides.

  • Solutions of this compound and fluorescein of known concentrations in the desired solvent (e.g., phosphate-buffered saline, ethanol).

  • Stirring apparatus for cuvette-based measurements.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of this compound and fluorescein in the same solvent to minimize inner filter effects. The absorbance at the excitation wavelength should ideally be below 0.05.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (I₀) of the sample before significant photobleaching occurs.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity. For cuvette-based measurements, ensure the solution is continuously stirred to maintain a homogenous concentration in the light path.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a defined period until a significant decrease in fluorescence is observed.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) against the irradiation time.

    • Fit the data to an exponential decay function to determine the photobleaching rate constant (k).

    • The photobleaching half-life (t₁/₂) can be calculated from the rate constant using the formula: t₁/₂ = ln(2)/k.

Photodegradation Mechanisms

The photostability of a fluorophore is intrinsically linked to its chemical structure and the pathways through which it dissipates excess energy upon excitation. The photodegradation mechanisms of this compound and fluorescein differ significantly.

Fluorescein: The photodegradation of fluorescein is well-understood to primarily proceed through its triplet state.[7][8] Upon excitation, the fluorescein molecule can undergo intersystem crossing to a long-lived triplet state. In the presence of molecular oxygen, this excited triplet state can transfer its energy to oxygen, generating highly reactive singlet oxygen.[7] This singlet oxygen can then react with and degrade ground-state fluorescein molecules, leading to an irreversible loss of fluorescence.[9] This oxygen-dependent mechanism is a major contributor to its photobleaching.[7][10]

This compound: The photodegradation of aminocoumarins like this compound is thought to involve different pathways. One proposed mechanism is a singlet self-quenching process, where an excited singlet-state dye molecule interacts with a ground-state molecule, leading to non-radiative decay and potential chemical reactions that cause degradation.[11] The specific degradation pathways can be complex and are influenced by the solvent environment. For some coumarin derivatives, dealkylation of the amino group and reactions of the lactone moiety have been observed upon photolysis.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for comparing photostability and the distinct photodegradation pathways of this compound and fluorescein.

G cluster_0 Experimental Workflow A Sample Preparation (this compound & Fluorescein Solutions) B Initial Fluorescence Measurement (I₀) A->B C Continuous Illumination B->C D Time-course Fluorescence Measurement (I) C->D E Data Analysis (Normalized Intensity vs. Time) D->E F Determine Photobleaching Rate Constant (k) and Half-life (t₁/₂) E->F G cluster_0 Fluorescein Photodegradation cluster_1 This compound Photodegradation A Fluorescein (S₀) B Excitation (hν) H Degraded Fluorescein (Non-fluorescent) A->H Reaction C Excited Singlet State (S₁) B->C D Intersystem Crossing C->D E Excited Triplet State (T₁) D->E F Molecular Oxygen (³O₂) E->F + G Singlet Oxygen (¹O₂) F->G Energy Transfer G->A + I This compound (S₀) J Excitation (hν) K Excited Singlet State (S₁) J->K L This compound (S₀) K->L + M Self-Quenching L->M Interaction N Degraded this compound (Non-fluorescent) M->N

References

A Comparative Guide to Cross-Validating Coumarin 30 Binding Affinity: MST vs. SPR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful biophysical techniques, MicroScale Thermophoresis (MST) and Surface Plasmon Resonance (SPR), for the cross-validation of binding affinity results for Coumarin 30, a known inhibitor of tubulin polymerization that binds to the colchicine site. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the appropriate methodology for their drug discovery and development pipelines.

Data Presentation: Quantitative Comparison of Binding Affinities

LigandTechniqueTargetReported KdReference
ELR510444SPRTubulin1.8 µM[1]
ParbendazoleSPRTubulin3.2 µM[1]
ColchicineSPRTubulin0.4 µM[1]
Cyclohexanedione DerivativeFluorescence AssayTubulinKb = 2.87 x 108 M-1 (Kd ≈ 3.5 nM)[2][3]

Note: Kb is the binding constant, which is the inverse of the dissociation constant (Kd).

Experimental Protocols

The following are detailed, adaptable protocols for determining the binding affinity of this compound to tubulin using both MST and SPR.

MicroScale Thermophoresis (MST) Experimental Protocol

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding.[4] In the case of this compound, its intrinsic fluorescence can be exploited, eliminating the need for external labeling.

1. Sample Preparation:

  • Tubulin: Reconstitute lyophilized porcine brain tubulin (e.g., from Cytoskeleton, Inc.) in a suitable buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9) to a stock concentration of 10-20 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C. Before use, thaw an aliquot and determine the concentration using a spectrophotometer (extinction coefficient at 280 nm of 1.15 L/g·cm). Dilute the tubulin to the desired final concentration (e.g., 100 nM) in the assay buffer (BRB80 supplemented with 0.05% Tween-20).

  • This compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series of this compound in the assay buffer. The final concentration range should span from at least two orders of magnitude below to two orders of magnitude above the expected Kd.

2. MST Measurement:

  • Mix the diluted tubulin solution with each concentration of the this compound serial dilution in a 1:1 ratio. The final concentration of tubulin should be kept constant.

  • Incubate the mixtures at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Load the samples into hydrophilic MST capillaries.

  • Perform the MST experiment using a Monolith NT.115 instrument (NanoTemper Technologies) or similar. Utilize the intrinsic fluorescence of this compound for detection (excitation ~405 nm, emission ~500 nm).

  • Set the MST power to medium and the LED power to 40-80%, ensuring a good signal-to-noise ratio without causing protein denaturation.

3. Data Analysis:

  • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

  • The resulting binding curve is fitted to the Kd model using the instrument's analysis software to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Experimental Protocol

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[5][6]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Use a CM5 sensor chip (carboxymethylated dextran).

  • Activate the sensor surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide).

  • Immobilize tubulin onto the activated surface via amine coupling. Inject a solution of 50 µg/mL tubulin in 10 mM sodium acetate buffer, pH 5.0, until the desired immobilization level is reached (e.g., ~10,000 Resonance Units, RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • One flow cell should be prepared as a reference surface by performing the activation and deactivation steps without injecting tubulin.

2. SPR Measurement (Binding Analysis):

  • Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Inject the different concentrations of this compound over both the tubulin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

  • Monitor the association of this compound in real-time.

  • After the association phase, inject the running buffer to monitor the dissociation of this compound.

  • Between each this compound injection, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

3. Data Analysis:

  • The response data from the reference flow cell is subtracted from the data from the tubulin-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Coumarin30_Tubulin_Interaction cluster_0 Cellular Environment This compound This compound Tubulin Dimer Tubulin Dimer Microtubule Microtubule Disrupted Mitosis Disrupted Mitosis

MST_Workflow

SPR_Workflow

References

A Comparative Analysis of Coumarin 30's Quantum Yield for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and scientific research, the selection of fluorescent probes is pivotal for the sensitivity and accuracy of experimental outcomes. Coumarin derivatives, a prominent class of fluorophores, are extensively utilized for their robust photophysical properties. This guide provides a detailed benchmark of Coumarin 30's fluorescence quantum yield against other commercially available coumarin derivatives, supported by established experimental protocols to ensure data-driven decisions in research applications.

Quantitative Comparison of Coumarin Quantum Yields

The fluorescence quantum yield (Φf) is a definitive measure of a fluorophore's efficiency, quantifying the ratio of emitted photons to absorbed photons.[1] A higher quantum yield is indicative of a brighter fluorescent molecule, a desirable characteristic for enhancing signal detection in various assays.[1] The following table summarizes the quantum yields of this compound and other selected coumarin derivatives in different solvents, providing a clear basis for comparison.

Coumarin DerivativeSolventQuantum Yield (Φf)
This compound Acetonitrile 0.67
Ethanol (95%) 0.35
Coumarin 1Ethanol0.73[2]
Coumarin 102Ethanol0.76
Coumarin 153Ethanol0.53
Coumarin 314Ethanol0.68[3]
Coumarin 343Varies0.63
Coumarin Derivative (4e)DMSO0.83[4]

Note: The quantum yield of fluorescent dyes can be solvent-dependent. The data presented is for comparative purposes, and it is recommended to determine the quantum yield in the specific experimental solvent.

Experimental Protocol: Relative Quantum Yield Determination

The most reliable and commonly employed method for determining the fluorescence quantum yield is the comparative method.[5] This technique involves comparing the fluorescence intensity of a test sample to a standard with a known, well-characterized quantum yield under identical experimental conditions.[5][6]

Materials and Instrumentation:

  • Spectrofluorometer: An instrument capable of recording corrected fluorescence emission spectra.

  • UV-Vis Spectrophotometer: For precise absorbance measurements.

  • Quartz Cuvettes: Standard 1 cm path length.

  • Solvents: Spectroscopic grade, free from fluorescent impurities.[7]

  • Reference Standard: A fluorophore with a well-documented quantum yield in the chosen solvent. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or Coumarin 153 in ethanol (Φf ≈ 0.53) are common standards.[1]

  • Test Sample: this compound or other coumarin derivatives.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the reference standard and the test coumarin derivative in the desired spectroscopic grade solvent.

    • From these stock solutions, create a series of dilutions for both the standard and the sample. The concentrations should be carefully chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength. This low absorbance range is critical to prevent inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[6][8]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength. Ensure these measurements are within the linear range of the instrument.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • The excitation wavelength must be identical to the one used for the absorbance measurements.

    • It is crucial to maintain consistent experimental parameters, such as excitation and emission slit widths, for all measurements.[1]

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the reference standard and the test sample, plot the integrated fluorescence intensity versus the corresponding absorbance.

  • Calculation:

    • The relative quantum yield (Φₓ) of the test sample is calculated using the following equation:[8]

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    • Where:

      • Φₛₜ is the quantum yield of the reference standard.

      • Gradₓ and Gradₛₜ are the gradients (slopes) of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used for both, this term becomes 1.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the relative fluorescence quantum yield.

G Workflow for Relative Quantum Yield Determination A Prepare Stock Solutions (Standard & Sample) B Create Serial Dilutions (Absorbance 0.02 - 0.1) A->B C Measure Absorbance at Excitation Wavelength B->C D Record Fluorescence Emission Spectra B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Area Under Emission Spectra D->E E->F G Calculate Gradients (Slopes) of the Plots F->G H Calculate Quantum Yield using Comparative Equation G->H

Caption: Workflow for Relative Quantum Yield Determination.

Application in Cellular Imaging

Coumarin derivatives are frequently employed as fluorescent probes for cellular imaging due to their cell permeability and sensitivity to the microenvironment.[9][10] For instance, they can be designed to selectively respond to specific ions or biomolecules, leading to a detectable change in their fluorescence properties.[] The diagram below illustrates a generalized signaling pathway where a coumarin-based probe detects an intracellular analyte.

G Generalized Cellular Analyte Detection using a Coumarin Probe cluster_cell Cell Probe_ext Coumarin Probe (Low Fluorescence) Membrane Cell Membrane Probe_ext->Membrane Cellular Uptake Probe_int Internalized Coumarin Probe Membrane->Probe_int Analyte Intracellular Analyte (e.g., Metal Ion, ROS) Probe_int->Analyte Binding/Reaction Activated_Probe Activated Probe (High Fluorescence) Analyte->Activated_Probe Detection Fluorescence Signal Detected Activated_Probe->Detection

Caption: Analyte detection using a coumarin-based fluorescent probe.

References

Revolutionizing Assay Development: A Comparative Guide to Utilizing Coumarin 30 as a Fluorescent Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new assay is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Coumarin 30 with other common fluorescent standards, offering the necessary data and protocols to validate a new assay effectively.

This compound, a versatile blue-fluorescent dye, presents a compelling option as a fluorescent standard in various bioassays. Its favorable photophysical properties, including a high quantum yield and good photostability, make it a robust choice for assay development and high-throughput screening (HTS). This guide delves into the quantitative comparison of this compound's performance against other widely used fluorescent standards, details experimental protocols for assay validation, and illustrates a relevant biological pathway where such an assay would be pivotal.

Performance Comparison of Fluorescent Standards

The selection of an appropriate fluorescent standard is paramount for the accuracy and sensitivity of an assay. Below is a comparative summary of the key photophysical properties of this compound and other common fluorescent standards. It is important to note that properties such as quantum yield and lifetime can be highly dependent on the solvent environment.

Fluorescent StandardExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~408[1]~478[1]~42,800 in acetonitrile[2]0.67 in acetonitrile[2]
Fluorescein (in 0.1 M NaOH) ~490~514~76,9000.95[3]
Rhodamine 6G (in ethanol) ~530~555~116,0000.95
BODIPY FL ~503~512~80,000~0.90
Cyanine3 (Cy3) ~550~570~150,000~0.15
Alexa Fluor 488 ~495~519~71,0000.92

Key Validation Parameters: A Comparative Overview

Beyond the fundamental photophysical properties, a thorough validation process must consider factors like photostability, pH sensitivity, and the influence of the solvent.

ParameterThis compoundOther CoumarinsFluoresceinRhodaminesBODIPY DyesCyanine Dyes
Photostability Generally goodVariable, some are highly photostableModerate, prone to photobleachingGood to excellentExcellentModerate to good
pH Sensitivity Some derivatives are pH-sensitive[4][5][6][7][8]Many are pH-sensitive, with fluorescence changing from blue to yellow-green with increasing pH[4][5][8]Highly pH-dependent (fluorescence decreases significantly at acidic pH)Generally low pH sensitivity in the physiological rangeGenerally low pH sensitivityGenerally low pH sensitivity
Solvent Effects Fluorescence is sensitive to solvent polarity[3][9][10][11][12]Emission properties are often highly dependent on solvent polarity[9][10][11]Properties can be influenced by solventLess sensitive to solvent polarity than coumarinsGenerally less sensitive to solvent polarityProperties can be influenced by solvent

Experimental Protocols for Assay Validation

The validation of a new fluorescent assay using this compound as a standard should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH)[13][14][15][16]. The following protocols provide a step-by-step guide for key validation experiments.

Determination of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of this compound in the specific assay buffer.

Procedure:

  • Prepare a dilute solution of this compound in the assay buffer.

  • Use a spectrofluorometer to scan the excitation spectrum while monitoring the emission at a known wavelength (e.g., 480 nm). The peak of this spectrum is the excitation maximum.

  • Set the excitation to the determined maximum and scan the emission spectrum. The peak of this spectrum is the emission maximum.

Linearity and Range

Objective: To establish the concentration range over which the fluorescence intensity is directly proportional to the analyte concentration.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer, spanning the expected working range of the assay.

  • Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity versus the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995[14].

  • The y-intercept of the regression line should be close to zero.

Accuracy

Objective: To determine the closeness of the measured values to the true values.

Procedure:

  • Prepare samples with known concentrations of this compound (e.g., low, medium, and high concentrations within the linear range).

  • Measure the fluorescence intensity of each sample in triplicate.

  • Calculate the concentration of each sample using the linear regression equation.

  • Express the accuracy as the percentage recovery of the known amount.

Acceptance Criteria:

  • The mean recovery should be within a predefined range, typically 98-102% for assays of active ingredients[17].

Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be within an acceptable limit, typically ≤ 2%[15].

Specificity

Objective: To ensure that the fluorescent signal is solely from the analyte of interest and not from other components in the sample matrix.

Procedure:

  • Prepare blank samples (containing all components of the assay except this compound) and samples spiked with potential interfering substances.

  • Measure the fluorescence intensity of these samples.

  • Compare the signals to that of a sample containing only this compound.

Acceptance Criteria:

  • The signal from the blank and potentially interfering substances should be negligible compared to the signal from the analyte.

Robustness

Objective: To evaluate the reliability of the assay with respect to deliberate variations in method parameters.

Procedure:

  • Identify critical parameters that may influence the assay performance (e.g., incubation time, temperature, pH of the buffer).

  • Introduce small, deliberate variations to these parameters.

  • Analyze the effect of these changes on the fluorescence intensity.

Acceptance Criteria:

  • The assay results should remain unaffected by small variations in the method parameters, demonstrating the reliability of the assay under normal usage.

Visualization of a Relevant Signaling Pathway

Fluorescent assays are instrumental in dissecting complex cellular processes. The caspase signaling cascade, a central pathway in apoptosis (programmed cell death), is an excellent example where a fluorescent probe can be used to monitor enzyme activity.

CaspaseSignaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay Fluorescent Assay DeathReceptor Death Receptor Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Ligand Binding & DISC formation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Stress Signals Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Formation Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage Probe Fluorogenic Caspase-3 Substrate (e.g., DEVD-Coumarin) Caspase3->Probe Cleavage Apoptosis Apoptosis Substrates->Apoptosis Fluorescence Fluorescence (Signal ON) Probe->Fluorescence

Caption: Caspase signaling pathway with a fluorescent probe for Caspase-3 activity.

This diagram illustrates how both the extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases, such as Caspase-3.[1] A fluorogenic substrate, like a peptide containing the Caspase-3 recognition sequence (DEVD) conjugated to a coumarin dye, can be used to measure the activity of this enzyme.[18] In its intact form, the probe is non-fluorescent. Upon cleavage by active Caspase-3, the coumarin fluorophore is released, resulting in a detectable fluorescent signal, thus providing a quantitative measure of apoptosis.[18]

Conclusion

The validation of a new assay is a meticulous process that demands a robust and well-characterized fluorescent standard. This compound, with its excellent photophysical properties, serves as a reliable choice. By following the detailed validation protocols outlined in this guide and comparing its performance against other standards, researchers can confidently establish a sensitive, accurate, and reproducible assay. The application of such validated assays to investigate crucial biological pathways, like the caspase signaling cascade, will undoubtedly accelerate discoveries in drug development and biomedical research.

References

A Comparative Guide to the Two-Photon Absorption Cross-Section of Coumarin Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging two-photon microscopy, the selection of an appropriate fluorescent probe is paramount. Coumarin dyes are a widely utilized class of fluorophores known for their high fluorescence quantum yields and photostability. This guide provides a comparative analysis of the two-photon absorption (2PA) cross-section of various coumarin derivatives, with a focus on contextualizing the performance of Coumarin 30.

Understanding Two-Photon Absorption

Two-photon absorption is a nonlinear optical process where a fluorophore simultaneously absorbs two photons, resulting in its excitation to a higher energy state. This phenomenon is advantageous for fluorescence microscopy as it allows for deeper tissue penetration with near-infrared light, reduced phototoxicity, and inherent three-dimensional sectioning. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴s photon⁻¹). A higher GM value indicates a greater probability of two-photon absorption.

Comparative Analysis of Coumarin Dyes

DyeMaximum 2PA Cross-Section (GM)Wavelength (nm)SolventReference
This compound Data not available---
Coumarin 10226 ± 7730-870Methanol[2][3][4]
Coumarin 15336 ± 9730-870Methanol[2][3][4]
Coumarin 30728 ± 7730-870Methanol[2][3][4]
Coumarin 6~73.40 (computed)-DMSO[1][5]
Coumarin 120~23.70 (computed)-DMSO[1][5]
Coumarin 343~55 (computed)-DMSO[1][5]

Note: The values for Coumarin 6, 120, and 343 are computationally derived and presented for comparative purposes.

The data indicates that the molecular structure of the coumarin derivative significantly influences its 2PA cross-section. Substituents on the coumarin core can enhance or diminish the two-photon absorption properties. For instance, Coumarin 153 exhibits a higher 2PA cross-section compared to Coumarin 102 and 307 in methanol.[2][3][4] Theoretical studies suggest that derivatives like Coumarin 6, with strong electron-donating groups, can possess significantly larger 2PA cross-sections.[1][5]

Experimental Protocols for Measuring Two-Photon Absorption Cross-Section

The determination of 2PA cross-sections is crucial for characterizing and comparing fluorescent probes. Two common experimental techniques are the Z-scan method and two-photon excited fluorescence (TPEF).

Z-Scan Method

The Z-scan technique is a widely used method to measure the nonlinear optical properties of materials, including the 2PA coefficient.

Methodology:

  • Sample Preparation: The coumarin dye is dissolved in a suitable solvent at a known concentration. The solution is placed in a cuvette with a known path length.

  • Optical Setup: A high-intensity, pulsed laser beam (typically a femtosecond or picosecond laser) is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the axis of the focused laser beam (the z-axis). A photodetector is placed in the far field to measure the transmitted laser intensity.

  • Measurement: The sample is moved through the focal point of the laser beam, and the transmitted intensity is recorded at each position.

  • Data Analysis: When the sample is at the focal point, the intensity is highest, leading to a decrease in transmission due to two-photon absorption. By plotting the normalized transmittance as a function of the sample position (the Z-scan trace), the 2PA coefficient (β) can be determined. The 2PA cross-section (σ₂) is then calculated from β using the concentration of the dye.

Two-Photon Excited Fluorescence (TPEF) Method

The TPEF method is a relative measurement technique that compares the two-photon induced fluorescence of a sample to that of a well-characterized standard with a known 2PA cross-section.

Methodology:

  • Reference Standard: A solution of a standard fluorophore with a known 2PA cross-section and quantum yield is prepared.

  • Sample Preparation: The coumarin dye solution of interest is prepared at a similar concentration to the reference standard.

  • Fluorescence Measurement: Both the reference and sample solutions are excited by a pulsed laser at the same wavelength and power. The resulting fluorescence emission is collected, typically at a 90-degree angle to the excitation beam, and measured using a spectrometer or a photodetector with appropriate filters.

  • Data Analysis: The 2PA cross-section of the sample is calculated by comparing its integrated fluorescence intensity to that of the reference standard, taking into account the fluorescence quantum yields and concentrations of both the sample and the reference.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for measuring the two-photon absorption cross-section using the Z-scan technique.

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Laser Pulsed Laser Optics Focusing Optics Laser->Optics Laser Beam Sample Sample on Translation Stage Optics->Sample Detector Photodetector Sample->Detector Transmitted Beam Move Translate Sample through Focus Record Record Transmitted Intensity Move->Record Plot Plot Transmittance vs. Position Record->Plot Fit Fit Data to Theoretical Model Plot->Fit Calculate Calculate σ₂ Fit->Calculate

Z-Scan Experimental Workflow

Conclusion

While a definitive two-photon absorption cross-section for this compound remains to be experimentally determined and published, comparative data from other coumarin derivatives suggest that its performance will be influenced by its specific molecular structure. For researchers requiring precise characterization, direct measurement using established protocols such as the Z-scan or TPEF methods is recommended. The choice of coumarin dye for two-photon applications should be guided by a careful consideration of not only its 2PA cross-section but also its excitation and emission spectra, quantum yield, and photostability in the experimental environment.

References

A Comparative Analysis of the Cytotoxicity of Coumarin 30 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cellular imaging and analysis, the selection of a fluorescent probe is a critical decision that extends beyond spectral properties and quantum yield. The inherent cytotoxicity of these molecules can significantly influence experimental outcomes, introducing artifacts and leading to the misinterpretation of data. This guide provides a comprehensive comparison of the cytotoxic profiles of Coumarin 30 and other widely used fluorophores, namely Rhodamine B, Fluorescein, and 4',6-diamidino-2-phenylindole (DAPI). This analysis is supported by available experimental data, detailed methodologies of common cytotoxicity assays, and an exploration of the underlying molecular mechanisms of toxicity.

Quantitative Cytotoxicity Data

FluorophoreDerivative/CompoundCell LineAssayIC50 ValueCitation
Coumarin Coumarin (Parent Compound)HeLaMTT Assay54.2 µM[1]
3-Arylcoumarin Derivative (7)A549Crystal Violet24 µM[2]
Coumarin-Cinnamic Acid Hybrid (8b)HepG2MTT Assay13.14 µM[3][4]
Coumarin Derivative (4)HL-60MTT Assay8.09 µM[3][4]
Rhodamine B Rhodamine BVarious(Not specified)Not cytotoxic up to 30µM[5]
Rhodamine B Amide Derivative (1)A549MTT Assay61.01 µM[6]
Rhodamine B Amide Derivative (2)A549MTT Assay14.86 µM[6]
Fluorescein Fluorescein (with photoactivation)HepG2(Not specified)Markedly lowered cell viability (≈30%) at 75–2400 μM[7][8]
DAPI DAPIA549(Not specified)(Data not readily available)

Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates higher cytotoxicity.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of these fluorescent probes are mediated through distinct cellular pathways. Understanding these mechanisms is crucial for interpreting experimental results and selecting the appropriate probe for a given application.

This compound and Derivatives

Coumarin and its derivatives have been shown to induce cytotoxicity through various mechanisms, often involving the induction of apoptosis. One of the key signaling pathways implicated is the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.[9][10][11] Inhibition of this pathway by coumarin derivatives can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering the caspase cascade and programmed cell death.[9] Some hydroxycoumarins can also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[9]

G Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/AKT signaling pathway targeted by coumarin derivatives.
Rhodamine B

The primary mechanism of Rhodamine B-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][12] This can cause damage to cellular components, including lipids, proteins, and DNA. Rhodamine B can also accumulate in mitochondria, disrupting the electron transport chain, which further enhances ROS production and impairs cellular energy metabolism.[12][13] This mitochondrial dysfunction can trigger the intrinsic apoptosis pathway.

G RhodamineB Rhodamine B Mitochondria Mitochondria RhodamineB->Mitochondria Accumulates in ROS ROS Production Mitochondria->ROS Disrupted ETC Apoptosis Apoptosis Mitochondria->Apoptosis Intrinsic Pathway OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage CellularDamage->Apoptosis

Caption: Rhodamine B-induced oxidative stress and apoptosis.
Fluorescein

The cytotoxicity of fluorescein is primarily dependent on photoactivation.[7][8][14] Upon exposure to light, fluorescein can generate ROS, particularly singlet oxygen (¹O₂), and carbon monoxide (CO).[7][8][14] These reactive species can induce cellular damage, leading to a decrease in cell viability. The process is oxygen-dependent, with reduced cytotoxicity observed under hypoxic conditions.

G Fluorescein Fluorescein PhotoactivatedFluorescein Photoactivated Fluorescein Fluorescein->PhotoactivatedFluorescein hv Light Light Exposure Light->PhotoactivatedFluorescein SingletOxygen Singlet Oxygen (¹O₂) PhotoactivatedFluorescein->SingletOxygen CO Carbon Monoxide (CO) PhotoactivatedFluorescein->CO Oxygen Oxygen (O2) Oxygen->SingletOxygen CellularDamage Cellular Damage SingletOxygen->CellularDamage CO->CellularDamage Cytotoxicity Cytotoxicity CellularDamage->Cytotoxicity

Caption: Photo-induced cytotoxicity of Fluorescein.
DAPI

DAPI exerts its cytotoxic effects primarily by binding to the minor groove of DNA, which can interfere with DNA replication and transcription, ultimately leading to apoptosis.[15][16] The morphological changes associated with DAPI-induced apoptosis include chromatin condensation and nuclear fragmentation, which can be visualized by fluorescence microscopy.[17][18][19][20]

G DAPI DAPI DNA DNA Minor Groove DAPI->DNA Binds to Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis NuclearChanges Chromatin Condensation & Nuclear Fragmentation Apoptosis->NuclearChanges

Caption: DAPI-induced apoptosis signaling pathway.

Experimental Protocols for Cytotoxicity Assays

The following are detailed methodologies for common in vitro cytotoxicity assays that can be employed to assess the toxic effects of fluorescent probes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Experimental Workflow:

G Start Seed cells in 96-well plate Treat Treat cells with fluorophore at various concentrations Start->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate for 2-4 hours AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure End Calculate cell viability Measure->End

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the fluorophore. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion

The choice of a fluorescent probe for cellular studies requires careful consideration of its potential cytotoxic effects. This guide provides a comparative overview of the cytotoxicity of this compound and other common fluorophores, highlighting the variability in their mechanisms of action and potency. While direct, standardized comparative data remains limited, the information presented herein, including IC50 values from various studies and detailed experimental protocols, serves as a valuable resource for researchers. Understanding the distinct signaling pathways through which these fluorophores exert their toxicity is paramount for designing experiments that minimize artifacts and yield reliable, interpretable data. Researchers are encouraged to perform their own dose-response experiments to determine the optimal, non-toxic concentration of a chosen fluorophore for their specific cell type and experimental conditions.

References

Evaluating the performance of Coumarin 30 in different microscopy setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in designing robust and reproducible microscopy experiments. Coumarin 30, a member of the coumarin family of dyes, has been utilized in various fluorescence applications. This guide provides an objective comparison of this compound's performance against common alternative fluorophores, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for specific microscopy setups.

Performance at a Glance: A Photophysical Comparison

The intrinsic brightness and performance of a fluorophore are determined by its photophysical properties. A direct comparison of these parameters is essential for selecting the most suitable dye for a given application. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~407~482-505~42,800 - 70,000~0.35 - 0.67~14,980 - 46,900
Fluorescein (FITC) ~495~519~68,000 - 75,000~0.92~62,560 - 69,000
Rhodamine B ~546~567~106,000~0.49 - 0.70~51,940 - 74,200
BODIPY FL ~503~512>80,000~0.90>72,000
Alexa Fluor 488 ~496~519~71,0000.92~65,320
Cyanine5 (Cy5) ~649~667~250,000~0.27~67,500

Note: The photophysical properties of dyes, particularly this compound, can be highly dependent on the solvent environment.[1] The values presented represent a range reported in various solvents.

In-Depth Performance Analysis

This compound: This dye offers a moderate level of brightness and is particularly sensitive to the polarity of its environment.[1] Its fluorescence quantum yield can decrease in more polar solvents, a factor to consider in aqueous biological imaging. While its photostability is generally considered moderate, it has found applications in live-cell imaging and even super-resolution microscopy for specific targets like lipid droplets.[2][3][4]

Fluorescein (FITC): A widely used and bright green fluorophore, FITC is known for its high quantum yield.[3][5] However, its fluorescence is pH-sensitive and it is prone to photobleaching, which can be a limitation for long-term imaging experiments.[3]

Rhodamine B: This is a bright and relatively photostable orange-red fluorophore.[1] Its performance is generally robust across various applications.

BODIPY FL: Known for its sharp excitation and emission peaks, high quantum yield, and relative insensitivity to solvent polarity and pH, BODIPY FL is a very bright and photostable green fluorophore.[6]

Alexa Fluor 488: As a member of the Alexa Fluor family, this dye is engineered for exceptional brightness and photostability, significantly outperforming fluorescein in demanding imaging applications.[2]

Cyanine5 (Cy5): A far-red emitting dye with a very high molar extinction coefficient, making it inherently bright despite a lower quantum yield. Its emission in the far-red spectrum is advantageous for reducing autofluorescence from biological samples.

Experimental Protocols

To objectively evaluate the performance of this compound and its alternatives in a specific microscopy setup, the following protocols are recommended.

Protocol 1: Comparative Evaluation of Fluorescent Dyes in Microscopy

Objective: To compare the brightness and photostability of this compound with other fluorescent dyes in widefield and confocal microscopy.

Materials:

  • This compound and alternative fluorescent dyes (e.g., FITC, Rhodamine B, Alexa Fluor 488) conjugated to a consistent biological target (e.g., secondary antibody, streptavidin).

  • Fixed biological samples (e.g., cells or tissue sections) with the target of interest.

  • Antifade mounting medium.

  • Widefield fluorescence microscope with appropriate filter sets.

  • Confocal laser scanning microscope with appropriate laser lines and detectors.

  • Image analysis software (e.g., FIJI/ImageJ).

Methodology:

  • Sample Preparation:

    • Prepare multiple identical samples and stain each with a different fluorescently labeled probe according to standard immunofluorescence protocols.

    • Ensure the degree of labeling for each conjugate is within the optimal range to avoid quenching.

    • Mount all samples using the same antifade mounting medium.

  • Image Acquisition (Widefield and Confocal):

    • For each dye, determine the optimal excitation and emission filter set/laser line and detector settings.

    • Brightness Comparison:

      • For each dye, acquire images of a representative field of view.

      • Crucially, for a fair comparison of brightness, the exposure time (widefield) or laser power and detector gain (confocal) should be adjusted to utilize the full dynamic range of the detector without saturation. Record these settings for each dye.

    • Photostability Comparison:

      • Select a representative field of view for each stained sample.

      • Acquire a time-lapse series of images under continuous illumination. Use consistent illumination power and acquisition settings for all dyes being compared. For example, acquire an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Brightness:

      • Using image analysis software, define regions of interest (ROIs) corresponding to specifically stained structures and background regions for each image.

      • Measure the mean fluorescence intensity of the signal ROIs and the background ROIs.

      • Calculate the background-corrected brightness for each dye.

    • Photostability:

      • For each time-lapse series, measure the mean fluorescence intensity of a representative ROI over time.

      • Normalize the intensity at each time point to the initial intensity (time = 0).

      • Plot the normalized intensity versus time to generate a photobleaching curve for each dye. The rate of decay indicates the photostability.

G Experimental Workflow for Dye Performance Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Identical Samples prep2 Stain with Different Dye Conjugates prep1->prep2 prep3 Mount with Antifade Medium prep2->prep3 acq_bright Acquire Images for Brightness (Optimize exposure/power for each dye) prep3->acq_bright For Brightness acq_photo Acquire Time-Lapse Series (Consistent settings for all dyes) prep3->acq_photo For Photostability analysis_bright Measure Mean Intensity (Signal and Background) acq_bright->analysis_bright analysis_photo Measure Intensity Decay Over Time acq_photo->analysis_photo analysis_comp Compare Brightness and Photostability Curves analysis_bright->analysis_comp analysis_photo->analysis_comp

Workflow for comparing fluorescent dye performance.
Protocol 2: Measuring Signal-to-Noise Ratio (SNR)

Objective: To quantify the signal-to-noise ratio of this compound and other fluorescent dyes from acquired microscopy images.

Materials:

  • Acquired fluorescence microscopy images from Protocol 1.

  • Image analysis software (e.g., FIJI/ImageJ).[5]

Methodology:

  • Image Selection: Choose representative images for each dye that are not saturated.[5]

  • Signal Measurement:

    • In the image analysis software, define an ROI that encompasses the specifically stained structure (the signal).

    • Measure the mean intensity of the pixels within this ROI (Mean_signal).

  • Noise Measurement:

    • Define an ROI in a background area of the image that does not contain specific staining but is representative of the background noise.

    • Measure the standard deviation of the pixel intensities within this background ROI (SD_background). This value represents the noise.

  • SNR Calculation:

    • Calculate the SNR using the following formula: SNR = (Mean_signal - Mean_background) / SD_background

    • Where Mean_background is the mean intensity of the background ROI. A higher SNR value indicates a better ability to distinguish the signal from the background noise.

Visualization of Comparative Performance

The following conceptual diagram illustrates the relative performance of this compound compared to its alternatives based on key photophysical properties.

G Conceptual Comparison of Fluorophore Properties cluster_c30 This compound cluster_fitc FITC cluster_rhob Rhodamine B cluster_af488 Alexa Fluor 488 C30_QY Quantum Yield (Moderate) FITC_QY Quantum Yield (High) C30_EC Molar Extinction Coeff. (Moderate) C30_PS Photostability (Moderate) RhoB_QY Quantum Yield (High) FITC_EC Molar Extinction Coeff. (High) FITC_PS Photostability (Low) AF488_QY Quantum Yield (Very High) RhoB_EC Molar Extinction Coeff. (Very High) RhoB_PS Photostability (High) AF488_EC Molar Extinction Coeff. (High) AF488_PS Photostability (Very High)

Relative performance of key fluorophore properties.

Conclusion

This compound presents a viable, albeit moderately performing, option for fluorescence microscopy. Its environmental sensitivity can be both a limitation and a feature, depending on the application. For general-purpose imaging, particularly in demanding applications requiring high brightness and photostability, alternatives such as the Alexa Fluor and BODIPY series of dyes often provide superior performance. However, for specific applications, such as sensing in lipophilic environments or certain types of super-resolution microscopy, coumarin-based probes, including this compound, can be valuable tools.[2][3][4] The selection of the optimal fluorophore will ultimately depend on the specific requirements of the experiment, including the microscopy setup, the nature of the sample, and the desired balance between brightness, photostability, and environmental sensitivity. The provided protocols offer a framework for making an informed, data-driven decision.

References

Safety Operating Guide

Proper Disposal of Coumarin 30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance on the proper disposal procedures for Coumarin 30, a fluorescent dye commonly used in research and development. Adherence to these protocols is critical due to the hazardous nature of the compound.

I. Understanding the Hazards of this compound

This compound is classified as a hazardous substance and presents several risks.[1] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1][2] Furthermore, this compound is recognized as being detrimental to aquatic life with the potential for long-lasting negative effects on aquatic environments.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Protection NIOSH-approved respirator for dusts if not handled in a fume hood
Body Protection Laboratory coat

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

III. Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.

    • For solutions of this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling of Waste Containers:

    • Properly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Accumulation Start Date

      • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

    • Ensure the container remains closed except when adding waste.

  • Final Disposal Arrangements:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][2]

Important Considerations:

  • Spills: In the event of a spill, avoid creating dust.[2] For small spills, the material can be carefully collected with a wet cloth or gently swept into a suitable container for disposal.[3]

  • Empty Containers: Empty containers that held this compound should be decontaminated. If they cannot be thoroughly cleaned, they should be punctured to prevent reuse and disposed of as hazardous waste in an authorized landfill.[1]

  • Aqueous Waste: Do not discharge any wash water from cleaning equipment or the disposal process into the sewer system.[1] This water must be collected as hazardous aqueous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

Coumarin30_Disposal_Workflow cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Place in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Manifest & Transport F->G H Licensed Disposal Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

This guide is intended to provide a clear and actionable framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling Coumarin 30

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Coumarin 30, a fluorescent dye. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. This includes the use of appropriate gloves, eye and face protection, respiratory equipment, and protective clothing. While specific occupational exposure limits for this compound have not been established, guidelines for "Particulates Not Otherwise Regulated" (PNOR) should be followed as a conservative measure.

Quantitative Exposure and Protection Data

ParameterValueSource
Occupational Exposure Limit (as PNOR)
Total Dust10 mg/m³ (OSHA PEL)[1]
Respirable Fraction5 mg/m³ (OSHA PEL)[1]
Glove Recommendation (for general Coumarin) Nitrile rubber (NBR)[2]
Material Thickness>0.11 mm[2]
Breakthrough Time>480 minutes (Permeation: Level 6)[2]
Eye Protection Safety goggles with side protection[2]
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)[3]

Note: The glove recommendation is for the general compound "Coumarin." While likely applicable to this compound, it is advisable to consult the specific glove manufacturer's compatibility data.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial to prevent contamination and ensure safety. The following step-by-step plans provide procedural guidance for all stages of the compound's lifecycle in the laboratory.

Safe Handling and Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Mask) prep_workspace Prepare Work Area (Clean, in a well-ventilated hood) prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol for Safe Handling
  • Preparation and Donning PPE: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required personal protective equipment as specified in the table above. This includes double gloving if the protocol involves potential for significant contact.

  • Weighing and Preparation of Solutions: When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.[4] If preparing a solution, add the solid to the solvent slowly.

  • Experimental Use: During the experiment, avoid all personal contact with the material.[1] Be mindful of potential spills and have appropriate spill cleanup materials readily available.

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that came into contact with this compound.[5] This can be done using an appropriate solvent, followed by a thorough wash with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste (Unused this compound, contaminated items) label_waste Label Waste Containers Clearly collect_solid->label_waste collect_liquid Collect Liquid Waste (Solutions containing this compound) collect_liquid->label_waste store_waste Store in a Designated, Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs dispose Dispose According to Institutional and Local Regulations contact_ehs->dispose

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Guidance

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste: Collect unused solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[5] Do not pour any this compound solutions down the drain.[1]

  • Labeling and Storage: All waste containers must be clearly labeled with the contents ("this compound Waste") and the associated hazards. Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.[5]

  • Final Disposal: All waste must be handled in accordance with local, state, and federal regulations.[1] Contact your institution's EHS department for guidance on the final disposal procedure. Empty containers may still retain chemical residue and should be disposed of as hazardous waste.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.